1-((4-Bromothiophen-2-yl)methyl)piperidine
Description
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Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS/c11-9-6-10(13-8-9)7-12-4-2-1-3-5-12/h6,8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLJUIFGMRWSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704862 | |
| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249047-09-3 | |
| Record name | 1-[(4-Bromothiophen-2-yl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-((4-Bromothiophen-2-yl)methyl)piperidine CAS number 1249047-09-3
An In-Depth Technical Guide to 1-((4-Bromothiophen-2-yl)methyl)piperidine (CAS No. 1249047-09-3)
Introduction: A Versatile Heterocyclic Building Block
1-((4-Bromothiophen-2-yl)methyl)piperidine is a synthetic heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Characterized by a piperidine ring linked to a brominated thiophene moiety via a methylene bridge, this molecule offers a unique combination of structural features that make it an attractive scaffold for the development of novel therapeutic agents and functional materials.[2] The presence of the nucleophilic piperidine nitrogen, the reactive C-Br bond on the thiophene ring, and the overall lipophilic character of the molecule provide multiple avenues for chemical modification and optimization of its properties.
This guide provides a comprehensive overview of 1-((4-Bromothiophen-2-yl)methyl)piperidine, detailing its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers in the field.
Molecular Profile and Physicochemical Properties
The fundamental identity of this compound is established by its unique structure, which dictates its physical and chemical behavior.
Chemical Structure
The molecule consists of a piperidine ring N-substituted with a (4-bromothiophen-2-yl)methyl group.
Caption: Chemical Structure of 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Physicochemical Data Summary
A compound's behavior in biological and chemical systems is heavily influenced by its physicochemical properties. The key computed properties for this molecule are summarized below.
| Property | Value | Source |
| CAS Number | 1249047-09-3 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₄BrNS | [2][3][4][5] |
| Molecular Weight | 260.19 g/mol | [2][3][4] |
| Monoisotopic Mass | 259.003 g/mol | [4] |
| XLogP3 | 3.0 | [4] |
| Topological Polar Surface Area (TPSA) | 31.5 Ų | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Mechanistic Considerations
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine is typically achieved through a nucleophilic substitution reaction. This approach is efficient and leverages readily available starting materials.
General Synthetic Workflow
The most common route involves the alkylation of piperidine with a suitable 4-bromothiophene electrophile.[2] A plausible and widely applicable method is the reductive amination of 4-bromo-2-thiophenecarboxaldehyde with piperidine or the direct substitution of 2-(chloromethyl)-4-bromothiophene with piperidine. The latter is often preferred for its simplicity.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Exemplary)
This protocol describes a standard procedure for the synthesis via nucleophilic substitution.
Objective: To synthesize 1-((4-Bromothiophen-2-yl)methyl)piperidine from 2-(chloromethyl)-4-bromothiophene and piperidine.
Materials:
-
2-(chloromethyl)-4-bromothiophene (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-(chloromethyl)-4-bromothiophene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile to the flask to create a slurry. Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60°C and allow it to stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Insight: The use of a base like K₂CO₃ is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Chemical Reactivity and Strategic Applications in Synthesis
The true value of this compound lies in its potential for further chemical modification. The bromothiophene and piperidine moieties serve as handles for a variety of chemical transformations, making it a versatile scaffold in drug discovery.
Reactivity Profile
The molecule's reactivity is dominated by two key features:
-
The C-Br Bond: The bromine atom on the thiophene ring is susceptible to a range of reactions, including nucleophilic aromatic substitution and, more commonly, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 4-position of the thiophene ring.
-
The Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen atom makes it basic and nucleophilic. While it has already been alkylated, it can participate in salt formation and influence the overall solubility and pharmacokinetic profile of derivatives.
Role as a Research Scaffold
The compound serves as a precursor for creating libraries of more complex molecules. By modifying the bromothiophene ring, researchers can systematically investigate structure-activity relationships (SAR).
Caption: Role as a versatile scaffold for chemical diversification.
Potential Applications in Research and Development
While research on 1-((4-Bromothiophen-2-yl)methyl)piperidine itself is emerging, the structural motifs it contains are prevalent in biologically active molecules. It is primarily utilized in research settings for pharmaceutical and agrochemical exploration.[2]
-
Pharmaceutical Development: This compound is a key intermediate for synthesizing novel therapeutic agents.[2] Structural analogs have shown promise in several disease areas:
-
Antitubercular Activity: Similar compounds have demonstrated the ability to inhibit Mycobacterium tuberculosis.[2]
-
Neurodegenerative Diseases: Derivatives have been investigated as potential inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in conditions like Parkinson's disease.[2] Related structures have also shown neuroprotective effects against oxidative stress.[2]
-
Protein Kinase Inhibition: The piperidine-heterocycle scaffold is common in protein kinase inhibitors, suggesting this compound could be a starting point for developing new anticancer agents.[2]
-
-
Agrochemical Exploration: The thiophene ring is a well-known toxophore in various pesticides. The unique substitution pattern of this molecule makes it a candidate for derivatization and screening for herbicidal, fungicidal, or insecticidal activity.[2]
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[6]
| Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection. A certified respirator may be required.[6] |
| Handling | Should be handled by, or under the close supervision of, personnel qualified in handling potentially hazardous chemicals. Avoid heat, flames, and sparks.[6] |
| Storage | Store in a cool, refrigerated place in tightly closed vessels.[6] |
| First Aid (Skin Contact) | Immediately wash skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[6] |
| First Aid (Eye Contact) | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers.[6] |
| Fire Fighting | Use dry powder or carbon dioxide extinguishers. Wear protective clothing and a self-contained breathing apparatus.[6] |
| Disposal | Arrange disposal as special waste through a licensed disposal company, in accordance with national and local regulations.[6] |
Note: This summary is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
1-((4-Bromothiophen-2-yl)methyl)piperidine (CAS: 1249047-09-3) is more than just a chemical intermediate; it is a strategically designed scaffold that offers significant opportunities for innovation in drug discovery and materials science. Its well-defined reactivity, coupled with the biological significance of its constituent heterocycles, positions it as a valuable tool for researchers aiming to develop novel molecules with tailored functions. This guide has provided the core technical knowledge required to effectively utilize, handle, and modify this promising compound in a research setting.
References
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1-((4-Bromothiophen-2-yl)methyl)piperidine. Angene Chemical. [Link]
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1-[(4-bromothiophen-2-yl)methyl]piperidine | 1249047-09-3. Angene Chemical. [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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- 1. Buy 1-[(5-Bromothiophen-2-yl)methyl]piperazine | 523981-55-7 [smolecule.com]
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- 3. angenechemical.com [angenechemical.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 1-((4-Bromothiophen-2-yl)methyl)piperidine | 1249047-09-3 [amp.chemicalbook.com]
- 6. broadpharm.com [broadpharm.com]
A Technical Guide to the Physicochemical Properties of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Foreword: The Molecule in Context
1-((4-Bromothiophen-2-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a brominated thiophene moiety.[1] This structural combination is of significant interest in medicinal chemistry. The piperidine scaffold is a ubiquitous and privileged structure in drug design, known for improving pharmacokinetic properties, while thiophene rings act as versatile bioisosteres for phenyl groups. The presence of a bromine atom offers a potential vector for further synthetic modification (e.g., cross-coupling reactions) and can modulate lipophilicity and metabolic stability.[1]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As experimentally determined data for this specific molecule is not extensively published, we will focus on established computational predictions and, critically, the robust experimental methodologies required to validate these properties in a drug discovery setting. Understanding these characteristics is paramount, as they directly influence a compound's absorption, distribution, metabolism, excretion (ADME), and overall viability as a therapeutic candidate.[2][3][4][5]
Molecular Identity and Core Attributes
Accurate identification is the foundation of all subsequent characterization. The fundamental properties of 1-((4-Bromothiophen-2-yl)methyl)piperidine are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-[(4-bromothiophen-2-yl)methyl]piperidine | [6] |
| CAS Number | 1249047-09-3 | [1] |
| Molecular Formula | C₁₀H₁₄BrNS | [1][7] |
| Molecular Weight | 260.19 g/mol | [1][7] |
| Canonical SMILES | C1CCN(CC1)CC2=CSC(=C2)Br | N/A |
| Structure | ![]() | N/A |
Lipophilicity: The Gateway to Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).
Predicted Lipophilicity:
-
XLogP3: 3.0[7]
This predicted value suggests the compound is moderately lipophilic. An optimal lipophilicity range (typically LogP/D between 1 and 3) is often sought to balance membrane permeability with aqueous solubility.[3] High lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.[2]
Authoritative Protocol: LogD Determination via Shake-Flask Method
The "shake-flask" method remains the gold standard for experimentally determining lipophilicity due to its direct and unambiguous measurement.[8][9]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentrations in each phase at equilibrium are measured to calculate the distribution coefficient.
Step-by-Step Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a precise volume ratio of the pre-saturated n-octanol and PBS (e.g., 2 mL of each). The final compound concentration should be in a range suitable for the analytical method.
-
Include a positive control compound with a known LogD value.
-
-
Equilibration: Cap the vials and shake them at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 2 hours) to reach equilibrium.[10]
-
Phase Separation: Centrifuge the vials to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample an aliquot from both the aqueous and octanol phases. Determine the compound concentration in each phase using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)
Workflow for Experimental LogD Determination
Caption: Shake-Flask LogD Determination Workflow.
Ionization State: The Influence of pKa
The piperidine nitrogen in the structure is basic and will be protonated at physiological pH. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This parameter is crucial as the ionization state dramatically affects solubility, permeability, and target binding.
-
Predicted Basicity (pKa): While a specific value is not published, the pKa of a simple piperidine ring is ~11.2. The electron-withdrawing nature of the linked bromothiophene ring is expected to lower this value. A reasonable estimate would place the pKa in the range of 8.5 - 9.5.
Causality: At physiological pH (~7.4), a compound with a pKa of 9.0 will be predominantly (>95%) in its protonated, cationic form. This ionized state significantly enhances aqueous solubility but can hinder passive diffusion across lipid membranes, which favor neutral species.
Relationship between pH, pKa, and Ionization
Caption: Ionization state of a basic compound relative to pH.
Aqueous Solubility: A Prerequisite for Efficacy
A drug must dissolve to be absorbed. Poor aqueous solubility is a primary cause of failure for drug candidates.[11] Solubility is assessed under two main conditions: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer. It's a high-throughput assay used for early screening.[11][12][13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer, determined over a longer incubation period.[12][14]
Given the predicted LogP of 3.0, the aqueous solubility of 1-((4-Bromothiophen-2-yl)methyl)piperidine is expected to be low to moderate. However, its basic nature means solubility will be highly pH-dependent, increasing significantly at lower pH values where the cationic form dominates.
Authoritative Protocol: High-Throughput Kinetic Solubility Assay
Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After a short incubation, any precipitate is removed by filtration, and the concentration of the dissolved compound in the filtrate is measured.[14][15]
Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock into the wells of a 96-well microplate.
-
Buffer Addition: Add aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 90 minutes).[11]
-
Filtration: Transfer the contents to a 96-well filter plate and centrifuge to separate the soluble fraction (filtrate) from any precipitate.
-
Quantification: Analyze the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve to determine the concentration of the dissolved compound. This concentration is the kinetic solubility.
Synthesis of Physicochemical Insights for Drug Development
The individual properties of a compound do not act in isolation. Their interplay governs the overall ADME profile and therapeutic potential.[5][16]
-
Oral Bioavailability: The compound's moderate lipophilicity (predicted XLogP3 = 3.0) is favorable for passive diffusion across the gut wall. However, its basicity (pKa ~9) means it will be highly ionized in the stomach and intestines. While this ionization enhances dissolution, it may limit the concentration of the membrane-permeable neutral form, potentially creating a trade-off that needs experimental validation.
-
Distribution: A LogD at pH 7.4 is the key predictor for tissue distribution. The moderate lipophilicity suggests the compound may distribute into tissues, but excessive plasma protein binding, often correlated with high lipophilicity, should be investigated.
-
CNS Penetration: The Topological Polar Surface Area (TPSA) is a useful descriptor for predicting blood-brain barrier (BBB) penetration. The calculated TPSA for this molecule is 31.5 Ų.[7] Compounds with a TPSA < 90 Ų are more likely to cross the BBB. This, combined with its lipophilicity, suggests that CNS exposure is possible, a critical consideration depending on the therapeutic target.
Influence of Physicochemical Properties on ADME Profile
Caption: Interplay of core properties and their impact on ADME.
References
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The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed . Available at: [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery . Available at: [Link]
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Importance of Physicochemical Properties In Drug Discovery. (Review Article) . Available at: [Link]
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Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable . Available at: [Link]
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1-[(4-bromothiophen-2-yl)methyl]piperidine|1249047-09-3,AngeneChemical . Available at: [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm . Available at: [Link]
-
LogP / LogD shake-flask method - Protocols.io . Available at: [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science . Available at: [Link]
-
In vitro solubility assays in drug discovery - PubMed . Available at: [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed . Available at: [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE . Available at: [Link]
-
Kinetic Solubility - In Vitro Assay - Charnwood Discovery . Available at: [Link]
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- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
An In-Depth Technical Guide to 1-((4-Bromothiophen-2-yl)methyl)piperidine: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-((4-Bromothiophen-2-yl)methyl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, robust characterization methodologies, and its emerging role as a key scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities.
Core Molecular Attributes
1-((4-Bromothiophen-2-yl)methyl)piperidine is a piperidine derivative characterized by a brominated thiophene moiety linked via a methylene bridge.[1] This unique combination of a flexible, saturated piperidine ring and a rigid, electron-rich, yet functionalized, aromatic thiophene ring makes it a valuable precursor in synthetic chemistry. The presence of the bromine atom offers a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries.[2]
Physicochemical and Structural Data
A summary of the key identifiers and computed properties for this compound is presented below. These parameters are crucial for designing synthetic routes, predicting biological behavior, and establishing analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrNS | [1] |
| Molecular Weight | 260.19 g/mol | [1] |
| Monoisotopic Mass | 259.003 g/mol | [3] |
| CAS Number | 1249047-09-3 | [1] |
| IUPAC Name | 1-[(4-bromothiophen-2-yl)methyl]piperidine | |
| Topological Polar Surface Area | 31.5 Ų | [3] |
| XLogP3 | 3.0 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis Protocol: Reductive Amination
The most direct and widely adopted method for synthesizing N-alkylated piperidines of this nature is through reductive amination. This strategy involves the reaction of a carbonyl compound with an amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine, the logical precursors are 4-Bromo-2-thiophenecarboxaldehyde and piperidine .
Caption: Reductive amination workflow for synthesis.
Step-by-Step Experimental Methodology
Materials:
-
4-Bromo-2-thiophenecarboxaldehyde (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-thiophenecarboxaldehyde and dissolve it in anhydrous dichloromethane.
-
Amine Addition: Add piperidine to the solution, followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reductant Addition: Slowly add sodium triacetoxyborohydride in portions. NaBH(OAc)₃ is the reducing agent of choice because it is mild, selective for imines over aldehydes, and does not react violently with the acidic catalyst.[4] The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
-
Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize the acetic acid and destroy any remaining reducing agent. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine to remove any residual salts. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Structural Characterization and Validation
Rigorous analytical chemistry is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for characterizing piperidine derivatives.[5][6]
Caption: Standard analytical workflow for validation.
Expected Analytical Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for both the piperidine and bromothiophene rings.
-
Thiophene Protons: Two singlets or doublets in the aromatic region (δ 7.0-7.5 ppm).
-
Methylene Bridge (-CH₂-): A singlet around δ 3.5-3.8 ppm.
-
Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.4-2.5 ppm), integrating to 10 protons.[7] The protons alpha to the nitrogen will be the most downfield.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of 10 distinct carbon environments, including the quaternary carbon attached to the bromine on the thiophene ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent molecular ion peak cluster corresponding to [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion, confirming the presence of a single bromine atom.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a formic acid modifier.[7] Detection via UV-Vis spectroscopy is suitable due to the UV-active thiophene ring.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-((4-Bromothiophen-2-yl)methyl)piperidine lies in its role as a versatile scaffold in drug discovery.[1] The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, prized for its ability to improve physicochemical properties like solubility and to interact with biological targets.[8][9]
This compound serves as a key precursor for creating novel therapeutic agents.[1] Its derivatives have been investigated for a range of biological activities:
-
Neurodegenerative Diseases: Compounds with similar structures have shown potential as inhibitors of monoamine oxidase B (MAO-B), a target relevant in the treatment of Parkinson's disease.[1]
-
Metabolic Diseases: Piperidine-based scaffolds are being explored as partial agonists for the Farnesoid X receptor (FXR), a target for treating metabolic dysfunction-associated steatohepatitis (MASH).[10]
-
Oncology and Other Areas: The piperidine moiety is a fundamental component in a vast array of drugs, including anticancer, antiviral, and antipsychotic agents.[9] The bromothiophene portion of this molecule allows for synthetic diversification to explore these and other therapeutic areas.
Safety, Handling, and Storage
As a brominated organic compound, appropriate safety measures are mandatory.
-
Handling: Always handle 1-((4-Bromothiophen-2-yl)methyl)piperidine in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Toxicity: While the toxicological properties of this specific compound have not been fully investigated, its precursors and related structures can cause skin, eye, and respiratory tract irritation.[11][13] Bromine-containing compounds, in general, require careful handling.[14][15]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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- Material Safety Data Sheet for 3-(5-bromopentyl)thiophene. Fisher Scientific.
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1-[(4-bromothiophen-2-yl)methyl]piperidine|1249047-09-3. Angene Chemical. Available at: [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. PubChem. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available at: [Link]
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Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. PubMed Central. Available at: [Link]
- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry.
- An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives. Benchchem.
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A new approach for the synthesis of α‐ketothioamides from methyl ketone, pyrrolidine/piperidine and elemental sulfur using recyclable magnetic catalyst. ResearchGate. Available at: [Link]
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Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
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Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
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One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. Available at: [Link]
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Chemo- and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor. eScholarship.org. Available at: [Link]
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Spectroscopic Scrutiny of 1-((4-Bromothiophen-2-yl)methyl)piperidine: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern medicinal chemistry, thiophene derivatives continue to emerge as privileged scaffolds in the design of novel therapeutic agents. Their unique electronic properties and ability to engage in a multitude of intermolecular interactions make them a focal point of drug discovery programs. This technical guide provides an in-depth analysis of the spectroscopic characteristics of a key synthetic intermediate, 1-((4-Bromothiophen-2-yl)methyl)piperidine. Aimed at researchers, scientists, and drug development professionals, this document elucidates the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide offers a rationale for the observed spectral features, grounded in the principles of structural organic chemistry and spectroscopic theory, thereby providing a comprehensive resource for the unambiguous identification and characterization of this important building block.
Introduction: The Significance of Spectroscopic Characterization
The journey of a drug candidate from conceptualization to clinical application is paved with rigorous analytical milestones. Among the most critical is the unequivocal structural confirmation of all synthetic intermediates and the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS form the cornerstone of this analytical workflow, providing a detailed molecular fingerprint.
1-((4-Bromothiophen-2-yl)methyl)piperidine serves as a versatile precursor in the synthesis of a variety of biologically active molecules. The presence of the brominated thiophene moiety allows for further functionalization through cross-coupling reactions, while the piperidine ring can be modified to modulate physicochemical properties such as solubility and lipophilicity. An exhaustive understanding of its spectroscopic signature is therefore paramount for ensuring the integrity of synthetic pathways and the purity of downstream compounds.
This guide is structured to provide not only the spectral data but also the underlying scientific reasoning for the observed chemical shifts, absorption bands, and fragmentation patterns. By doing so, it aims to empower researchers to confidently identify this compound and to apply these principles to the characterization of related molecular entities.
Synthesis Context: Understanding the Origin
The compound 1-((4-Bromothiophen-2-yl)methyl)piperidine is typically synthesized via a nucleophilic substitution reaction. The common approach involves the reaction of 2-(bromomethyl)-4-bromothiophene with piperidine.[1] This N-alkylation is often carried out in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).[1]
Understanding this synthetic route is crucial for anticipating potential impurities that might be observed in the spectra, such as unreacted starting materials or side-products from over-alkylation.
Caption: Synthetic route for 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-((4-Bromothiophen-2-yl)methyl)piperidine, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the thiophene ring, the methylene bridge, and the piperidine ring.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.15 | d | 1H | H-5 (Thiophene) | The proton at the 5-position of the thiophene ring is a doublet due to coupling with H-3. Its chemical shift is influenced by the electron-donating sulfur atom and the deshielding effect of the bromine at the 4-position. |
| ~6.95 | d | 1H | H-3 (Thiophene) | The proton at the 3-position is also a doublet, coupled to H-5. It appears at a slightly higher field compared to H-5. |
| ~3.60 | s | 2H | -CH₂- (Methylene bridge) | This singlet corresponds to the two protons of the methylene group connecting the thiophene ring to the piperidine nitrogen. The proximity to the electronegative nitrogen atom causes a downfield shift. |
| ~2.40 | t | 4H | α-CH₂ (Piperidine) | These are the four protons on the two carbon atoms adjacent to the nitrogen in the piperidine ring. They appear as a triplet due to coupling with the β-protons. |
| ~1.55 | m | 4H | β-CH₂ (Piperidine) | The four protons on the carbons at the β-position of the piperidine ring appear as a multiplet. |
| ~1.40 | m | 2H | γ-CH₂ (Piperidine) | The two protons on the carbon at the γ-position of the piperidine ring appear as a multiplet, typically overlapping with the β-proton signals. |
Note: Predicted chemical shifts are based on analogous structures and established substituent effects. Actual values may vary slightly depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~142 | C-2 (Thiophene) | The carbon atom of the thiophene ring attached to the methylene-piperidine group. |
| ~129 | C-5 (Thiophene) | The carbon atom at the 5-position of the thiophene ring. |
| ~123 | C-3 (Thiophene) | The carbon atom at the 3-position of the thiophene ring. |
| ~110 | C-4 (Thiophene) | The carbon atom bearing the bromine atom, which exhibits a characteristic upfield shift due to the heavy atom effect. |
| ~58 | -CH₂- (Methylene bridge) | The carbon of the methylene bridge, shifted downfield by the adjacent nitrogen. |
| ~54 | α-CH₂ (Piperidine) | The two equivalent carbons adjacent to the nitrogen in the piperidine ring. |
| ~26 | β-CH₂ (Piperidine) | The two equivalent carbons at the β-position of the piperidine ring. |
| ~24 | γ-CH₂ (Piperidine) | The carbon atom at the γ-position of the piperidine ring. |
Note: Predicted values are based on established data for substituted thiophenes and N-alkyl piperidines.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-((4-Bromothiophen-2-yl)methyl)piperidine will display characteristic absorption bands for the thiophene ring, C-H bonds, and the C-N bond.
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| 2950-2800 | C-H stretch | Aliphatic (Piperidine & -CH₂-) |
| ~1550 | C=C stretch | Aromatic (Thiophene) |
| ~1450 | C-H bend | Aliphatic (Piperidine & -CH₂-) |
| ~1100 | C-N stretch | Tertiary amine |
| ~800 | C-H out-of-plane bend | Substituted thiophene |
| ~600 | C-Br stretch | Bromo-thiophene |
The presence of the aliphatic C-H stretching bands below 3000 cm⁻¹ and the aromatic C-H stretch slightly above 3000 cm⁻¹ is a key diagnostic feature.[4] The C-N stretching vibration confirms the presence of the piperidine moiety.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
For 1-((4-Bromothiophen-2-yl)methyl)piperidine (Molecular Formula: C₁₀H₁₄BrNS), the expected monoisotopic mass is approximately 259.003 g/mol .[6] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Predicted Fragmentation Pathway:
The primary fragmentation pathway is expected to be the cleavage of the benzylic C-N bond, which is a common fragmentation for N-benzyl amines. This would lead to the formation of a stable piperidinomethyl cation and a bromothiophene radical, or a stable bromothienylmethyl cation and a piperidine radical.
Caption: Predicted mass spectrometry fragmentation of the title compound.
Table 4: Predicted Key Mass Fragments
| m/z | Ion | Description |
| 259/261 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |
| 175/177 | [C₅H₄BrS]⁺ | Fragment corresponding to the 4-bromothiophen-2-ylmethyl cation. |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidinomethyl cation. This is often the base peak. |
Experimental Protocols
For the benefit of researchers seeking to replicate or verify these findings, the following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-((4-Bromothiophen-2-yl)methyl)piperidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two KBr or NaCl plates.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).
-
Instrumentation: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a bromine-containing compound.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for 1-((4-Bromothiophen-2-yl)methyl)piperidine. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a robust reference for the unambiguous identification of this key synthetic intermediate. By understanding the causal relationships between molecular structure and spectral output, researchers in drug discovery and development can ensure the quality and integrity of their chemical entities, thereby accelerating the progression of novel therapeutic candidates.
References
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- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 1-((4-Bromothiophen-2-yl)methyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
1-((4-Bromothiophen-2-yl)methyl)piperidine is a heterocyclic compound with significant potential in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structural composition, featuring a brominated thiophene moiety linked to a piperidine ring, suggests its utility in developing treatments for a range of conditions, including neurodegenerative diseases like Parkinson's disease through the inhibition of monoamine oxidase B (MAO-B).[1] The journey from a promising chemical entity to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. This guide provides a comprehensive examination of two of the most critical parameters: solubility and stability. A deep dive into these characteristics is paramount for optimizing formulation, ensuring bioavailability, and meeting regulatory standards for safety and efficacy.
This technical guide offers a detailed exploration of the theoretical and practical aspects of determining the solubility and stability of 1-((4-Bromothiophen-2-yl)methyl)piperidine. We will delve into the molecular characteristics that govern its behavior in various solvents and under different environmental stressors. Furthermore, this document outlines robust, field-proven methodologies for empirical assessment, empowering researchers to generate reliable and reproducible data.
Molecular Structure and its Physicochemical Implications
The solubility and stability of 1-((4-Bromothiophen-2-yl)methyl)piperidine are intrinsically linked to its molecular architecture. The molecule, with the chemical formula C₁₀H₁₄BrNS and a molecular weight of approximately 260.19 g/mol , is comprised of two key heterocyclic systems: a bromothiophene ring and a piperidine ring, connected by a methylene linker.[2]
-
The Bromothiophene Moiety : The thiophene ring is an aromatic heterocycle containing a sulfur atom.[3] Thiophene itself is a nonpolar compound, rendering it insoluble in water but soluble in organic solvents such as ether, benzene, and toluene.[3] The presence of a bromine atom on the thiophene ring in 1-((4-Bromothiophen-2-yl)methyl)piperidine will influence its electronic properties and potential for intermolecular interactions.
-
The Piperidine Moiety : Piperidine is a saturated six-membered heterocycle containing a nitrogen atom.[4] The lone pair of electrons on the nitrogen atom imparts basic properties to the piperidine ring, making its stability and solubility highly dependent on the pH of the environment.[5] In acidic conditions, the nitrogen can be protonated, forming a salt which typically enhances aqueous solubility. The piperidine scaffold is a common feature in many pharmaceuticals due to its ability to improve pharmacokinetic properties.[6]
Solubility Profile: A Theoretical and Practical Approach
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. A comprehensive understanding of the solubility of 1-((4-Bromothiophen-2-yl)methyl)piperidine in a range of solvents is therefore essential.
Theoretical Considerations for Solubility
Based on its structure, we can predict the general solubility behavior of 1-((4-Bromothiophen-2-yl)methyl)piperidine:
-
Aqueous Solubility : Due to the largely nonpolar nature of the bromothiophene ring, the compound is expected to have low intrinsic solubility in water. However, the basic nitrogen in the piperidine ring allows for salt formation in acidic media, which should significantly enhance its aqueous solubility at lower pH values.
-
Organic Solubility : The compound is anticipated to be soluble in a range of organic solvents. Polarity, hydrogen bonding capacity, and the molecular size of the solvent will be key factors.[7] Solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are likely to be effective in dissolving the compound.
Experimental Determination of Solubility: Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7]
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation of a Supersaturated Solution : Add an excess amount of 1-((4-Bromothiophen-2-yl)methyl)piperidine to a known volume of the selected solvent in a sealed vial.
-
Equilibration : Agitate the vials in a constant temperature bath (e.g., 25 °C and 37 °C to simulate room and physiological temperatures) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Quantification : Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Presentation: Predicted and Experimental Solubility
| Solvent | Predicted Solubility | Experimental Determination Method |
| Water (pH 7.4) | Low | Isothermal Shake-Flask with HPLC-UV |
| 0.1 M HCl (pH 1) | High | Isothermal Shake-Flask with HPLC-UV |
| Ethanol | High | Isothermal Shake-Flask with HPLC-UV |
| Methanol | High | Isothermal Shake-Flask with HPLC-UV |
| DMSO | High | Isothermal Shake-Flask with HPLC-UV |
| Acetonitrile | Moderate | Isothermal Shake-Flask with HPLC-UV |
Chemical Stability: A Forced Degradation Approach
Forced degradation studies, or stress testing, are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9] This information is vital for developing stable formulations, determining appropriate storage conditions, and establishing the shelf-life of the drug product.[9][10]
Predicted Stability Profile
The chemical structure of 1-((4-Bromothiophen-2-yl)methyl)piperidine suggests several potential areas of instability:
-
Hydrolytic Stability : The compound may be susceptible to hydrolysis, particularly at the C-Br bond on the thiophene ring under certain pH and temperature conditions. The piperidine ring itself is generally stable to hydrolysis.
-
Oxidative Stability : The sulfur atom in the thiophene ring and the nitrogen in the piperidine ring could be susceptible to oxidation.
-
Photostability : Aromatic systems like thiophene can be sensitive to light, potentially leading to photodegradation.
-
Thermal Stability : Elevated temperatures can induce decomposition.[5]
Experimental Workflow for Forced Degradation Studies
A systematic approach to forced degradation is necessary to gain a comprehensive understanding of the compound's stability.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromothiophene Piperidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of bromothiophene piperidines, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the pharmacological activity of these compounds, with a particular focus on their potential as central nervous system (CNS) agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
The Bromothiophene Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting diverse biological pathways.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1][2] When coupled with a thiophene moiety, a versatile aromatic heterocycle known to act as a bioisostere for a phenyl ring, the resulting thiophene-piperidine core offers a unique combination of physicochemical properties.[3]
The introduction of a bromine atom to the thiophene ring further modulates the electronic and steric properties of the molecule. Halogen bonds, particularly with bromine, are increasingly recognized for their ability to form specific and directional interactions with biological macromolecules, thereby influencing binding affinity and selectivity.[4] This strategic placement of a bromine atom can significantly impact the pharmacokinetic and pharmacodynamic profile of a drug candidate.
Deciphering the Structure-Activity Relationship: Key Structural Considerations
The biological activity of bromothiophene piperidines is intricately linked to the interplay of three key structural components: the bromothiophene moiety, the piperidine core, and the nature of the linker and substituents. A systematic investigation of these elements is crucial for optimizing potency, selectivity, and drug-like properties.
The Bromothiophene Moiety: Position and Influence of the Bromine Atom
The position of the bromine atom on the thiophene ring is a critical determinant of biological activity. The electron-withdrawing nature of bromine alters the electron density of the thiophene ring, which in turn can affect its interaction with target proteins. Furthermore, the position of the bromine atom dictates its ability to form halogen bonds with specific amino acid residues in the binding pocket.
While specific SAR data for a homologous series of bromothiophene piperidines is not extensively available in the public domain, we can extrapolate from related structures. For instance, in a series of substituted piperidine derivatives, the presence of a bromine atom at the 4-position of a phenyl ring was found to be the most active agent in an antinociceptive assay.[5] This highlights the potential for a strategically placed bromine to enhance biological activity.
The Piperidine Core: Substitution and Stereochemistry
Substituents on the piperidine ring play a pivotal role in defining the SAR of this class of compounds. The nature, size, and position of these substituents can influence:
-
Binding Affinity and Selectivity: Substituents can directly interact with the target protein, forming hydrogen bonds, hydrophobic interactions, or other non-covalent bonds.
-
Physicochemical Properties: Modifications to the piperidine ring can alter lipophilicity, solubility, and metabolic stability.[1][2]
-
CNS Penetrance: For CNS-active agents, the ability to cross the blood-brain barrier is paramount. Substitutions on the piperidine ring can be tailored to optimize this property.[6]
For example, in a study of piperidine-based analogues of cocaine, the nature and stereochemistry of substituents on the piperidine ring were found to significantly impact their potency and selectivity as dopamine and serotonin reuptake inhibitors.[7]
The Linker: Connecting the Pharmacophores
The nature of the chemical linker connecting the bromothiophene and piperidine rings is another crucial aspect of the SAR. The length, rigidity, and chemical functionality of the linker can dictate the relative orientation of the two pharmacophoric moieties, thereby influencing how the molecule fits into the binding site of the target protein. Common linkers include simple alkyl chains, amides, and other functional groups that can also participate in receptor interactions.
Synthetic Strategies for Bromothiophene Piperidines
The synthesis of a library of bromothiophene piperidine analogs for SAR studies requires robust and versatile synthetic methodologies. A key challenge lies in the controlled and selective bromination of the thiophene ring, followed by its coupling to the piperidine core.
Selective Bromination of Thiophenes
A crucial step in the synthesis of this scaffold is the regioselective introduction of a bromine atom onto the thiophene ring. A patented method describes the selective bromination of 3-alkylthiophenes by activating the desired position with n-butyllithium at low temperatures before reacting with bromine.[8] This approach allows for the controlled synthesis of specific brominated isomers, which is essential for a systematic SAR investigation.[8]
Coupling of Bromothiophene and Piperidine Moieties
Once the desired bromothiophene precursor is obtained, it can be coupled to the piperidine ring through various standard chemical reactions. The choice of coupling strategy will depend on the specific functionalities present on both the bromothiophene and the piperidine building blocks. Common methods include nucleophilic substitution reactions and modern cross-coupling reactions.
Experimental Protocol: A General Synthetic Approach
The following is a generalized protocol for the synthesis of a 4-(bromothienyl)piperidine derivative.
-
Selective Bromination of the Thiophene Precursor:
-
Dissolve the starting 3-alkylthiophene in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add a stoichiometric amount of n-butyllithium dropwise, maintaining the low temperature.
-
Stir the reaction mixture for a specified period to allow for complete lithiation.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture.
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify the brominated thiophene by column chromatography.
-
-
Coupling with a Piperidine Derivative:
-
Combine the purified brominated thiophene with the desired N-substituted piperidine derivative in a suitable solvent (e.g., dimethylformamide).
-
Add a base (e.g., potassium carbonate) and a catalyst if necessary (e.g., a palladium catalyst for cross-coupling reactions).
-
Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by thin-layer chromatography or liquid chromatography-mass spectrometry.
-
Upon completion, cool the reaction mixture, and perform an aqueous workup.
-
Extract the final product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.
-
Biological Evaluation and SAR Analysis
A thorough biological evaluation is essential to elucidate the SAR of the synthesized bromothiophene piperidine analogs. The choice of biological assays will be dictated by the therapeutic target of interest. For CNS-active compounds, this often involves receptor binding assays and functional assays for targets such as dopamine, serotonin, or opioid receptors.
Data Presentation: A Hypothetical SAR Table
To illustrate how SAR data for this class of compounds would be presented, a hypothetical table is provided below, focusing on dopamine D2 receptor binding affinity.
| Compound ID | Bromine Position on Thiophene | R1 on Piperidine Nitrogen | R2 on Piperidine Ring | D2 Receptor Ki (nM) |
| 1a | 2-bromo | Methyl | H | 50 |
| 1b | 3-bromo | Methyl | H | 15 |
| 2a | 3-bromo | Ethyl | H | 25 |
| 2b | 3-bromo | Propyl | H | 40 |
| 3a | 3-bromo | Methyl | 4-fluoro | 8 |
| 3b | 3-bromo | Methyl | 4-chloro | 12 |
Interpretation of Hypothetical SAR Data:
-
Influence of Bromine Position: Comparing compounds 1a and 1b , the 3-bromo substitution on the thiophene ring results in a higher affinity for the D2 receptor than the 2-bromo substitution.
-
Effect of Piperidine N-Substituent: The series 1b , 2a , and 2b suggests that a methyl group on the piperidine nitrogen is optimal for D2 receptor binding, with larger alkyl groups leading to a decrease in affinity.
-
Impact of Piperidine Ring Substitution: The introduction of a halogen at the 4-position of the piperidine ring, as in compounds 3a and 3b , significantly enhances D2 receptor affinity, with the fluoro substituent being slightly more favorable than the chloro substituent.
Visualizing the SAR Workflow
To provide a clear overview of the process of conducting an SAR study for bromothiophene piperidines, the following workflow diagram is presented.
Caption: A typical workflow for a structure-activity relationship study of bromothiophene piperidines.
Future Directions and Conclusion
The bromothiophene piperidine scaffold represents a promising area for the discovery of novel therapeutics, particularly for CNS disorders. The strategic incorporation of a bromine atom on the thiophene ring offers a powerful tool for modulating the pharmacological properties of these compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and evaluation of comprehensive libraries of bromothiophene piperidines with systematic variations in the position of the bromine atom, and the nature and position of substituents on the piperidine ring.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: The development of predictive QSAR models to guide the design of new analogs with improved potency and selectivity.[9]
-
Exploration of Diverse Biological Targets: While the focus has often been on CNS targets, the versatility of this scaffold warrants its investigation against a broader range of biological targets.
References
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Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
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From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. NIH. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central. [Link]
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Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. ScienceDirect. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
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Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]
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Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed. [Link]
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Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]
-
Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. PubMed. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. [Link]
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Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
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Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Wiley Online Library. [Link]
-
DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. University of the Pacific. [Link]
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SYNTHESIS AND EVALUATION OF LIGANDS FOR D2-LIKE RECEPTORS: THE ROLE OF COMMON PHARMACOPHORIC GROUPS. PubMed Central. [Link]
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Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PMC. [Link]
- Method for Controlling Bromination of Thiophene Derivatives.
-
Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. ResearchGate. [Link]
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Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]
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Methodological & Application
Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine: An Application Note and Protocol
Introduction
Substituted thiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The title compound, 1-((4-bromothiophen-2-yl)methyl)piperidine, is a valuable synthetic intermediate, combining a versatile bromothiophene unit ripe for further functionalization (e.g., via cross-coupling reactions) with a piperidine moiety, a common feature in centrally active pharmaceuticals.[1] This document provides a detailed, field-proven guide for the synthesis of this target molecule, designed for researchers in organic synthesis and drug development.
The presented strategy is a robust two-stage process. It begins with the preparation of the key intermediate, 4-bromothiophene-2-carboxaldehyde, via a regioselective organometallic pathway. This is followed by a highly efficient one-pot reductive amination to yield the final product. This approach prioritizes operational simplicity, high yield, and selectivity, making it suitable for both small-scale discovery and larger-scale intermediate synthesis.
Overall Synthetic Strategy
The synthesis is achieved in two primary transformations as depicted below. The initial step involves a selective bromine-lithium exchange on 2,4-dibromothiophene, followed by formylation to install the aldehyde. The second step couples this aldehyde with piperidine via reductive amination.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: Synthesis of Key Intermediate: 4-Bromothiophene-2-carboxaldehyde
Scientific Principle
The synthesis of 4-bromothiophene-2-carboxaldehyde from 2,4-dibromothiophene leverages the differential reactivity of bromine atoms on the thiophene ring.[2] The bromine at an α-position (C2 or C5) is significantly more susceptible to halogen-lithium exchange than a bromine at a β-position (C3 or C4). This regioselectivity is exploited by treating 2,4-dibromothiophene with n-butyllithium (n-BuLi) at low temperatures (-78 °C).[3][4] The exchange occurs preferentially at the C2 position, generating a transient 4-bromo-2-lithiothiophene species. This potent nucleophile is then trapped in situ by quenching the reaction with an electrophile, N,N-dimethylformamide (DMF), to yield the desired aldehyde after aqueous workup.[5] This method is a cornerstone of heterocyclic chemistry for precise functionalization.[3]
Detailed Experimental Protocol
Materials:
-
2,4-Dibromothiophene (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dibromothiophene (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The reaction progress can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the C2-proton signal.
-
After 1 hour, add anhydrous DMF (1.5 eq) dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 4-bromothiophene-2-carboxaldehyde as a solid.[6][7]
Expected Characterization Data (C₅H₃BrOS, MW: 191.05 g/mol ): [8]
-
Appearance: White to yellow solid.
-
Melting Point: 44-46 °C.[7]
-
¹H NMR (CDCl₃): δ 9.94 (s, 1H, -CHO), 7.75 (s, 1H, Th-H5), 7.45 (s, 1H, Th-H3).
-
¹³C NMR (CDCl₃): δ 182.9, 145.1, 137.5, 128.9, 116.8.
-
Mass Spec (EI): m/z 190/192 (M⁺, bromine isotope pattern).
Part 2: Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Scientific Principle
Reductive amination is a highly reliable and versatile method for forming carbon-nitrogen bonds.[9] The reaction proceeds in two stages within a single pot: first, the aldehyde (4-bromothiophene-2-carboxaldehyde) reacts with the secondary amine (piperidine) to form a hemiaminal, which then dehydrates to an electrophilic iminium ion intermediate. In the second stage, a mild and selective reducing agent reduces this iminium ion to the target tertiary amine.
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[10][11] Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[12] The reaction is typically run in a chlorinated solvent like 1,2-dichloroethane (DCE) and often benefits from the addition of a small amount of acetic acid to catalyze iminium ion formation.[11]
Quantitative Data and Protocol Summary
| Reactant/Reagent | CAS Number | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |
| 4-Bromothiophene-2-carboxaldehyde | 18791-75-8 | 191.05 | 1.0 | 1.91 g |
| Piperidine | 110-89-4 | 85.15 | 1.2 | 1.02 g (1.18 mL) |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 | 3.18 g |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - | 50 mL |
| Acetic Acid (optional) | 64-19-7 | 60.05 | 0.1 | 57 µL |
Detailed Experimental Protocol
Materials:
-
4-Bromothiophene-2-carboxaldehyde (1.0 eq)
-
Piperidine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-bromothiophene-2-carboxaldehyde (1.0 eq) and dissolve in 1,2-dichloroethane (DCE).
-
Add piperidine (1.2 eq) to the solution and stir the mixture at room temperature for 30 minutes. A small amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The reaction is mildly exothermic.
-
Allow the reaction to stir at room temperature overnight (or until completion, as monitored by TLC or LC-MS).
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, often with 1% triethylamine to prevent streaking) to afford the pure 1-((4-bromothiophen-2-yl)methyl)piperidine.
Expected Characterization Data (C₁₀H₁₄BrNS, MW: 260.19 g/mol ): [13]
-
Appearance: Typically an oil or low-melting solid.
-
¹H NMR (CDCl₃): Expect signals around δ 7.0-6.8 (2H, thiophene protons), δ 3.6-3.5 (s, 2H, -CH₂-N), δ 2.5-2.3 (m, 4H, piperidine -CH₂-N-), δ 1.6-1.4 (m, 6H, other piperidine protons).
-
Mass Spec (ESI+): m/z 260/262 ([M+H]⁺, bromine isotope pattern).
Safety and Handling
-
n-Butyllithium: Highly reactive and pyrophoric; it will ignite spontaneously on exposure to air.[14][15] It also reacts violently with water.[16][17][18] All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and nitrile gloves, is mandatory.
-
Brominated Thiophenes: These compounds are generally irritants and should be handled in a well-ventilated fume hood. Avoid skin and eye contact.
-
Solvents: THF, diethyl ether, and DCE are flammable and should be handled away from ignition sources. DCE is a suspected carcinogen.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part 1: Low yield of aldehyde | Incomplete lithium-halogen exchange; moisture in reagents/glassware; DMF not anhydrous. | Ensure all glassware is rigorously oven-dried. Use freshly distilled anhydrous solvents. Titrate n-BuLi before use. Use commercially available anhydrous DMF. |
| Part 1: Debrominated byproduct | Lithiated intermediate is protonated by a trace acid source (e.g., water). | Re-check for anhydrous conditions. Quench the reaction at low temperature before allowing it to warm. |
| Part 2: Low yield of amine | Incomplete iminium ion formation; decomposition of STAB. | Add 1 equivalent of acetic acid to drive iminium formation. Use fresh STAB; store it in a desiccator.[12] |
| Part 2: Alcohol byproduct present | STAB is not selective enough or has degraded; aldehyde is highly reactive. | Ensure fresh STAB is used. Run the reaction at 0 °C to improve selectivity. Confirm the absence of other reducing contaminants. |
| Purification Issues | Product streaking on silica gel column. | Add 0.5-1% triethylamine or ammonia in methanol to the eluent system to neutralize acidic sites on the silica gel. |
Conclusion
This application note details an efficient and reliable synthetic route to 1-((4-bromothiophen-2-yl)methyl)piperidine. The strategy employs a regioselective lithiation-formylation to access the key aldehyde intermediate, followed by a robust reductive amination using sodium triacetoxyborohydride. The protocols are well-established, high-yielding, and readily scalable, providing a solid foundation for researchers requiring this versatile building block for applications in pharmaceutical and materials science.
References
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Angene Chemical. 1-[(4-bromothiophen-2-yl)methyl]piperidine | 1249047-09-3. [Link]
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PubChem. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. [Link]
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules, 2011. [Link]
-
Organic Chemistry Portal. Formylation - Common Conditions. [Link]
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Organic Chemistry Portal. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
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Myers, A. Reductive Amination of Aldehydes and Ketones. Harvard University. [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]
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Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]
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Cole-Parmer. Material Safety Data Sheet - n-Butyllithium, 2.5M solution in hexanes. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 2006, 10(5), 971-1031. [Link]
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Okano, T., Harada, N., & Kiji, J. Formylation of Aryl Halides with Carbon Monoxide and Sodium Formate in the Presence of Palladium Catalyst. Bulletin of the Chemical Society of Japan, 1994. [Link]
- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
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Harris, E. B. J. Response to "How do I selectively exchange iodine with lithiate?". ResearchGate, 2015. [Link]
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells - Electronic Supplementary Material. [Link]
-
Ramirez, A., et al. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 2022. [Link]
-
Gontarczyk, K., et al. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e) 3a; f) 3a. ResearchGate, 2021. [Link]
-
ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. [Link]
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PubChem. 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone. [Link]
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Gronowitz, S., & Karlsson, L. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 1959. [Link]
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Chem-Impex International. 2,4-Dibromothiophene. [Link]
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Van, P. C., et al. Lithiation reaction of 2,5-dibromothiophene. Carbon-13 NMR spectra of 3-substituted derivatives. The Journal of Organic Chemistry, 1981, 46(15), 3187–3189. [Link]
-
Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]
-
ResearchGate. (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
Wünsch, B., et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 2018. [Link]
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Zhang, Z., et al. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 2016. [Link]
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Application Notes and Protocol: Synthesis of Piperidine Scaffolds via Reductive Amination
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1-((4-Bromothiophen-2-yl)methyl)piperidine as a precursor in pharmaceutical synthesis
Application Notes & Protocols: 1-((4-Bromothiophen-2-yl)methyl)piperidine
A Versatile Precursor for Advanced Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-((4-Bromothiophen-2-yl)methyl)piperidine, a pivotal precursor in modern pharmaceutical development. The unique molecular architecture, combining a reactive bromothiophene moiety with a saturated piperidine heterocycle, renders it an invaluable building block for creating diverse and complex molecular entities. Piperidine and its derivatives are fundamental scaffolds in numerous pharmaceuticals, exhibiting a wide range of pharmacological activities including analgesic, antipsychotic, and antihistaminic effects.[1][2][3][4][5] Similarly, the thiophene ring serves as a versatile pharmacophore, often acting as a bioisostere for benzene rings, which can enhance drug-receptor interactions and improve pharmacokinetic profiles.[6] This document details the precursor's physicochemical properties, its synthesis, and its application in key cross-coupling reactions that are cornerstones of contemporary drug discovery, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed, field-proven protocols are provided to guide researchers in leveraging this precursor for the synthesis of novel therapeutic agents, potentially targeting indications from oncology to infectious diseases.[7][8]
Introduction: The Strategic Importance of the Thiophene-Piperidine Scaffold
The convergence of a thiophene ring and a piperidine nucleus within a single molecular precursor offers significant strategic advantages in medicinal chemistry.
-
The Piperidine Moiety: As one of the most prevalent N-heterocycles in approved drugs, the piperidine ring is a well-established scaffold for engaging with biological targets.[4][5] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing binding affinity and selectivity. Recent advancements have focused on streamlining piperidine synthesis to accelerate drug discovery.[9]
-
The 4-Bromothiophene Moiety: The thiophene ring is an electron-rich heterocycle whose sulfur atom can participate in crucial hydrogen bonding and other non-covalent interactions with biological receptors. The bromine atom at the 4-position is a key functional handle, strategically positioned for regioselective functionalization via modern catalytic cross-coupling reactions.[8][10][11] This allows for the systematic introduction of diverse aryl, heteroaryl, or amino groups, enabling the exploration of a vast chemical space during lead optimization.
1-((4-Bromothiophen-2-yl)methyl)piperidine (CAS: 1249047-09-3) effectively combines these features, positioning it as a high-value starting material for constructing libraries of potential drug candidates.[7]
Physicochemical & Handling Properties
A clear understanding of the precursor's properties is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 1249047-09-3 | [7] |
| Molecular Formula | C₁₀H₁₄BrNS | [7] |
| Molecular Weight | 260.19 g/mol | [7][12] |
| Appearance | Typically an oil or low-melting solid | Commercially available data |
| Purity | Commercially available up to >98% | [7] |
| Storage | Store in a cool, dry place away from light | Standard chemical practice |
| Safety | Handle with appropriate personal protective equipment (PPE) | Standard chemical practice |
Synthesis of the Precursor
The most direct and common route to synthesize 1-((4-Bromothiophen-2-yl)methyl)piperidine is through reductive amination. This method forms the C-N bond between the thiophene and piperidine moieties in a controlled and efficient manner.
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Workflow for the synthesis of the title precursor via reductive amination.
Protocol 3.1: Synthesis via Reductive Amination
Scientist's Note: Reductive amination is a robust and high-yielding method that proceeds via the initial formation of an iminium ion intermediate from the aldehyde and piperidine, which is then immediately reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over aldehydes, and does not require acidic conditions that could degrade sensitive substrates.
-
Materials:
-
4-Bromothiophene-2-carboxaldehyde (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve 4-Bromothiophene-2-carboxaldehyde (1.0 equiv) and piperidine (1.1 equiv) in anhydrous DCM.
-
Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Yield: 80-95%.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The molecular weight is 260.19 g/mol .[7][12]
-
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used to synthesize biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[13] The bromine atom on the thiophene ring of the precursor is an ideal electrophilic partner for this transformation.[10][14][15]
// Node styles precursor [label="1-((4-Bromothiophen-2-yl)methyl)piperidine", fillcolor="#F1F3F4", fontcolor="#202124"]; boronic_acid [label="Aryl/Heteroaryl\nBoronic Acid\n(R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Pd Catalyst\n(e.g., Pd(PPh₃)₄)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; base [label="Base\n(e.g., K₂CO₃)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [label="1-((4-Arylthiophen-2-yl)methyl)piperidine", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; process [label="Suzuki-Miyaura\nCoupling", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];
// Edges {precursor, boronic_acid, catalyst, base} -> process [arrowhead=vee, color="#5F6368"]; process -> product [arrowhead=vee, color="#34A853"]; }
Suzuki-Miyaura coupling workflow using the thiophene precursor.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
Scientist's Note: The choice of palladium catalyst, ligand, and base is critical for success. Tetrakis(triphenylphosphine)palladium(0) is a versatile and common catalyst for this type of coupling.[14] The base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[15][16] A solvent system of dioxane and water is often used to ensure solubility of both organic and inorganic reagents.[14]
-
Materials:
-
1-((4-Bromothiophen-2-yl)methyl)piperidine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Reaction vessel suitable for heating (e.g., microwave vial or Schlenk tube)
-
-
Procedure:
-
To a reaction vessel, add 1-((4-Bromothiophen-2-yl)methyl)piperidine (1.0 equiv), the arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography or recrystallization.
-
Expected Yield: 60-90%, depending on the boronic acid used.
-
Characterization: Confirm C-C bond formation via NMR (disappearance of thiophene proton at the 4-position, appearance of new aromatic signals) and Mass Spectrometry.
-
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[17][18] This reaction allows for the direct coupling of the bromothiophene precursor with a wide variety of primary or secondary amines.
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// Edges {precursor, amine, catalyst, base} -> process [arrowhead=vee, color="#5F6368"]; process -> product [arrowhead=vee, color="#34A853"]; }
Buchwald-Hartwig amination workflow for C-N bond formation.
Protocol 5.1: General Procedure for Buchwald-Hartwig Amination
Scientist's Note: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are required to facilitate the catalytic cycle, particularly the reductive elimination step.[18] Cesium carbonate (Cs₂CO₃) is often an effective base, though others like sodium tert-butoxide can also be used.[19] The use of air-stable palladium precatalysts has simplified the experimental setup.
-
Materials:
-
1-((4-Bromothiophen-2-yl)methyl)piperidine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
Xantphos (or another suitable biaryl phosphine ligand) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene or Dioxane, anhydrous and degassed
-
Reaction vessel suitable for heating (e.g., Schlenk tube)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), the ligand (0.04 equiv), and Cs₂CO₃ (1.5 equiv) to a Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add 1-((4-Bromothiophen-2-yl)methyl)piperidine (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat to 90-110 °C for 8-24 hours, with stirring. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.
-
Filter through a pad of Celite® to remove insoluble materials.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
Purify the residue by flash column chromatography.
-
Expected Yield: 50-85%, highly dependent on the steric and electronic properties of the amine coupling partner.
-
Characterization: Confirm C-N bond formation via NMR and Mass Spectrometry.
-
Conclusion
1-((4-Bromothiophen-2-yl)methyl)piperidine is a strategically designed precursor that provides a reliable and versatile entry point into a rich chemical space of high pharmaceutical relevance. Its capacity to undergo efficient and regioselective functionalization via robust cross-coupling chemistries makes it an indispensable tool for researchers, scientists, and drug development professionals. The protocols outlined in this guide provide a solid foundation for harnessing the synthetic potential of this building block to accelerate the discovery of next-generation therapeutics.
References
-
Frath, D., & Voisin-Chiret, A. S. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]
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Ye, J., Li, H., Cao, S., & Zhang, J. (2012). Synthesis of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 43(6), 408-410. [Link]
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Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2010). Palladium (0) catalyzed Suzuki cross-coupling reactions of 2,4-dibromothiophene: selectivity, characterization and biological applications. Taylor & Francis Online. [Link]
- Google Patents, CN101870672B - Preparation method of compound tirofiban hydrochloride,
-
Khan, I., et al. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 22(11), 1833. [Link]
-
ResearchGate, Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling, [Link]
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Jia, H., et al. (2024). Improved Synthetic Process of Tirofiban Hydrochloride. Chinese Journal of Pharmaceuticals, 55(11), 1499-1504. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 10(15), 3287–3290. [Link]
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Pharma-Synthesis Database, Tirofiban hydrochloride, MK-383, L-700462, Aggrastat, [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Applications of Thiophene Derivatives: Focus on 3-Bromothiophene-2-carboxylic Acid. [Link]
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Wikipedia, Buchwald–Hartwig amination, [Link]
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Grokipedia, Buchwald–Hartwig amination, [Link]
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Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction, [Link]
-
University of Pennsylvania, The Suzuki Reaction, [Link]
-
Khan, I. U., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 4. [Link]
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Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 12(1), 25-41. [Link]
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Angene Chemical, 1-[(4-bromothiophen-2-yl)methyl]piperidine|1249047-09-3, [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Thiophene Derivatives in Modern Drug Discovery. [Link]
-
Foroumadi, A., et al. (2011). Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. African Journal of Pharmacy and Pharmacology, 5(3), 352-357. [Link]
-
Saify, Z. S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82. [Link]
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News-Medical.Net, New modular strategy reduces piperidine synthesis steps for pharmaceuticals, [Link]
-
International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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Schmidt, D., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-10. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Google Patents, CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine,
-
ResearchGate, On the Reaction of 3,4-Dibromo-2,5-dimethylthiophene-1,1-dioxide with Piperidine, [Link]
-
Roslan, N. S., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(3), 85-94. [Link]
-
Dar, A. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate, An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, [Link]
-
PubChem, 1-[4-[(5-Bromothiophen-2-yl)methyl]piperazin-1-yl]ethanone, [Link]
-
ResearchGate, Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone, [Link]
-
Al-Issa, S. A. (2013). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives with Potential Antimicrobial Activity. Molecules, 18(9), 11210–11223. [Link]
-
International Journal of ChemTech Research. (2014). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)-5-Substituted-1, 3, 4-Oxadiazoles. [Link]
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- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-((4-Bromothiophen-2-yl)methyl)piperidine | 1249047-09-3 | Benchchem [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Antimicrobial Investigation of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Introduction: The Rationale for Investigating a Novel Thiophene-Piperidine Conjugate
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The strategic combination of privileged heterocyclic scaffolds in medicinal chemistry is a proven approach to generating new chemical entities with enhanced biological activity. This document outlines the application and detailed protocols for investigating the antimicrobial potential of a novel compound, 1-((4-Bromothiophen-2-yl)methyl)piperidine .
This compound strategically combines two key pharmacophores:
-
The Thiophene Ring: Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial properties.[1][2][3][4] The bromine substituent on the thiophene ring may further enhance its biological activity through halogen bonding and by modifying its lipophilicity and electronic properties.
-
The Piperidine Moiety: Piperidine is a ubiquitous scaffold in clinically approved drugs and bioactive molecules, recognized for its ability to improve pharmacokinetic properties such as absorption and bioavailability, while often reducing toxicity.[5] Its presence can enhance cell membrane permeability and interaction with molecular targets within pathogens.[5][6]
The conjugation of these two moieties is hypothesized to yield a synergistic effect, resulting in a potent antimicrobial agent with a favorable pharmacological profile. These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanistic studies of 1-((4-Bromothiophen-2-yl)methyl)piperidine.
PART 1: Synthesis and Characterization
A plausible synthetic route for 1-((4-Bromothiophen-2-yl)methyl)piperidine is outlined below. This method is based on established synthetic methodologies for similar compounds.[7][8][9]
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Protocol 1: Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Materials:
-
4-Bromo-2-thiophenecarboxaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 4-bromo-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous DCM, add piperidine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to form the intermediate iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.
PART 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of the antimicrobial properties of 1-((4-Bromothiophen-2-yl)methyl)piperidine involves determining its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
1-((4-Bromothiophen-2-yl)methyl)piperidine (stock solution in DMSO)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Appropriate positive control antibiotics (e.g., ciprofloxacin, ampicillin, fluconazole)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Prepare a standardized inoculum of the microbial suspension (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
-
(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the agar plates under the same conditions as in the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation: Summarizing Antimicrobial Activity
| Compound | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| 1-((4-Bromothiophen-2-yl)methyl)piperidine | S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| C. albicans (ATCC 90028) | |||
| Ciprofloxacin | S. aureus (ATCC 29213) | ||
| E. coli (ATCC 25922) | |||
| P. aeruginosa (ATCC 27853) | |||
| Fluconazole | C. albicans (ATCC 90028) |
PART 3: Preliminary Mechanism of Action Studies
Understanding how a novel compound exerts its antimicrobial effect is crucial. Based on the activities of related thiophene and piperidine compounds, a plausible mechanism involves the disruption of the microbial cell membrane.[10][11]
Mechanism of Action Investigation Workflow
Caption: Workflow for investigating the mechanism of action.
Protocol 4: Time-Kill Kinetics Assay
This assay determines the rate at which the compound kills a microbial population.
Procedure:
-
Prepare tubes containing the test compound at concentrations of 1x, 2x, and 4x the MIC in the appropriate broth.
-
Inoculate the tubes with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions and plate on agar to determine the viable cell count (CFU/mL).
-
Plot log₁₀ CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
PART 4: Cytotoxicity Assessment
It is essential to evaluate the toxicity of the compound against mammalian cells to determine its therapeutic index.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
1-((4-Bromothiophen-2-yl)methyl)piperidine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Doxorubicin (as a positive control)
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | IC₅₀ (µM) |
| 1-((4-Bromothiophen-2-yl)methyl)piperidine | HEK293 | |
| HepG2 | ||
| Doxorubicin | HepG2 |
Conclusion and Future Directions
These application notes provide a robust framework for the initial investigation of 1-((4-Bromothiophen-2-yl)methyl)piperidine as a potential antimicrobial agent. The combination of the thiophene and piperidine scaffolds presents a promising strategy for the development of new therapeutics.[1][5] The protocols outlined herein will enable researchers to systematically evaluate its efficacy, begin to elucidate its mechanism of action, and assess its preliminary safety profile. Positive results from these studies would warrant further investigation, including in vivo efficacy studies and lead optimization to enhance potency and reduce toxicity.
References
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Application Notes & Protocols: Investigating the Neuroprotective Effects of Thiophene-Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a growing global health challenge with limited effective therapies. The multifactorial nature of these disorders, involving protein aggregation, oxidative stress, neuroinflammation, and neuronal loss, necessitates the development of multi-target therapeutic agents. Thiophene-piperidine scaffolds have emerged as a versatile and promising chemical platform for designing next-generation neuroprotective drugs.[1] This guide provides a comprehensive overview of the mechanistic rationale for investigating thiophene-piperidine compounds and detailed, field-proven protocols for their preclinical evaluation using both in vitro and in vivo models.
Introduction: The Therapeutic Promise of Thiophene-Piperidine Scaffolds
The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged pharmacophore in medicinal chemistry due to its structural malleability and ability to penetrate the blood-brain barrier.[1][2] When coupled with a piperidine moiety, these compounds can be designed to interact with various biological targets implicated in neurodegeneration. Research has highlighted the potential of thiophene derivatives to:
-
Modulate the aggregation of amyloid-β (Aβ) and α-synuclein.[1][3]
-
Alleviate oxidative stress and neuroinflammation.[4][6][7][8]
This multi-target approach is crucial for addressing the complex pathology of neurodegenerative diseases.[1][4] The following sections will delve into the experimental frameworks for validating the neuroprotective potential of novel thiophene-piperidine derivatives.
Unraveling Neuroprotective Mechanisms: Key Signaling Pathways
The neuroprotective effects of thiophene-piperidine compounds can be attributed to their modulation of several interconnected signaling pathways. A primary investigation should focus on their ability to mitigate apoptosis (programmed cell death) and reduce oxidative stress, two common features in neurodegenerative disorders.
Diagram: Proposed Neuroprotective Signaling Pathways
Caption: High-level workflow for in vitro screening of neuroprotective compounds.
Protocol: MTT Assay for Cell Viability
This protocol assesses the ability of a test compound to protect against a neurotoxin-induced reduction in cell viability. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. [9] Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., Aβ1-42 oligomers for an Alzheimer's model, or Rotenone for a Parkinson's model)
-
Thiophene-piperidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). [10][11]* Solubilization solution (e.g., DMSO or 0.2% NP-40 and 8 mM HCl in isopropanol). [11]* 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂. 2. Compound Pre-treatment: Prepare serial dilutions of the thiophene-piperidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Incubate for 2 hours.
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (e.g., Aβ1-42 to a final concentration of 10 µM). Include control wells: untreated cells (vehicle control) and cells treated with the neurotoxin alone.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. 6. Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. 7. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [11]8. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. [10]Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from the media-only wells.
| Treatment Group | Example Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 1.25 | 100% |
| Neurotoxin Alone | 0.60 | 48% |
| Neurotoxin + Compound X (1 µM) | 0.85 | 68% |
| Neurotoxin + Compound X (10 µM) | 1.10 | 88% |
Protocol: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. A reduction in caspase activity indicates an anti-apoptotic effect.
Materials:
-
Cell lysates from the in vitro experiment (prepared as per manufacturer's instructions for the assay kit)
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar. [12][13]* Luminometer-compatible opaque-walled 96-well plates
Procedure:
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. [13]2. Sample Plating: Add 100 µL of cell culture (or lysate) per well into an opaque-walled 96-well plate.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gently shaking the plate. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Data Analysis: Express the data as a percentage of the caspase activity observed in the neurotoxin-only treated group. A lower percentage indicates a protective effect.
| Treatment Group | Example Luminescence (RLU) | % Caspase-3/7 Activity |
| Untreated Control | 15,000 | 10% |
| Neurotoxin Alone | 150,000 | 100% |
| Neurotoxin + Compound X (1 µM) | 90,000 | 60% |
| Neurotoxin + Compound X (10 µM) | 30,000 | 20% |
In Vivo Validation: Animal Models of Neurodegeneration
Promising candidates from in vitro screening must be validated in animal models to assess their efficacy in a complex biological system. [14]The choice of model depends on the therapeutic target (e.g., Alzheimer's or Parkinson's disease).
Model Selection: Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and reliable neurotoxin-based model that recapitulates key features of Parkinson's disease, including the degeneration of dopaminergic neurons in the substantia nigra. [15][16] Protocol: MPTP Mouse Model of Parkinson's Disease This protocol requires strict adherence to safety measures for handling the neurotoxin MPTP. [15] Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week.
-
MPTP Administration: Administer MPTP-HCl at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection once daily for 4-5 consecutive days.
-
Compound Treatment: Administer the thiophene-piperidine test compound (e.g., via i.p. injection or oral gavage) starting either before or after the MPTP injections, depending on the study design (prophylactic vs. therapeutic). Continue treatment for a specified period (e.g., 7 to 21 days).
-
Behavioral Assessment: Conduct a battery of sensorimotor tests to assess motor function. [17]This can include:
-
Cylinder Test: To assess forelimb use asymmetry.
-
Beam Traversal Test: To evaluate balance and coordination. [17]5. Neurochemical and Histological Analysis: At the end of the study, euthanize the animals and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
HPLC: Measure dopamine levels and its metabolites in the striatum.
-
Model Selection: Alzheimer's Disease
Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease (FAD) are standard for preclinical testing. [18][19]The 5xFAD mouse model, for example, rapidly develops amyloid-β plaques and exhibits cognitive deficits. [20] Protocol: 5xFAD Transgenic Mouse Model of Alzheimer's Disease
Animals:
-
5xFAD transgenic mice and wild-type littermates.
Procedure:
-
Aging and Treatment Initiation: Age the mice until the desired pathological stage (e.g., 3-4 months for early plaque development). Begin chronic administration of the thiophene-piperidine test compound.
-
Cognitive Assessment: At various time points (e.g., 6 and 9 months of age), perform behavioral tests to evaluate learning and memory, such as:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
-
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify amyloid plaque load.
-
ELISA: Measure levels of soluble and insoluble Aβ1-40 and Aβ1-42 in brain homogenates.
-
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic evaluation of thiophene-piperidine compounds as potential neuroprotective agents. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can identify and advance promising candidates for the treatment of devastating neurodegenerative diseases. Future work should also consider investigating the effects of these compounds on neuroinflammation using microglial cell cultures and assessing their pharmacokinetic and safety profiles.
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Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
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Castany, S., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One, 16(3), e0248423. [Link]
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Application Notes & Protocols: Investigating the Anticancer Potential of 1-((4-Bromothiophen-2-yl)methyl)piperidine in Cancer Cell Line Studies
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-((4-Bromothiophen-2-yl)methyl)piperidine in cancer cell line studies. While direct literature on this specific compound is emerging, this document extrapolates from the well-documented anticancer activities of the broader piperidine class of molecules to propose potential mechanisms of action and detailed protocols for their investigation. This guide covers hypothesized mechanisms, including the induction of apoptosis and cell cycle arrest, and provides step-by-step protocols for essential in vitro assays to evaluate the compound's efficacy.
Introduction: The Therapeutic Potential of Piperidine Derivatives
The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active compounds, demonstrating a wide range of biological activities.[1][2] In the realm of oncology, numerous piperidine derivatives have been identified as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[2][3][4] These mechanisms often involve the induction of programmed cell death (apoptosis), disruption of the cell cycle, and modulation of key signaling pathways crucial for cancer cell survival and metastasis.[2][5][6]
1-((4-Bromothiophen-2-yl)methyl)piperidine is a novel compound within this class. While its specific biological activities are a subject of ongoing investigation, its structural similarity to other anticancer piperidine derivatives suggests it may hold significant promise as a therapeutic candidate. This document outlines a systematic approach to characterizing the anticancer properties of this compound in various cancer cell lines.
Hypothesized Mechanisms of Action
Based on the known activities of structurally related piperidine compounds, we can postulate several potential mechanisms through which 1-((4-Bromothiophen-2-yl)methyl)piperidine may exert its anticancer effects.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is often dysregulated in cancer. Many therapeutic agents, including various piperidine derivatives, function by reactivating this pathway in cancer cells.[4][6] The proposed compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, resulting from a loss of normal cell cycle regulation. Several piperidine-containing compounds have been shown to arrest the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.[5][7][8][9] It is plausible that 1-((4-Bromothiophen-2-yl)methyl)piperidine could induce cell cycle arrest in G1, S, or G2/M phases.
Modulation of Signaling Pathways
The survival and proliferation of cancer cells are dependent on the aberrant activation of various signaling pathways. Piperidine derivatives have been reported to interfere with critical pathways such as STAT-3, NF-κB, and PI3K/Akt.[2] Investigating the effect of the title compound on these pathways is crucial to understanding its molecular mechanism.
Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine
While a specific synthesis for 1-((4-Bromothiophen-2-yl)methyl)piperidine is not extensively documented in publicly available literature, a plausible synthetic route can be proposed based on established chemical reactions for similar structures.[10][11][12][13] A common method involves the reductive amination of a suitable aldehyde with piperidine.
Caption: Proposed synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is the cornerstone of preclinical drug discovery.[14][15][16] The following protocols are designed to assess the anticancer activity of 1-((4-Bromothiophen-2-yl)methyl)piperidine.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-((4-Bromothiophen-2-yl)methyl)piperidine in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with 1-((4-Bromothiophen-2-yl)methyl)piperidine at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: Hypothesized signaling pathways affected by the compound.
Data Presentation and Interpretation
Quantitative data from the assays should be presented clearly for comparison.
Table 1: Example Data Summary for 1-((4-Bromothiophen-2-yl)methyl)piperidine
| Cancer Cell Line | Assay | Parameter | Result |
| MCF-7 (Breast) | MTT | IC50 (48h) | e.g., 15 µM |
| HCT-116 (Colon) | MTT | IC50 (48h) | e.g., 10 µM |
| PC-3 (Prostate) | MTT | IC50 (48h) | e.g., 25 µM |
| HCT-116 (Colon) | Apoptosis Assay | % Apoptotic Cells (24h) | e.g., 45% |
| HCT-116 (Colon) | Cell Cycle Analysis | % G1 Arrest (24h) | e.g., 60% |
Conclusion
The protocols and conceptual framework provided in these application notes offer a robust starting point for investigating the anticancer potential of 1-((4-Bromothiophen-2-yl)methyl)piperidine. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, and by probing its impact on key signaling pathways, researchers can elucidate its mechanism of action and assess its therapeutic promise. While the specific activities of this compound are yet to be fully characterized, the extensive evidence of anticancer efficacy within the piperidine class of molecules provides a strong rationale for its further investigation.
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- Google Patents. CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
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Liu, Y. P., et al. (1992). Arrest in late G2 or prophase of cell cycle induced by 4,4-(1,2-ethanediyl) bis (1-isobutoxycarbonyloxymethyl 2, 6-piperazinedione) (MST-16) in cultured L1210 cells. International Journal of Cancer, 51(5), 792-797. [Link]
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Khazanov, E., et al. (2002). Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Journal of Medicinal Chemistry, 45(24), 5196-5204. [Link]
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D'Agostino, G., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(13), 4235. [Link]
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Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(15), 1546-1559. [Link]
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Esteras, A., et al. (2002). Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes. Biochemical Pharmacology, 63(3), 473-485. [Link]
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Makhov, P., et al. (2014). Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells Through Checkpoint kinase-1 Activation. PubMed. [Link]
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Salehi, B., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. BioFactors. [Link]
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Makhov, P., et al. (2014). Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation. PLOS ONE, 9(5), e96298. [Link]
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ResearchGate. (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
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ResearchGate. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. [Link]
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Salehi, B., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Cancers, 15(22), 5497. [Link]
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Fathy, M. M., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research, 40(5), 2739-2749. [Link]
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Application Notes and Protocols for the In Vitro Biological Screening of Novel Thiophene Derivatives
Introduction: The Therapeutic Promise of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, represents a "privileged structure" in medicinal chemistry.[1][2] Thiophene and its derivatives are integral to a wide array of biologically active compounds, demonstrating a remarkable versatility that has captured the sustained interest of the drug discovery community.[3][4] These compounds have been shown to possess a broad spectrum of therapeutic properties, including potent anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5][6] Commercially successful drugs such as the anti-inflammatory agents Tiaprofenic acid and Zileuton feature a thiophene core, underscoring the scaffold's clinical relevance.[2]
The biological activity of thiophene derivatives is profoundly influenced by the nature and position of their substituents, allowing for extensive chemical modification to optimize potency and selectivity.[5][7] This adaptability makes the thiophene scaffold a fertile ground for the development of novel therapeutic agents.
This guide provides a comprehensive framework for the initial in vitro biological screening of novel thiophene derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of these promising compounds. The methodologies herein are designed not just as a series of steps, but as self-validating systems that explain the causality behind experimental choices, ensuring the generation of robust and reproducible data to guide subsequent stages of drug development.
Part 1: Anticancer Activity Screening
The initial phase in evaluating a novel compound's potential as an anticancer agent is to determine its cytotoxic or cytostatic effect on cancer cells.[8][9][10] Thiophene derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of critical enzymes like topoisomerase and protein kinases, interference with microtubule assembly, and the induction of apoptosis.[5][6][11] The following workflow outlines a standard primary screening cascade.
Caption: General workflow for primary in vitro anticancer screening.
Core Protocol: MTT Assay for General Cytotoxicity
The MTT assay is a robust, quantitative, and reliable colorimetric method for assessing cell viability and proliferation.[10] It is a cornerstone of in vitro toxicology and high-throughput drug screening.
Principle of Causality: This assay leverages the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes present only in viable, metabolically active cells cleave the yellow water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark blue or purple formazan product, which is insoluble in water.[10][12][13][14] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[10][12] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.
Experimental Protocol:
-
Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Prepare a cell suspension in a complete culture medium. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (see Table 1). The final volume per well should be 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[9][12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the novel thiophene derivatives in a complete culture medium from a concentrated stock (typically 10-20 mM in DMSO). It is critical to ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[14]
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[12][14]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[15]
-
Add 100-150 µL of a solubilization solution (e.g., cell-culture grade DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[15]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 540-570 nm.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation and Interpretation:
The primary metric derived from this assay is the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of the compound required to inhibit cell viability by 50%.[9]
-
Calculation:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
| Table 1: Recommended Seeding Densities for Common Cell Lines | |
| Cell Line | Recommended Seeding Density (cells/well) |
| A549 (Lung Carcinoma) | 5,000 - 10,000 |
| HeLa (Cervical Carcinoma) | 3,000 - 8,000 |
| HepG2 (Hepatocellular Carcinoma) | 7,000 - 15,000 |
| MCF-7 (Breast Adenocarcinoma) | 5,000 - 10,000 |
| PC-3 (Prostate Adenocarcinoma) | 4,000 - 9,000 |
| Note: These are starting recommendations and should be optimized for specific laboratory conditions and doubling times. |
| Table 2: Example Cytotoxicity Data for Thiophene Derivatives | ||
| Compound ID | Cell Line | IC₅₀ (µM) after 48h |
| Thio-A | A549 | 12.5 |
| Thio-A | MCF-7 | 25.1 |
| Thio-B | A549 | 2.3 |
| Thio-B | MCF-7 | 3.1 |
| Doxorubicin (Control) | A549 | 0.8 |
| Doxorubicin (Control) | MCF-7 | 1.1 |
Part 2: Antimicrobial Activity Screening
Thiophene derivatives have demonstrated significant potential as antimicrobial agents, with some showing efficacy against drug-resistant Gram-negative bacteria.[16] The foundational step in assessing this activity is to determine the Minimum Inhibitory Concentration (MIC).
Principle of Causality: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under defined in vitro conditions.[17][18][19][20] This quantitative measure is essential for evaluating the potency of new compounds and comparing them to existing antibiotics.[17][18]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Core Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized, cost-effective, and high-throughput technique for determining MIC values.[21][22] It is considered a gold-standard reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[21]
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a high-concentration stock solution of each thiophene derivative in DMSO.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24h culture), pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a growth control (broth + inoculum, no compound).
-
Well 12 should serve as a sterility control (broth only).
-
-
Inoculation and Incubation:
-
Within 15-30 minutes of its preparation, add 50 µL of the diluted bacterial/fungal inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound to its final test concentration.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[21][22]
-
-
Data Acquisition and Interpretation:
-
After incubation, examine the plate for visible growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) when compared to the growth control (well 11).[18]
-
| Table 3: Example MIC Data for Thiophene Derivatives | ||
| Compound ID | Microorganism | MIC (mg/L or µg/mL) |
| Thio-C | Staphylococcus aureus ATCC 29213 | 8 |
| Thio-C | Escherichia coli ATCC 25922 | 32 |
| Thio-D | Staphylococcus aureus ATCC 29213 | 4 |
| Thio-D | Escherichia coli ATCC 25922 | >64 |
| Vancomycin (Control) | Staphylococcus aureus ATCC 29213 | 1 |
| Ciprofloxacin (Control) | Escherichia coli ATCC 25922 | 0.015 |
Part 3: Anti-inflammatory Activity Screening
A primary strategy in developing anti-inflammatory drugs is to target the enzymes responsible for producing pro-inflammatory mediators. Thiophene derivatives have shown promise as inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, which are critical in the arachidonic acid cascade.[1][2][4][23]
Caption: Simplified arachidonic acid inflammatory pathway.
Core Protocols: COX and LOX Enzyme Inhibition Assays
These assays quantify a compound's ability to inhibit the enzymatic activity of COX-1, COX-2, and 5-LOX. Screening against both COX isoforms is crucial to determine selectivity, as selective COX-2 inhibition is often desired to reduce gastrointestinal side effects associated with COX-1 inhibition.[2]
Principle of Causality: These are typically cell-free enzymatic assays that use purified recombinant enzymes (e.g., human COX-2, ovine COX-1, human 5-LOX).[24][25] The activity of the enzyme is measured by detecting the formation of its product in the presence of its substrate (arachidonic acid).[23] The test compound's inhibitory effect is quantified by the reduction in product formation compared to an uninhibited control. Detection can be colorimetric or fluorometric, depending on the specific kit used.[25][26]
Experimental Protocol (General - based on commercial kits):
-
Reagent Preparation:
-
Assay Plate Setup:
-
Design a 96-well plate map including wells for:
-
Blank/Background: All reagents except the enzyme.
-
100% Activity Control: All reagents, including enzyme and vehicle (e.g., DMSO).
-
Positive Inhibitor Control: All reagents, including enzyme and a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[25][26]
-
Test Compound Wells: All reagents, including enzyme and serial dilutions of the thiophene derivatives.
-
-
-
Inhibitor Pre-incubation:
-
Add the assay buffer, enzyme, and cofactors (if required) to the appropriate wells.
-
Add the test compounds, positive control inhibitor, or vehicle to the wells.
-
Incubate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C or room temperature) to allow the inhibitor to bind to the enzyme.[24]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.[24][27]
-
Incubate for the specified reaction time.
-
Stop the reaction and/or add the developing reagent/chromogen to produce a measurable signal.[27]
-
Read the absorbance or fluorescence on a microplate reader at the specified wavelength.[25][27]
-
Data Presentation and Interpretation:
Similar to the cytotoxicity assay, the key metric is the IC₅₀ value for each enzyme.
-
Calculation:
-
Correct readings by subtracting the blank/background value.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = 100 - [ (Reading of Test Well / Reading of 100% Activity Well) x 100 ]
-
Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀.
-
| Table 4: Example Anti-inflammatory Enzyme Inhibition Data | |||
| Compound ID | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | IC₅₀ 5-LOX (µM) |
| Thio-E | 55.2 | 4.8 | >100 |
| Thio-F | 21.7 | 18.9 | 1.2 |
| Celecoxib (Control) | 15.0 | 0.04 | N/A |
| Zileuton (Control) | N/A | N/A | 0.5 |
| A lower IC₅₀ indicates greater potency. The ratio of IC₅₀ COX-1 / IC₅₀ COX-2 indicates selectivity for COX-2. |
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available from: [Link]
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Application Notes and Protocols for Molecular Docking Studies of Piperidine Derivatives with Target Proteins
Introduction: The Convergence of a Privileged Scaffold and a Powerful Computational Technique
In the landscape of modern drug discovery, the piperidine moiety stands out as a "privileged scaffold." Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance.[1][2][3] Piperidine derivatives are integral to a wide range of therapeutic agents, including analgesics, anticancer agents, antivirals, and central nervous system modulators.[1][4] The structural versatility of the piperidine ring allows for precise three-dimensional arrangements of functional groups, enabling tailored interactions with biological targets.[1]
Parallel to the enduring importance of this chemical scaffold, molecular docking has emerged as an indispensable computational tool in structure-based drug design.[5][6][7] This technique predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecule (receptor), typically a protein.[7][8] By simulating these interactions at an atomic level, molecular docking accelerates the identification of promising drug candidates, optimizes lead compounds, and provides profound insights into the mechanisms of drug action, thereby reducing the time and cost associated with traditional high-throughput screening.[5][6][9]
This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of piperidine derivatives with their protein targets. Moving beyond a simple recitation of steps, this document elucidates the rationale behind each methodological choice, grounded in established scientific principles and best practices.[10][11][12]
The Molecular Docking Workflow: A Conceptual Overview
At its core, molecular docking is a two-part process: first, a search algorithm explores a vast conformational space to generate various binding poses of the ligand within the receptor's active site. Second, a scoring function estimates the binding affinity for each of these poses, ranking them to identify the most likely binding mode.[5] The entire workflow, however, encompasses several critical preparatory and analytical stages, each demanding meticulous attention to detail to ensure the biological relevance and accuracy of the results.
Caption: A high-level overview of the molecular docking workflow.
Part 1: The Preparatory Phase - Laying the Foundation for Success
The adage "garbage in, garbage out" is particularly pertinent to molecular docking.[13] The quality of the input structures for both the protein and the ligand directly dictates the reliability of the docking results.
Protein Preparation: From Crystal Structure to Computational Model
The initial step involves obtaining a high-resolution 3D structure of the target protein, typically from the Protein Data Bank (PDB). However, these raw structures are not immediately suitable for docking.
Protocol for Protein Preparation:
-
Structure Acquisition and Initial Cleaning:
-
Download the PDB file of the target protein.
-
Rationale: It is crucial to select a structure with high resolution (ideally < 2.5 Å) and, if possible, one that is co-crystallized with a known ligand, as this helps in identifying the binding site.[10]
-
Remove all non-essential components, such as water molecules, ions, and co-solvents, unless there is strong evidence for their involvement in ligand binding.[14][15] If the protein functions as a monomer, delete any additional protein chains.[15]
-
-
Addressing Structural Imperfections:
-
Check for and repair any missing residues or atoms within the protein structure. Tools like the Protein Preparation Wizard in Schrödinger's Maestro or standalone programs can be used for this purpose.[16]
-
Rationale: Gaps in the protein structure can lead to an inaccurate representation of the binding site and affect the docking results.[14]
-
-
Hydrogen Addition and Protonation State Assignment:
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign the correct protonation states to ionizable residues (e.g., Asp, Glu, His, Lys) at a physiological pH (typically 7.4).[17]
-
Rationale: Hydrogen atoms are critical for forming hydrogen bonds, which are key protein-ligand interactions. Incorrect protonation states can lead to erroneous interaction patterns and binding energy calculations.[16]
-
-
Energy Minimization:
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the previous steps.
-
Rationale: This step ensures that the protein is in a low-energy, stable conformation before docking. It is important to restrain the backbone atoms to prevent significant deviation from the experimental structure.
-
Ligand Preparation: Optimizing the Small Molecule
The 3D structure and chemical properties of the piperidine derivatives must also be accurately represented.
Protocol for Ligand Preparation:
-
2D to 3D Conversion:
-
Draw the 2D structure of the piperidine derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
-
Energy Minimization and Conformer Generation:
-
Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).
-
Rationale: This step generates a low-energy, geometrically realistic conformation of the ligand.[13] For flexible molecules, it is beneficial to generate multiple low-energy conformers to be used in the docking process.
-
-
Charge Assignment:
-
Calculate and assign partial atomic charges to the ligand atoms (e.g., Gasteiger charges for AutoDock).
-
Rationale: Accurate charge distribution is essential for calculating electrostatic interactions between the ligand and the protein.
-
Part 2: The Execution Phase - Docking the Ligand
With the prepared protein and ligand, the docking simulation can be performed. This phase involves defining the search space and running the docking algorithm.
Grid Generation: Defining the Binding Site
The docking algorithm needs to know where to search for potential binding poses. This is achieved by defining a "grid box" that encompasses the active site of the protein.
Protocol for Grid Generation:
-
Identifying the Binding Pocket:
-
If the protein structure was co-crystallized with a ligand, the binding site is readily identifiable.
-
In the absence of a co-crystallized ligand, binding pockets can be predicted using software tools or identified from published literature detailing mutagenesis studies.[18]
-
For an exploratory search, "blind docking" can be performed, where the grid box covers the entire protein surface.[10]
-
-
Setting the Grid Box Parameters:
-
Define the center and dimensions (x, y, z) of the grid box to encompass the entire binding site, typically extending 4-6 Å beyond the volume of the known ligand.[10][19]
-
Rationale: The grid box must be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the computational time and the search space, which could lead to a higher number of false positives.
-
Running the Molecular Docking Simulation
A variety of software packages are available for molecular docking, each employing different search algorithms and scoring functions.[20][21] AutoDock Vina is a widely used and freely available option known for its speed and accuracy.[21][22][23]
Protocol for Running AutoDock Vina:
-
Prepare Input Files:
-
Ensure the prepared protein and ligand are in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.[17]
-
Create a configuration file (conf.txt) that specifies the paths to the protein and ligand files, the center and dimensions of the grid box, and the desired exhaustiveness of the search.[22][24]
-
-
Execute the Docking Run:
-
Run AutoDock Vina from the command line, providing the configuration file as input.[24]
-
vina --config conf.txt --log log.txt
-
Rationale: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase the likelihood of finding the optimal binding pose but also increase the computational time. A value of 8 is often a good starting point.[22]
-
Part 3: Analysis and Validation - Interpreting the Results
Analysis of Docking Results
Protocol for Analyzing Docking Poses:
-
Examine Binding Affinity Scores:
-
The primary metric for ranking the docked poses is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[18]
-
Rationale: While the absolute value of the binding energy is an estimate, the relative ranking of different ligands or different poses of the same ligand is highly informative.
-
-
Visualize and Inspect Binding Poses:
-
Use molecular visualization software like PyMOL or UCSF Chimera to visualize the top-ranked binding poses within the protein's active site.[26][27][28][29]
-
Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the piperidine derivative and the protein's amino acid residues.[18][30]
-
Rationale: Visual inspection is critical to ensure that the predicted binding pose is sterically and chemically plausible. The formation of key interactions with known important residues in the active site lends confidence to the docking result.[18]
-
Caption: Key interactions between a piperidine derivative and a target protein.
Validation of Docking Protocols
To ensure the reliability of the docking protocol for a given protein-ligand system, it is essential to perform validation.
Protocol for Docking Validation:
-
Re-docking of a Co-crystallized Ligand:
-
If a crystal structure with a bound ligand is available, extract the ligand and re-dock it into the protein's active site.[31]
-
Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[18][31][32]
-
Rationale: This procedure verifies that the chosen docking parameters can accurately reproduce the known binding mode.
-
-
Enrichment Studies (for Virtual Screening):
-
If the goal is to screen a library of compounds, the protocol can be validated by its ability to distinguish known active compounds from a set of decoy (presumed inactive) molecules.[32]
-
A successful protocol will rank the known actives significantly higher than the decoys.
-
-
Cross-Validation with Experimental Data:
Data Presentation and Interpretation
Summarizing the docking results in a clear and concise manner is crucial for communication and decision-making.
Table 1: Sample Docking Results for a Series of Piperidine Derivatives
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions | RMSD (Å) (if applicable) |
| Piperidine-01 | -8.5 | ASP 189, GLY 216 | Salt bridge, H-bond | 1.2 |
| Piperidine-02 | -7.9 | TYR 99, TRP 215 | H-bond, Pi-Pi stacking | 1.5 |
| Piperidine-03 | -9.2 | ASP 189, SER 195 | Salt bridge, H-bond | 1.1 |
| Positive Control | -8.8 | ASP 189, GLY 216 | Salt bridge, H-bond | N/A |
Conclusion
Molecular docking is a powerful and resource-efficient method for investigating the interactions of piperidine derivatives with their protein targets.[5][8] However, its predictive power is contingent upon a methodologically sound approach, from meticulous preparation of the input structures to rigorous analysis and validation of the results. By understanding the principles and rationale behind each step, researchers can leverage molecular docking to generate reliable hypotheses, guide the design of more potent and selective drug candidates, and ultimately accelerate the journey from chemical scaffold to clinical therapeutic.
References
-
Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). PubMed Central. [Link]
-
How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]
-
Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (n.d.). [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. [Link]
-
PyMOL. (n.d.). bio.tools. [Link]
-
Docking Software for Drug Development. (2023, May 8). Labinsights. [Link]
-
How to Use Python Molecular Viewer (PyMol). (2025, December 22). Oreate AI Blog. [Link]
-
View 3D Molecular Structures | . (n.d.). [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. [Link]
-
How does one prepare proteins for molecular docking? (2021, September 20). Quora. [Link]
-
Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). [Link]
-
An introduction to PyMOL. (2022, December 27). Compchems. [Link]
-
Piperidine-based drug discovery. (n.d.). ResearchGate. [Link]
-
Applications of Molecular Docking. (n.d.). CD ComputaBio. [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). PubMed Central. [Link]
-
How to validate the molecular docking results ? (2022, April 25). ResearchGate. [Link]
-
How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. [Link]
-
Best Practices for Docking-Based Virtual Screening. (n.d.). OUCI. [Link]
-
Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio. [Link]
-
How can I validate docking result without a co-crystallized ligand? (2021, April 19). [Link]
-
Vina Docking Tutorial. (n.d.). Eagon Research Group. [Link]
-
How to validate molecular docking results with no proper crystal structure?? (2021, October 28). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). [Link]
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). [Link]
-
The Role of Piperidine Derivatives in Modern Drug Discovery. (2025, October 18). [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). NIH. [Link]
-
PyMOL | pymol.org. (n.d.). [Link]
-
(PDF) Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. [Link]
-
DOCKING. (2024, November 14). Center for Computational Structural Biology. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. (2020, July 18). YouTube. [Link]
-
Molecular docking proteins preparation. (2019, September 20). ResearchGate. [Link]
-
Drug Discovery - Software. (n.d.). [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). [Link]
-
Learn Maestro: Preparing protein structures. (2024, January 29). YouTube. [Link]
-
A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (n.d.). MDPI. [Link]
-
How to start a molecular docking project? | 4 steps for successful molecular docking PART 1. (2021, February 3). [Link]
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). [Link]
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. (2020, June 16). ResearchGate. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Welcome to the technical support center for the synthesis of 1-((4-bromothiophen-2-yl)methyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and in-depth answers to common challenges encountered during this synthesis. Our goal is to empower you to optimize your reaction yield, minimize impurities, and ensure reproducible results.
Choosing Your Synthetic Strategy
Two primary pathways are commonly employed for the synthesis of 1-((4-bromothiophen-2-yl)methyl)piperidine: Reductive Amination and Direct N-Alkylation . While both can lead to the desired product, they present different challenges and advantages.
-
Reductive Amination: This is our recommended approach for its reliability, milder conditions, and avoidance of highly unstable intermediates.[1][2] It involves the reaction of 4-bromothiophene-2-carboxaldehyde with piperidine to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3]
-
N-Alkylation: This classic method involves the reaction of piperidine with an electrophile, such as 2-(chloromethyl)-4-bromothiophene.[4][5] However, this route is often plagued by the instability of the chloromethylthiophene intermediate, which can decompose, sometimes explosively, upon storage or during the reaction, leading to lower yields and significant impurity profiles.[6][7]
This guide will focus primarily on optimizing the reductive amination pathway, with a troubleshooting section that also addresses potential issues in N-alkylation for those committed to that route.
Part 1: Recommended Protocol - Reductive Amination
This one-pot procedure is efficient and generally provides a cleaner product profile compared to N-alkylation.[2][8]
Reaction Mechanism
The reaction proceeds in two main steps:
-
Nucleophilic attack of piperidine on the carbonyl carbon of 4-bromothiophene-2-carboxaldehyde, followed by dehydration to form a transient iminium ion.
-
Reduction of the iminium ion by a hydride-based reducing agent to yield the final tertiary amine product.[1][3]
Caption: General mechanism for reductive amination.
Detailed Experimental Protocol
Materials:
-
4-Bromothiophene-2-carboxaldehyde (1.0 eq.)[9]
-
Piperidine (1.1 - 1.2 eq.)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq.)[10]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-bromothiophene-2-carboxaldehyde (1.0 eq.) and anhydrous DCM.
-
Add piperidine (1.1 eq.) to the solution and stir at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.[2]
-
In a separate flask, suspend Sodium Triacetoxyborohydride (STAB) (1.5 eq.) in anhydrous DCM.
-
Cool the aldehyde/piperidine mixture to 0 °C in an ice bath.
-
Slowly add the STAB suspension to the reaction mixture portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Common Reducing Agents
The choice of reducing agent is critical. STAB is often preferred for its mildness and tolerance of weakly acidic conditions, which prevents the reduction of the starting aldehyde.[10]
| Reducing Agent | Typical Solvent | Key Characteristics | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | Mild and selective for imines/iminium ions in the presence of aldehydes. Does not require strict pH control. | [10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective and selective, but highly toxic (releases HCN gas in strong acid). Requires careful pH control (pH 4-5). | [2][10] |
| Borane-Pyridine Complex (BAP) | Acetic Acid | An excellent, less toxic alternative to NaBH₃CN for various aldehydes and piperidines. | [11] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce the starting aldehyde. Must be added after complete imine formation is confirmed. | [10] |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting common synthesis issues.
Category 1: Low or No Yield
Q: My reaction shows a significant amount of unreacted 4-bromothiophene-2-carboxaldehyde. What went wrong?
A: This is a classic sign of either incomplete iminium ion formation or inactive reducing agent.
-
Cause (Iminium Formation): The equilibrium between the aldehyde/amine and the iminium ion may not be favorable.[1] Water in the reaction medium can hinder the necessary dehydration step.
-
Cause (Reducing Agent): Your reducing agent may have degraded. Sodium triacetoxyborohydride (STAB) and other borohydrides are sensitive to moisture and can lose potency over time.
-
Solution: Use a freshly opened bottle of the reducing agent or a properly stored one. Always add the reductant slowly and portion-wise to control the reaction exotherm and ensure it is consumed in the desired pathway.
-
Q: I am attempting the N-alkylation route with 2-(chloromethyl)-4-bromothiophene and my yield is very low, with a lot of baseline material on my TLC plate.
A: The primary suspect is the stability of your alkylating agent. 2-(Chloromethyl)thiophene and its derivatives are notoriously unstable and can polymerize or decompose, especially if not freshly prepared and purified.[6][7]
-
Solution 1 (Optimize Conditions): Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or finely powdered potassium carbonate (K₂CO₃) to minimize side reactions.[5][13] Run the reaction at a low temperature (e.g., 0 °C to room temperature) and add the alkylating agent slowly to a solution of piperidine to maintain an excess of the amine, which helps prevent side reactions.[5]
-
Solution 2 (Switch Routes): We strongly recommend switching to the reductive amination pathway. The starting aldehyde is significantly more stable and commercially available, leading to a more robust and reproducible synthesis.[9]
Category 2: Product Purification Issues
Q: My product streaks badly during silica gel chromatography, making purification difficult.
A: This is common for amines. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface, causing poor peak shape and streaking.
-
Solution: Deactivate the silica gel by adding a small amount of a tertiary amine base to your eluent system. A common practice is to add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or DCM/methanol mobile phase.[14] This will compete for the active sites on the silica, allowing your product to elute cleanly.
Q: During the aqueous workup, my product seems to be lost in the aqueous layer.
A: Your product is a tertiary amine, which will be protonated and water-soluble under acidic or even neutral conditions.
-
Solution: Ensure the aqueous layer is basic (pH > 8) before performing the extraction.[15] After quenching the reaction with a saturated NaHCO₃ solution, check the pH of the aqueous layer with pH paper. If it is not sufficiently basic, add more NaHCO₃ or a small amount of 1M NaOH solution until the desired pH is reached. This deprotonates the piperidine nitrogen, making the product soluble in your organic extraction solvent.[15]
Frequently Asked Questions (FAQs)
Q1: Which starting material is more difficult to handle: 4-bromothiophene-2-carboxaldehyde or 2-(chloromethyl)-4-bromothiophene?
A1: Without question, 2-(chloromethyl)-4-bromothiophene is more challenging. It is a lachrymator and is known to be unstable, with reports of decomposition and even explosion upon storage.[7] It should be used immediately after preparation or stabilized with a base like dicyclohexylamine for very short-term storage in a refrigerator.[7] 4-Bromothiophene-2-carboxaldehyde, by contrast, is a stable, crystalline solid that can be stored at 2-8°C for extended periods.
Q2: Can I use a different amine instead of piperidine in this reaction?
A2: Yes, the reductive amination protocol is broadly applicable to a wide range of primary and secondary amines.[12][16] However, the reactivity can vary. Less nucleophilic amines (e.g., anilines) or sterically hindered amines may require longer reaction times, higher temperatures, or the use of a Lewis acid additive (e.g., Ti(i-PrO)₄) to facilitate imine formation.[10][12]
Q3: How do I know when the reaction is complete?
A3: The most reliable method is to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates progress. Use a UV lamp for visualization, and a potassium permanganate stain can be helpful to visualize the product, which will appear as a yellow spot.
-
LC-MS: This provides definitive confirmation by showing the consumption of starting material and the appearance of a peak with the correct mass-to-charge ratio (m/z) for the desired product.
References
-
Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14349-14365. Available from: [Link]
-
ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation? Retrieved from [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706. Available from: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]
- Google Patents. (n.d.). US7462725B2 - Chloromethylation of thiophene.
- Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from [Link]
-
Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]
-
Springer. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]
-
Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Synthetic Communications. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Retrieved from [Link]
-
ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of these important heterocyclic compounds. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles to empower you to solve challenges in your own research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common strategies for synthesizing substituted piperidines?
-
How do I choose the right synthetic route for my target piperidine?
-
-
Troubleshooting Guides by Synthetic Method
-
Catalytic Hydrogenation of Substituted Pyridines
-
N-Alkylation of Piperidines and Their Precursors
-
Reductive Amination for Piperidine Ring Formation
-
Dieckmann Condensation for Piperidone Intermediates
-
Aza-Diels-Alder and Pictet-Spengler Cycloadditions
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing substituted piperidines?
A1: The synthesis of substituted piperidines is a well-established field with a variety of robust methods. The choice of strategy typically depends on the desired substitution pattern, stereochemistry, and available starting materials. The most prevalent methods include:
-
Catalytic Hydrogenation of Pyridines: This is a direct and widely used method for producing piperidines from corresponding pyridines. A variety of catalysts, such as rhodium, palladium, and nickel, are employed for this transformation.[1][2]
-
N-Alkylation of Piperidines: For substitution on the nitrogen atom, direct alkylation of a pre-existing piperidine ring is a common approach. This can also be achieved via reductive amination.[3][4]
-
Cyclization Reactions:
-
Reductive Amination: Intramolecular or intermolecular reductive amination of amino-aldehydes or amino-ketones is a powerful tool for constructing the piperidine ring.[1][5]
-
Dieckmann Condensation: This intramolecular cyclization of diesters is used to form β-keto esters, which are versatile intermediates for 4-piperidones.[2][6]
-
Aza-Diels-Alder Reaction: This cycloaddition reaction provides a convergent route to tetrahydropyridines, which can be subsequently reduced to piperidines.[7][8]
-
Pictet-Spengler Reaction: This reaction is particularly useful for synthesizing tetrahydroisoquinolines and other fused piperidine systems from β-arylethylamines and carbonyl compounds.[9][10]
-
Q2: How do I choose the right synthetic route for my target piperidine?
A2: Selecting the optimal synthetic route requires careful consideration of several factors:
-
Substitution Pattern:
-
For simple N-substituted piperidines, N-alkylation of a commercially available piperidine is often the most straightforward approach.[3]
-
For substitutions on the carbon framework, catalytic hydrogenation of a suitably substituted pyridine is a common choice.[11]
-
For complex poly-substituted piperidines, cyclization strategies like the Aza-Diels-Alder or Pictet-Spengler reactions offer high levels of control over stereochemistry and substitution.[8][9]
-
-
Stereochemistry: For stereochemically defined piperidines, asymmetric hydrogenation of pyridines or diastereoselective cyclization reactions are often employed. Chiral auxiliaries can also be used to direct the stereochemical outcome.[12]
-
Functional Group Tolerance: Some methods are not compatible with certain functional groups. For example, harsh reducing agents used in some hydrogenation protocols may affect other reducible groups in the molecule. Milder methods like transfer hydrogenation may be more suitable in such cases.[11]
-
Scalability: For large-scale synthesis, factors such as cost of reagents, reaction conditions (e.g., high pressure), and ease of purification become critical. Catalytic hydrogenation is often a scalable process.[13]
Troubleshooting Guides by Synthetic Method
Catalytic Hydrogenation of Substituted Pyridines
This method is a cornerstone of piperidine synthesis but can be plagued by issues of incomplete reduction, over-reduction, and side reactions of substituents.
Problem 1: Incomplete reduction leading to tetrahydropyridine byproducts.
-
Q: My reaction stalls, and I observe significant amounts of tetrahydropyridine intermediates in my crude product. What is causing this?
-
A: Causality: Incomplete reduction is often due to catalyst deactivation or insufficient hydrogen pressure/reaction time. The pyridine ring's aromaticity makes the initial reduction the most challenging step. The catalyst can be poisoned by impurities in the starting material or solvent. In some cases, the tetrahydropyridine intermediate may be less reactive towards further reduction under the chosen conditions.[1]
-
Troubleshooting Protocol:
-
Catalyst Choice and Loading: Ensure the catalyst is fresh and active. For stubborn substrates, consider a more active catalyst such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂).[13] Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve conversion.
-
Reaction Conditions: Increase the hydrogen pressure and/or reaction temperature. Be aware that higher temperatures can also promote over-reduction.
-
Solvent Purity: Use high-purity, degassed solvents to avoid catalyst poisoning.
-
Substrate Purity: Purify the starting pyridine to remove any potential catalyst poisons.
-
Problem 2: Over-reduction (hydrogenolysis) causing ring-opening to form pentylamine derivatives.
-
Q: I am forming my desired piperidine, but I also see a significant amount of a lower molecular weight byproduct, which I suspect is a ring-opened amine. How can I prevent this?
-
A: Causality: Over-reduction, or hydrogenolysis, is the cleavage of C-N bonds in the piperidine ring.[13] This is more common with aggressive catalysts like Raney Nickel and at higher temperatures and pressures. The reaction proceeds from the desired piperidine to an acyclic amine.
-
Troubleshooting Protocol:
-
Catalyst Selection: Switch to a less aggressive catalyst. Rhodium-based catalysts are known for their high selectivity in pyridine hydrogenation with minimal C-N bond cleavage.[13] Palladium on carbon (Pd/C) can also be a good choice.
-
Optimize Reaction Conditions: Reduce the reaction temperature and/or hydrogen pressure. Monitor the reaction closely by TLC or GC/MS to stop it once the starting material is consumed, preventing further reduction of the product.
-
Use of Additives: In some cases, the addition of a small amount of a base (e.g., triethylamine) can suppress hydrogenolysis.
-
Problem 3: Unwanted side-chain reactions, such as hydrodefluorination.
-
Q: I am hydrogenating a fluorinated pyridine, and I am losing the fluorine substituent. How can I avoid this?
-
A: Causality: Hydrodehalogenation is a common side reaction in catalytic hydrogenation, particularly with fluorine and chlorine substituents. This occurs when the catalyst facilitates the cleavage of the carbon-halogen bond.[1]
-
Troubleshooting Protocol:
-
Catalyst Choice: Rhodium catalysts have been shown to be more effective and selective for the hydrogenation of fluorinated pyridines, with less hydrodefluorination compared to palladium or platinum.[1]
-
Milder Conditions: Use lower temperatures and pressures to minimize the energy available for C-F bond cleavage.
-
Additives: The use of additives like titanium isopropoxide has been reported to neutralize the released fluoride and prevent catalyst poisoning, leading to cleaner reactions.[1]
-
| Byproduct Class | Common Byproducts | Causative Factors | Mitigation Strategy |
| Incomplete Reduction | Tetrahydropyridines | Catalyst deactivation, insufficient H₂ pressure/time | Use fresh/more active catalyst, increase pressure/time |
| Over-reduction | Pentylamines | Aggressive catalyst (e.g., Raney Ni), high temp/pressure | Use milder catalyst (e.g., Rh/C), lower temp/pressure |
| Side-chain Reactions | Dehalogenated piperidines | C-X bond cleavage on the catalyst surface | Use Rh-based catalysts, milder conditions, additives |
| Dimerization | Bipyridines | Radical anion intermediates (esp. with Na reduction) | Use catalytic hydrogenation instead of dissolving metal reductions |
N-Alkylation of Piperidines and Their Precursors
A seemingly straightforward reaction that can be complicated by over-alkylation.
Problem: Formation of quaternary ammonium salt byproducts.
-
Q: My N-alkylation reaction is producing a significant amount of a highly polar, water-soluble byproduct that I believe is the quaternary ammonium salt. How can I achieve selective mono-alkylation?
-
A: Causality: The product of the initial N-alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine (the piperidine). This makes it susceptible to a second alkylation, forming the quaternary ammonium salt.[3] This is especially problematic when the alkylating agent is used in excess or is highly reactive.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use the piperidine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1 equivalents). Alternatively, using a large excess of the piperidine can favor mono-alkylation, but requires removal of the excess starting material later.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[3]
-
Use of a Base: Incorporating a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, can scavenge the acid formed during the reaction and modulate the reactivity, often leading to cleaner mono-alkylation.[3]
-
Alternative Method: Consider reductive amination of the piperidine with an appropriate aldehyde or ketone as a milder and often more selective method for N-alkylation.[5]
-
Caption: Troubleshooting workflow for over-alkylation in piperidine synthesis.
Reductive Amination for Piperidine Ring Formation
A versatile method, but success depends on the delicate balance between imine formation and reduction.
Problem: Reduction of the carbonyl starting material to an alcohol.
-
Q: In my intramolecular reductive amination, I am isolating the amino-alcohol instead of the cyclized piperidine. What's going wrong?
-
A: Causality: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone faster than the imine/iminium ion is formed and cyclized. The rate of imine formation is often pH-dependent.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Use a milder reducing agent that is selective for imines over carbonyls. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are classic choices for this reason.[5]
-
pH Control: Imine formation is typically favored under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can accelerate imine formation, allowing it to be trapped by the reducing agent before the carbonyl is reduced.
-
Two-Step Procedure: First, form the imine under conditions that favor its formation (e.g., with a dehydrating agent like molecular sieves). Then, in a separate step, add the reducing agent. This uncouples the two processes and can lead to cleaner product formation.
-
Dieckmann Condensation for Piperidone Intermediates
This classic cyclization can be prone to side reactions, especially with certain ring sizes.
Problem: Formation of dimeric or polymeric byproducts.
-
Q: My Dieckmann condensation is giving a complex mixture of high molecular weight products instead of the desired cyclic β-keto ester. Why is this happening?
-
A: Causality: The Dieckmann condensation is an intramolecular reaction that competes with intermolecular condensation. For the formation of medium to large rings (7-membered and larger), the intermolecular reaction often becomes kinetically and thermodynamically favorable, leading to dimerization and polymerization.[14]
-
Troubleshooting Protocol:
-
High Dilution Conditions: The most effective way to favor the intramolecular reaction is to perform the reaction under high dilution. This is typically achieved by the slow addition of the diester to a solution of the base, keeping the concentration of the starting material low at all times.
-
Choice of Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent is often used to ensure complete and rapid deprotonation, which can favor the intramolecular pathway.[14]
-
Aza-Diels-Alder and Pictet-Spengler Cycloadditions
These powerful cycloaddition reactions can sometimes lead to regio- or stereoisomeric byproducts.
Problem: Formation of undesired regioisomers or diastereomers.
-
Q: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
-
A: Causality: The stereochemical outcome of the Pictet-Spengler reaction is determined during the cyclization of the iminium ion. The facial selectivity of this step can be influenced by steric and electronic factors of the substrates, as well as the reaction conditions.[12]
-
Troubleshooting Protocol:
-
Thermodynamic vs. Kinetic Control: Lowering the reaction temperature may favor the formation of the kinetic product, while higher temperatures may allow for equilibration to the more stable thermodynamic product. Experimenting with a range of temperatures is crucial.[12]
-
Catalyst Choice: For reactions that are sluggish or unselective, the use of a Brønsted or Lewis acid catalyst can activate the imine towards cyclization and can influence the stereochemical outcome.
-
Chiral Auxiliaries: The use of a chiral auxiliary on the amine starting material is a well-established strategy for achieving high levels of diastereoselectivity in the cyclization step.[12]
-
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Piperidine Synthesis. (n.d.). DTIC. Retrieved January 20, 2026, from [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. Retrieved January 20, 2026, from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). Nature. Retrieved January 20, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. (2025, July 26). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (2022, March 29). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. (2011, March 9). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
PIPERIDINE. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]
-
Pictet–Spengler reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
- One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. (2025, August 7).
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Dieckmann condens
-
Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. (n.d.). White Rose Research Online. Retrieved January 20, 2026, from [Link]
-
Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved January 20, 2026, from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024, June 13). American Chemical Society. Retrieved January 20, 2026, from [Link]
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (2010, July 28). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Synthesis of piperidinones by an aza Diels-Alder reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Bromination of Thiophene Rings
Welcome to the technical support center for thiophene chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiophene ring bromination. Thiophene and its halogenated derivatives are critical building blocks in pharmaceuticals, agrochemicals, and organic electronics.[1][2] However, the high reactivity of the thiophene ring often leads to challenges in controlling regioselectivity and the degree of substitution.
This resource provides in-depth, experience-driven answers to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the bromination of thiophene rings in a direct question-and-answer format.
Issue 1: Uncontrolled Polybromination
Question: "I'm trying to synthesize a monobrominated thiophene, but my reaction yields a mixture of di- and tri-brominated products, making purification extremely difficult. How can I improve the selectivity for the mono-substituted product?"
Answer: This is the most frequent challenge in thiophene bromination. The thiophene ring is highly activated towards electrophilic aromatic substitution, often more so than benzene, making it susceptible to over-bromination. The key is to control the reactivity of the brominating agent.
Probable Causes & Recommended Solutions:
-
Highly Reactive Brominating Agent: Molecular bromine (Br₂) is a very strong electrophile and often leads to polybromination, especially with unsubstituted or activated thiophenes.
-
Reaction Conditions are Too Harsh: High temperatures or highly polar, activating solvents can accelerate the reaction to a point where control is lost.
Workflow for Troubleshooting Polybromination:
Caption: Troubleshooting flowchart for polybromination.
Issue 2: Poor Regioselectivity
Question: "I am working with a 3-substituted thiophene and need to brominate the C2 position, but I'm getting a mixture of C2 and C5 isomers. How can I direct the bromination exclusively to the C2 position?"
Answer: Regioselectivity in thiophene bromination is governed by both electronic and steric effects. The C2 and C5 (α-positions) are electronically favored for electrophilic attack due to better stabilization of the cationic intermediate (sigma complex).[6] When one α-position is blocked, the other is the primary site of reaction. With 3-substituted thiophenes, the C2 position is generally the most reactive.
Probable Causes & Recommended Solutions:
-
Steric Hindrance: If the 3-substituent is bulky, it can sterically hinder the approach of the electrophile to the C2 position, leading to increased substitution at the less-hindered C5 position.
-
Solution: This is less common but can be managed by using a less bulky brominating agent if possible. However, the primary control method is often through directed lithiation.
-
-
Thermodynamic vs. Kinetic Control: Under certain conditions, a thermodynamically more stable product might form, which may not be the desired regioisomer.
-
Solution: Employing a directed metalation strategy offers supreme regiocontrol. By treating the 3-substituted thiophene with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C), you can selectively deprotonate the most acidic proton, which is almost always at the C2 position.[7][8] Quenching this lithiated intermediate with a bromine source (like Br₂ or 1,2-dibromoethane) will install the bromine atom precisely at the C2 position.[7][9]
-
Mechanism: Electrophilic Aromatic Substitution on Thiophene
Caption: Mechanism of electrophilic bromination at the C2 position.
Issue 3: No Reaction or Low Conversion
Question: "My thiophene has a strong electron-withdrawing group (e.g., -NO₂, -CN, -COR), and the bromination reaction with NBS is not proceeding. How can I brominate a deactivated ring?"
Answer: Electron-withdrawing groups (EWGs) deactivate the thiophene ring towards electrophilic substitution by reducing its electron density. This makes the standard, mild conditions insufficient to drive the reaction.
Probable Causes & Recommended Solutions:
-
Insufficiently Reactive Electrophile: Mild reagents like NBS are often not potent enough to react with a deactivated aromatic system.
-
Solution: A more powerful brominating system is required. Using molecular bromine (Br₂) is the first step. To further increase its electrophilicity, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be added. The Lewis acid coordinates to the bromine, polarizing the Br-Br bond and generating a more potent electrophilic species.
-
-
Solvent Choice: Solvents used for activated systems may not be suitable here.
-
Solution: Using a solvent like glacial acetic acid can sometimes promote the reaction.[3] For highly deactivated systems, using a stronger acid like sulfuric acid as a co-solvent or catalyst can be effective, though care must be taken to avoid side reactions.
-
Table 1: Comparison of Common Brominating Agents for Thiophene
| Reagent System | Reactivity | Selectivity for Monobromination | Typical Use Case |
| Br₂ | High | Low | Polybromination or bromination of highly deactivated rings. |
| Br₂ / FeBr₃ | Very High | Very Low | Bromination of strongly deactivated thiophenes. |
| NBS | Moderate | High | Selective monobromination of activated or neutral thiophenes.[3][10] |
| NBS in Acetic Acid | High | High | Efficient and selective monobromination, often with faster kinetics.[3] |
| DBDMH | Moderate | High | Alternative to NBS, offers similar selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best work-up procedure for a reaction using NBS?
-
After the reaction is complete (monitored by TLC or GC-MS), the mixture is typically quenched with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any unreacted bromine. The by-product, succinimide, is water-soluble and can be removed during an aqueous work-up. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and purified, usually by silica gel column chromatography.[5]
Q2: Can I achieve 2,5-dibromination directly and with high yield?
-
Yes, 2,5-dibromination is often straightforward. Treating unsubstituted thiophene with two or more equivalents of a brominating agent will typically lead to the 2,5-dibromo product as the major isomer due to the high reactivity of the α-positions. Using NBS (2.2 equivalents) in a solvent like chloroform or acetic acid is a common and effective method.[3][10]
Q3: My starting material has both a thiophene and a benzene ring. Which will be brominated first?
-
The thiophene ring is generally more electron-rich and thus more reactive towards electrophilic substitution than an unsubstituted benzene ring. Therefore, under controlled conditions (e.g., 1 equivalent of NBS at 0 °C), the thiophene ring will be selectively brominated.
Q4: How does the position of an electron-donating group (EDG) affect bromination?
-
An EDG (like -CH₃, -OCH₃) activates the ring. A C2-EDG strongly directs bromination to the C5 position. A C3-EDG activates the C2 and C5 positions, but the C2 position is typically favored due to its higher intrinsic reactivity.
Key Experimental Protocols
Protocol 1: Selective Monobromination of 2-Alkylthiophene at the 5-Position using NBS
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-alkylthiophene (1.0 eq) and dissolve it in acetonitrile (or THF) to make a 0.5 M solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 10 minutes until the temperature equilibrates to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (typically using hexane as the eluent) to yield the pure 5-bromo-2-alkylthiophene.[5]
References
-
Hou, H., et al. (2021). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1208, 113545. Available at: [Link]
-
Hoffmann, R., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. Available at: [Link]
-
StudySmarter. (2023). Thiophene: Bromination & Reduction. Retrieved from [Link]
-
Kobe University. (2023). Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. Retrieved from [Link]
-
Ye, K., et al. (2023). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. European Journal of Organic Chemistry. Available at: [Link]
-
Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]
-
Bäuerle, P., & Würthner, F. (1993). A novel method for the bromination of thiophenes. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). A method of controlling the bromination of thiophene derivatives.
- Google Patents. (n.d.). Method for Controlling Bromination of Thiophene Derivatives.
-
Singh, G., & Tilley, L. J. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(4), M1172. Available at: [Link]
-
Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic, 848-851. Available at: [Link]
-
Reddit. (2015). NBS bromination of thienyl moieties. Retrieved from [Link]
-
ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? Retrieved from [Link]
-
Fareedian Chemistry. (2020). Electrophilic substitution of thiophene. YouTube. Available at: [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. youtube.com [youtube.com]
- 7. WO2011155679A1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Stability of Brominated Heterocycles
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with brominated heterocycles. These compounds are invaluable synthetic intermediates, yet their inherent reactivity can lead to stability issues and degradation, compromising experimental outcomes. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Introduction: The Double-Edged Sword of C-Br Bonds in Heterocyclic Chemistry
Brominated heterocycles are workhorses in modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science.[1] The carbon-bromine bond serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. However, the very factors that make this bond reactive also render it susceptible to cleavage under various conditions, leading to undesired degradation.
Common degradation pathways include:
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Reductive Debromination: The most prevalent issue, where the bromine atom is replaced by a hydrogen atom. This can be mediated by catalysts (e.g., palladium), reagents, solvents, or even trace impurities.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce C-Br bond cleavage, leading to radical intermediates and subsequent decomposition.[4][5]
-
Thermal Decomposition: Elevated temperatures during reactions or purification can cause thermal degradation, often yielding complex mixtures of byproducts.[6]
-
Hydrolysis and pH Instability: The stability of brominated heterocycles can be highly dependent on the pH of the medium. Both acidic and basic conditions can promote hydrolysis or other degradation pathways.[7]
This guide is structured to address these issues in a practical, problem-oriented manner, providing you with the expertise to anticipate, diagnose, and solve stability challenges in your research.
Part 1: Troubleshooting Guide for Reaction-Specific Degradation
This section addresses stability issues that arise during chemical transformations.
FAQ 1: I'm observing significant debromination in my Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I fix it?
Answer: Reductive debromination is a common and frustrating side reaction in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride species which can then react with your starting material to replace the bromine with a hydrogen.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Ligand/Base Combination | The electronic and steric properties of the phosphine ligand and the nature of the base are critical. Bulky, electron-rich ligands can promote the desired reductive elimination over undesired pathways. Milder bases can reduce the formation of palladium-hydride species. | 1. Switch to a bulky, electron-rich ligand: Consider using ligands like XPhos or SPhos.[8] 2. Use a milder base: Replace strong bases like NaOH or KOH with K₃PO₄ or Cs₂CO₃.[8][9] |
| Solvent Effects | Protic solvents (e.g., alcohols) or those that can act as hydride donors can facilitate debromination.[8] | 1. Use aprotic, non-coordinating solvents: Toluene or 1,4-dioxane are generally preferred.[8][9] |
| High Temperature / Long Reaction Times | Prolonged heating can lead to catalyst decomposition and an increase in side reactions, including the formation of palladium-hydrides.[8] | 1. Optimize reaction temperature and time: Monitor the reaction by TLC or LC-MS to determine the minimum time and temperature required for completion. 2. Consider microwave irradiation: This can shorten reaction times and potentially reduce byproduct formation.[3] |
| Palladium Precatalyst Choice | The source of palladium can influence the formation of the active catalytic species and the propensity for side reactions. | 1. Use a well-defined palladium precatalyst: Precatalysts like (XPhos)Pd G3 can provide more consistent results and may reduce dehalogenation compared to generating the catalyst in situ from sources like Pd(OAc)₂.[8] |
| Presence of a Free N-H Group | For certain N-heterocycles like pyrroles, the presence of a free N-H group can promote debromination.[2] | 1. Protect the nitrogen atom: Introducing a protecting group, such as a Boc group, can suppress dehalogenation.[2] |
Experimental Workflow: Optimizing a Suzuki-Miyaura Coupling to Minimize Debromination
Caption: A systematic approach to troubleshooting debromination in Suzuki-Miyaura reactions.
FAQ 2: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts, especially when working with electron-rich heterocycles like brominated indoles or furans. What's happening?
Answer: Electron-rich brominated heterocycles are particularly susceptible to oxidation and polymerization, especially under acidic conditions or in the presence of strong oxidizing agents. The color change you are observing is a strong indicator of degradation.
Potential Causes & Solutions:
-
Acid-Catalyzed Decomposition: Many indole derivatives are unstable in strong acids.[10] The protonation of the indole ring can lead to oligomerization and the formation of colored byproducts.
-
Solution: Avoid strong acidic conditions if possible. If an acid is required, use it in stoichiometric amounts and at low temperatures. Consider using a milder Lewis acid.
-
-
Oxidation: The electron-rich nature of these heterocycles makes them prone to oxidation by air, especially when heated or exposed to light.
-
Solution: Run reactions under an inert atmosphere (nitrogen or argon). Use degassed solvents.
-
-
Reaction with Brominating Agents: When performing brominations on these heterocycles, over-bromination or side reactions can occur. For example, bromination of indole-3-acetic acid with NBS can lead to oxindole byproducts.[11]
Part 2: Troubleshooting Guide for Storage and Handling
Proper storage is crucial for maintaining the integrity of your brominated heterocycles.
FAQ 3: I've noticed my stored brominated indole has changed color. Is it still usable?
Answer: A color change, often to pink, red, or brown, is a visual sign of oxidation and potential polymerization of indole compounds. While a slight color change might not significantly affect the bulk purity for some less sensitive applications, it is a clear indicator of degradation. For sensitive experiments, it's crucial to assess the purity before use.
Recommended Storage Conditions for Brominated Heterocycles:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C) for short-term. -20°C for long-term. | Lower temperatures slow down the rate of oxidative and thermal degradation reactions. |
| Light | Store in amber or opaque vials. | Protects from light-induced degradation (photolysis).[4][5] |
| Atmosphere | For highly sensitive compounds, store under an inert atmosphere (nitrogen or argon). | Displaces oxygen, a key driver of oxidation. |
| Purity | Ensure the compound is free from residual acid, base, or metal catalysts from its synthesis. | These impurities can catalyze degradation during storage. |
When to Use an Antioxidant:
Consider adding an antioxidant like butylated hydroxytoluene (BHT) if:
-
The compound is known to be highly susceptible to oxidation.
-
It will be stored for an extended period.
-
It is dissolved in a solvent that has not been deoxygenated.
Part 3: Troubleshooting Guide for Purification
Degradation can also occur during workup and purification.
FAQ 4: My compound seems to be degrading on the silica gel column during chromatography. What can I do?
Answer: Silica gel is acidic and can cause the degradation of acid-sensitive compounds, a common issue with many nitrogen-containing heterocycles.
Troubleshooting Steps for Chromatographic Purification:
-
Neutralize the Silica Gel: You can neutralize the acidic sites on silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase.[14]
-
Use an Alternative Stationary Phase: For highly basic or sensitive compounds, consider using alumina (basic or neutral) or a C18 reversed-phase column.[14]
-
Minimize Residence Time: A faster flow rate or a shorter column can reduce the time your compound is in contact with the stationary phase.
-
Check for On-Column Degradation: If you suspect degradation, you can test this by dissolving a small sample of your crude material in the mobile phase and letting it stand for the approximate time of your chromatography run. Analyze the sample by TLC or LC-MS to see if degradation has occurred.
Decision Tree for Purification of a Potentially Unstable Brominated Heterocycle
Caption: A decision-making workflow for purifying sensitive brominated heterocycles.
Part 4: Analytical Methods for Detecting Degradation
Proactive monitoring is key to ensuring the quality of your materials.
FAQ 5: What are the best analytical techniques to check for the degradation of my brominated heterocycle?
Answer: A combination of techniques is often best for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (often a Photo Diode Array, PDA) is the workhorse for quantifying the purity of your compound and detecting degradation products. A stability-indicating method should be developed to ensure all degradants are separated from the parent compound.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of degradation products. The mass spectrometer can help you quickly identify debrominated species by the change in the isotopic pattern of bromine.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can often be used to quantify the amount of a major impurity, such as a debrominated byproduct, by integrating characteristic signals.[16]
Conclusion
The stability of brominated heterocycles is a multifaceted challenge that requires a deep understanding of the underlying chemical principles and careful attention to experimental detail. By being aware of the common degradation pathways and systematically troubleshooting issues as they arise, researchers can harness the full synthetic potential of these valuable compounds. This guide serves as a starting point for developing robust experimental protocols and ensuring the integrity of your research.
References
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- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2007).
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radi
- Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. (2018). PubMed.
- Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). Organic Chemistry Portal.
- The Role of Brominated Imidazoles in Modern Chemical Synthesis. (2026). Chemical Synthesis.
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- Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. (n.d.).
- Degradation of Brominated Organic Compounds (Flame Retardants)
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (n.d.). Benchchem.
- Pharmaceutical Organic Chemistry III | Furan: Reactions and Medicinal Uses. (2022). YouTube.
- How to avoid dibromination in quinoline synthesis. (n.d.). Benchchem.
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- Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Why does bromine square palladium off? An ab initio study of brominated palladium and its nanomorphology. (2014). PubMed.
- Degradation of Pyridines in the Environment. (n.d.).
- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromin
- Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Sulfur-Doped Nano TiO 2. (2021). MDPI.
- Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*. (n.d.). Biochemistry.
- Preventing di-bromination in quinoline synthesis. (n.d.). Benchchem.
- Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. (2018).
- Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2005).
- Analytical techniques for monitoring the degradation of benzylboronic acid. (n.d.). Benchchem.
- Dimerization reactions with oxidized bromin
- Imidazole derivatives: Thermally stable organic luminescence materials. (2015).
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. (2014).
- NBS Bromination Reactions of Dihydronaphthofuran Quinones: A New Fragmentation Type Reaction in the Chemistry of Quinones. (n.d.). PubMed.
- The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. (n.d.). Journal of the American Chemical Society.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2022). PubMed Central.
- Indolylboronic Acids: Preparation and Applic
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2022).
- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. (2021).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005).
- Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI.
- Bromination of Pyrrole and Pyridine #bromin
- Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. (2007). PubMed.
- The Journal of Organic Chemistry. (n.d.). American Chemical Society.
- Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). MDPI.
- Bromination of 8-substituted quinolines. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
- Heterocyclic Compounds: Isolation, Synthesis, and Biological Evalu
- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.
- Chapter 4 Examples of Using Advanced Analytical Techniques to Investigate the Degradation of Photographic Materials. (2025).
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Improving the regioselectivity of thiophene substitution reactions
A Senior Application Scientist's Guide to Improving Regioselectivity in Thiophene Substitution Reactions
Welcome to the technical support center for thiophene chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges with controlling the site of substitution on the thiophene ring. As a versatile pharmacophore and a key component in organic electronics, the precise functionalization of thiophene is paramount.[1][2][3] This resource provides in-depth, troubleshooting-focused answers to common questions, backed by mechanistic explanations and detailed protocols.
Section 1: Frequently Asked Questions - The Fundamentals of Thiophene Reactivity
This section addresses the core principles governing the regioselectivity of substitution reactions on the thiophene nucleus.
Q1: Why does electrophilic aromatic substitution (EAS) on unsubstituted thiophene preferentially occur at the C2 position?
Answer: The strong preference for electrophilic attack at the C2 (or α) position is a direct consequence of the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.[4]
-
Mechanistic Rationale: When an electrophile attacks the C2 position, the positive charge on the resulting intermediate can be delocalized over three resonance structures, including one where the charge is stabilized by the sulfur atom.[4][5] In contrast, attack at the C3 (or β) position yields an intermediate with only two possible resonance structures, and the sulfur atom does not directly participate in stabilizing the positive charge through resonance.[4]
-
Kinetic vs. Thermodynamic Control: The C2-substituted product is formed faster because the activation energy leading to the more stable C2-intermediate is lower.[4][6] This makes C2 substitution the kinetically favored pathway. In most standard EAS reactions like halogenation, nitration, and Friedel-Crafts acylation, the C2 product is the overwhelmingly major isomer observed.[4][7] Thiophene is significantly more reactive than benzene in these reactions.[5][8]
Caption: Outcome of reacting 3-bromothiophene with different bases.
Guide C: Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki cross-coupling on 2,3-dibromothiophene. How can I selectively react at the C2 position while leaving the C3-bromo group for a later transformation?
Answer: This is a common and powerful strategy for building complex multi-substituted thiophenes. The higher reactivity of the C-Br bond at the C2 position allows for selective coupling.
-
Insight: The C2 position of thiophene is more electronically activated and generally more reactive in palladium-catalyzed cross-coupling reactions. [9]By carefully controlling the reaction conditions, you can exploit this inherent reactivity difference.
-
Troubleshooting & Protocol Steps:
-
Catalyst Choice: A standard palladium catalyst like Pd(PPh₃)₄ is often sufficient for this selective transformation. [9] 2. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure full conversion at the more reactive C2 site without forcing the reaction at C3.
-
Temperature and Time: Run the reaction at a moderate temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS. [9]Avoid prolonged reaction times or excessive heat, which could lead to undesired C3 coupling.
-
Base: A mild base like aqueous Na₂CO₃ is typically effective. [9]
-
Section 3: Key Experimental Protocols
Protocol 1: Regioselective Lithiation and Trapping of 3-Substituted Thiophene at C2
This protocol describes the selective functionalization at the C2 position of 3-methylthiophene using LDA.
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add n-BuLi (1.1 eq., 2.5 M in hexanes) to a solution of diisopropylamine (1.2 eq.) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Deprotonation: Add a solution of 3-methylthiophene (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Electrophilic Trap: Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, 1.5 eq.) neat or as a solution in THF.
-
Quench: After stirring for an additional 1-2 hours (or until TLC indicates consumption of the starting material), slowly quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Dilute with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling at C2 of 2,3-Dibromothiophene
This protocol is adapted from established procedures for selective C-C bond formation. [9]
-
Setup: To a Schlenk flask under an argon atmosphere, add 2,3-dibromothiophene (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Add dioxane (or another suitable solvent like toluene) followed by a 2.0 M aqueous solution of sodium carbonate (Na₂CO₃, 2.5 eq.). [9]3. Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-6 hours. [9]Monitor the reaction progress by TLC or GC-MS to avoid over-reaction.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether and water. [9]Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting 2-aryl-3-bromothiophene via flash column chromatography.
References
- Khadim, M. A., et al. (2020).
- NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange.
- Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. Chemistry of Heterocyclic Compounds.
- Cherian, J., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Shafi, S., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Various Authors. (n.d.). Thiophene synthesis. Organic Chemistry Portal.
- Anonymous. (n.d.). THIOPHENE. Banaras Hindu University.
- LibreTexts. (2023). 15.
- Doucet, H., et al. (n.d.). Regioselectivity of the arylation of 3-substituted thiophenes.
- D'Souza, D. M., & Müller, T. J. J. (2001).
- Ghaffari, B., et al. (2016).
- Harris, E. B. J. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.
- Kaur, G., et al. (n.d.). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics.
- Shafi, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
- El-Ghayoury, A., et al. (n.d.).
- Lalevée, J., et al. (2008). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules.
- Nájera, C., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Halogen Dance Reactions in Substituted Thiophenes. Benchchem.
- El-Sayed, N. N. E., & El-Gohary, N. S. (2020). Synthetic strategies and functional reactivity of versatile thiophene synthons.
- Kumar, P., et al. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
- Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.
- Coll, D., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Ghaffari, B., et al. (2016).
- Collum, D. B., et al. (n.d.). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility.
- Verma, P. K., et al. (2020). Therapeutic importance of synthetic thiophene. Future Journal of Pharmaceutical Sciences.
- Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES.
- Ayub, K., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.
- Schou, M., et al. (n.d.). Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study. UPSpace.
- Kumar, D. (2014). Will the halogen dance reaction for chloro-thiophene work similarly to that of bromo-thiophene or iodo-thiophene?.
- Al-Shammari, M. B., et al. (2021). Detailed Mechanistic Pattern in Halogen Dance Reactions of Iodothiophenes. ACS Omega.
- Anonymous. (n.d.). Directed (ortho)
- Ackermann, L., et al. (2021). Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Thiophene Derivatives
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Welcome to the technical support center for thiophene derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important class of heterocyclic compounds. Thiophenes are a cornerstone in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common experimental hurdles.
Section 1: Low or No Product Yield
One of the most frequent challenges in organic synthesis is suboptimal reaction yield. This section dissects the common causes for low conversion in key thiophene syntheses and offers targeted solutions.
Question: My Gewald aminothiophene synthesis is resulting in a low yield or failing to proceed. What are the primary causes?
Answer: The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is highly efficient but sensitive to several parameters.[3][4] Low yields often trace back to issues with reagents, reaction conditions, or the stability of intermediates.[5]
-
Purity of Reagents: The purity of your starting materials—ketone or aldehyde, active methylene nitrile (e.g., malononitrile), and elemental sulfur—is paramount. Impurities or residual moisture in solvents can halt the reaction.[5]
-
Catalyst and Base Selection: The choice and amount of base catalyst are critical. Common bases include morpholine, triethylamine, or sodium ethoxide. The base facilitates the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3] An inappropriate or weak base can stall the reaction at this stage.
-
Reaction Temperature: Temperature control is crucial. While some Gewald reactions proceed at room temperature, others require heating to facilitate the cyclization with sulfur. Microwave irradiation has been shown to decrease reaction times and, in some cases, improve yields.[5]
-
Intermediate Stability: The initial Knoevenagel adduct is a stable intermediate. If the subsequent cyclization with sulfur is not efficient, this intermediate can accumulate or participate in side reactions.[5]
Troubleshooting Workflow for Low Yield in Gewald Synthesis
Question: I am attempting a Paal-Knorr thiophene synthesis from a 1,4-dicarbonyl compound, but the yield is poor, and I'm isolating the corresponding furan byproduct. How can I improve selectivity?
Answer: The formation of a furan is the most common competing reaction in the Paal-Knorr thiophene synthesis. [6][7]This is because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, are also potent dehydrating agents, which can promote the cyclization of the 1,4-dicarbonyl to the furan. [7][8] Here are key strategies to favor thiophene formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more efficient thionating agent than P₄S₁₀, which can lead to higher selectivity for the thiophene product. [6]* Temperature Control: Elevated temperatures can favor the dehydration pathway leading to the furan. It is critical to maintain the lowest effective temperature for the reaction to proceed. [6]* Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS. Stopping the reaction as soon as the starting material is consumed can prevent further conversion to the furan byproduct and potential product degradation. [6]* Stoichiometry: Using a sufficient excess of the sulfurizing agent can help push the equilibrium towards the thionation pathway over the competing dehydration reaction. [6]
Parameter Recommendation for Thiophene Selectivity Rationale Sulfurizing Agent Use Lawesson's reagent instead of P₄S₁₀. Lawesson's reagent is a milder thionating agent, reducing furan formation. [6] Temperature Maintain the lowest effective temperature. Higher temperatures favor the dehydration pathway to the furan. [6] | Reaction Time | Monitor closely and stop when starting material is consumed. | Prolonged reaction times can increase furan formation. [6]|
Section 2: Unexpected Side Products and Purification Challenges
The appearance of unexpected spots on a TLC plate or difficulties in purification can be significant setbacks. This section addresses common side reactions and purification hurdles.
Question: During the synthesis of a substituted thiophene via Suzuki coupling, I'm observing significant homocoupling of the boronic acid and dehalogenation of my thiophene starting material. What can be done to minimize these side products?
Answer: Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation on the thiophene ring. [9][10]However, side reactions like homocoupling and dehalogenation can be problematic, often stemming from issues with the reaction atmosphere or reagent stability. [11]
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst. Degassing solvents prior to use is also crucial. [11]* Reagent Purity and Stability: Use high-purity, dry boronic acid and halo-thiophene. Boronic acids can undergo protodeboronation, especially in the presence of excess water. Consider using more stable boronate esters or trifluoroborate salts if this is a persistent issue. [11]* Ligand and Catalyst Choice: The choice of phosphine ligand can significantly impact the reaction outcome. Bulky, electron-rich ligands can promote the desired cross-coupling over side reactions. [12]For electron-deficient thiophenes, employing robust ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) can be beneficial. [12] Question: I'm having difficulty purifying my thiophene derivative using silica gel chromatography. The compound appears to be decomposing on the column. What are my options?
Answer: Thiophene derivatives, particularly those with electron-rich substituents or certain functional groups, can be sensitive to the acidic nature of standard silica gel, leading to decomposition. [5]
-
Neutralize the Silica Gel: Before preparing your column, you can slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface. [5]* Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).
-
Non-Chromatographic Methods: If decomposition remains an issue, explore alternative purification techniques such as recrystallization, distillation (for volatile compounds), or preparative High-Performance Liquid Chromatography (HPLC).
Section 3: Spectroscopic Characterization and Identification
Correctly identifying the structure of your synthesized thiophene derivative is a critical final step. This section provides guidance on interpreting spectroscopic data.
Question: I've synthesized a substituted thiophene, but I'm unsure how to assign the peaks in the ¹H NMR spectrum, particularly the aromatic protons.
Answer: The chemical shifts and coupling constants of the protons on the thiophene ring are highly informative. The protons at the 2- and 5-positions (α-protons) typically resonate downfield compared to the protons at the 3- and 4-positions (β-protons) due to the influence of the sulfur atom.
Typical ¹H NMR Characteristics for a Monosubstituted Thiophene:
| Proton Position | Typical Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-5 (for 2-subst.) | 7.2 - 7.8 | J₃,₅ ≈ 1.0-2.0, J₄,₅ ≈ 3.5-4.5 |
| H-3 (for 2-subst.) | 6.8 - 7.2 | J₃,₄ ≈ 5.0-6.0, J₃,₅ ≈ 1.0-2.0 |
| H-4 (for 2-subst.) | 6.9 - 7.3 | J₃,₄ ≈ 5.0-6.0, J₄,₅ ≈ 3.5-4.5 |
Note: These are general ranges and can be influenced by the electronic nature of the substituent.
Question: What are the characteristic IR and Mass Spectrometry fragmentation patterns for thiophene derivatives?
Answer:
-
Infrared (IR) Spectroscopy: Thiophene derivatives exhibit several characteristic IR absorption bands. Look for C-H stretching of the aromatic ring around 3100 cm⁻¹. The ring stretching vibrations typically appear in the 1500-1300 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ range can be indicative of the substitution pattern. [13]* Mass Spectrometry (MS): Substituted thiophenes generally show a prominent molecular ion peak (M⁺) due to the stability of the aromatic ring. Common fragmentation patterns involve the loss of substituents or cleavage of the bond between the thiophene ring and a side chain. Skeletal rearrangements are also frequently observed. [14]
Section 4: Advanced Protocols and Methodologies
This section provides detailed experimental procedures for common synthetic transformations involving thiophenes.
Protocol 1: General Procedure for Gewald Aminothiophene Synthesis
This protocol outlines a general method for the synthesis of a 2-aminothiophene derivative. [5]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 eq.), and a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Add elemental sulfur (1.1 eq.) to the mixture.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the Suzuki coupling of a bromo-thiophene with a boronic acid. [11]
-
Setup: To a flame-dried Schlenk flask, add the bromo-thiophene (1.0 eq.), the boronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and degassed solvent (e.g., a mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Reaction Scheme for Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura cross-coupling reaction for thiophene functionalization.
This guide provides a foundational framework for troubleshooting common issues in thiophene synthesis. Successful synthesis relies on a combination of pure reagents, optimized conditions, and a thorough understanding of the underlying reaction mechanisms.
References
- BenchChem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene.
- Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review.
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
Springer. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]
- BenchChem. (n.d.). Identifying and minimizing byproducts in the Paal-Knorr thiophene synthesis.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yield with 5-(Bromomethyl)thiophene-2-carbonitrile.
-
ResearchGate. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 14. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Bromothiophenes
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving bromothiophenes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst choice and reaction outcomes, ensuring you can troubleshoot effectively and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for cross-coupling reactions with bromothiophenes?
Catalyst selection is paramount because the thiophene ring introduces unique electronic and steric challenges that are not present with simple aryl bromides. The sulfur atom can coordinate to the palladium center, potentially inhibiting the catalyst.[1][2] Furthermore, the reactivity of the C-Br bond is highly dependent on its position on the thiophene ring (C2 vs. C3).[3] An optimal catalyst system, comprising a palladium precursor and a specific ligand, is necessary to navigate these challenges, ensuring efficient oxidative addition, transmetalation, and reductive elimination—the key steps of the catalytic cycle. The right catalyst will maximize yield, minimize side reactions like homocoupling and debromination, and may allow for milder reaction conditions.
Q2: What is the general reactivity difference between 2-bromothiophene and 3-bromothiophene in cross-coupling reactions?
Generally, 2-bromothiophene exhibits higher reactivity than 3-bromothiophene in palladium-catalyzed cross-coupling reactions.[3] This is primarily due to the electronic properties of the thiophene ring. The C2 position is more electron-deficient, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst to the C-Br bond.[3][4] This heightened reactivity often leads to higher yields and faster reaction rates under similar conditions.[3] However, with modern, sophisticated catalyst systems, high yields can be achieved for both isomers.[3]
Q3: Can I use the same catalyst for different types of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) with the same bromothiophene substrate?
While some catalyst systems show broad applicability, it is often necessary to tailor the catalyst to the specific cross-coupling reaction. Each reaction type has a unique mechanism and transmetalation partner, which influences the ideal properties of the palladium catalyst and its supporting ligands.
-
Suzuki-Miyaura: Often requires phosphine ligands that are both electron-rich and bulky to promote oxidative addition and reductive elimination.[5]
-
Stille: Can sometimes be performed with simpler phosphine ligands like PPh₃, but issues like tin-related side reactions may necessitate ligand screening.[6]
-
Buchwald-Hartwig Amination: This reaction is highly dependent on the choice of ligand, which must facilitate both C-N bond formation and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are commonly employed.[7][8]
Therefore, while a general-purpose catalyst might provide some product, optimization for each specific transformation is highly recommended for achieving the best results.
Q4: What role does the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) play?
The palladium precursor is the source of the active Pd(0) catalyst.
-
Pd(OAc)₂ and other Pd(II) sources: These are often stable and easy to handle but require in-situ reduction to the active Pd(0) species. This reduction can be effected by phosphine ligands, amines, or other reagents in the reaction mixture.[1]
-
Pd₂(dba)₃ and other Pd(0) sources: These precursors are already in the correct oxidation state and can enter the catalytic cycle more directly. However, they can be more sensitive to air and may have a shorter shelf-life.[5]
-
Pd(PPh₃)₄: This is a stable Pd(0) complex that is widely used. It can be effective for many reactions, especially with more reactive bromothiophenes.[3]
For challenging couplings or when high catalyst turnover is required, using a Pd(0) source or a pre-catalyst (a stable Pd(II) complex designed for easy activation) can be advantageous.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
Question: I am not observing any significant formation of my desired product. What are the likely causes and how can I address this?
Answer: Low or no conversion is a common issue that can often be traced back to the catalyst's activity or the reaction conditions. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Inefficient Oxidative Addition:
-
Cause: This is often the rate-limiting step, especially with the less reactive 3-bromothiophene or with sterically hindered substrates.[3][10] The chosen ligand may not be electron-rich enough to facilitate the addition of Pd(0) to the C-Br bond.
-
Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Examples include biaryl phosphine ligands like SPhos or XPhos, or bulky alkylphosphine ligands like P(t-Bu)₃.[5] These ligands promote the formation of a highly active, monoligated palladium species.[11]
-
-
Insufficient Reaction Temperature:
-
Cause: The energy of activation for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments, while monitoring the reaction for product formation and potential decomposition.[9] Be aware that excessively high temperatures can lead to catalyst decomposition (formation of palladium black) or side reactions.[9]
-
-
Inappropriate Base or Solvent:
-
Cause: The choice of base is crucial for the transmetalation step in many cross-coupling reactions.[5] The solvent must be able to dissolve the reagents and stabilize the catalytic species.[5]
-
Solution: For Suzuki reactions, a common starting point is an aqueous solution of K₂CO₃ or K₃PO₄.[5] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[8] Screen different solvents such as toluene, dioxane, or THF.[5]
-
Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Debromination)
Question: My reaction is producing a complex mixture, including what appears to be homocoupling of my starting materials and/or debromination of the bromothiophene. How can I suppress these side reactions?
Answer: The formation of these side products indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling of Boronic Acids (in Suzuki Reactions):
-
Cause: This can be promoted by the presence of oxygen in the reaction mixture or by a catalyst system that favors this pathway.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[9] Switching to a different palladium precursor or ligand can also mitigate this issue.
-
-
Debromination (Protodehalogenation):
-
Cause: This occurs when the bromothiophene reacts with a proton source instead of the coupling partner. This can be a problem if there is residual water in the reaction and the desired transmetalation step is slow.
-
Solution: Use anhydrous solvents and reagents. If using an aqueous base, minimizing the amount of water can be beneficial.[5] Using a more active catalyst system to accelerate the productive catalytic cycle can also outcompete the debromination pathway.
-
Catalyst and Ligand Selection Tables
The following tables provide a starting point for catalyst selection for common cross-coupling reactions with bromothiophenes.
Table 1: Recommended Catalysts for Suzuki-Miyaura Coupling of Bromothiophenes
| Bromothiophene Isomer | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 2-Bromothiophene | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 80 | ~85-95%[3] |
| 3-Bromothiophene | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/H₂O | 80 | ~80-90%[3] |
| Sterically Hindered | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Dioxane | 100-110 | Varies |
Table 2: Recommended Catalysts for Buchwald-Hartwig Amination of Bromothiophenes
| Bromothiophene Isomer | Amine Type | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
| 2- or 3-Bromothiophene | Primary/Secondary | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-120[12] |
| 2- or 3-Bromothiophene | Anilines | Pd(OAc)₂ | RuPhos/BrettPhos | NaOt-Bu | Toluene | 80-100 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask, add 2-bromothiophene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and Na₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion (typically 12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Process
Catalyst Selection Workflow
This diagram illustrates a logical workflow for selecting and optimizing a catalyst system for a bromothiophene cross-coupling reaction.
Caption: The key mechanistic steps of the Suzuki-Miyaura reaction.
References
- BenchChem. A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Cross-Coupling and Lithiation Reactions.
- BenchChem. A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions.
- BenchChem. A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5.
- BenchChem. A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid and 5.
- BenchChem. Technical Support Center: Stille Coupling for Bithiophene Synthesis.
-
Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Chinchilla, R., & Nájera, C. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available from: [Link]
-
Doucet, H., & Santelli, M. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine-Imidazolium Salt System. Journal of Organic Chemistry. Available from: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Kantam, M. L., et al. (2009). Trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes were highly active and stable phosphine-free catalysts for Heck and room-temperature Suzuki reactions with high turnover numbers. Journal of Organic Chemistry. Available from: [Link]
-
Liu, L., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. Available from: [Link]
-
MDPI. (2021). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
Plenio, H. (2012). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Available from: [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Available from: [Link]
-
ResearchGate. (2023). Palladium‐Catalyzed Heck Type Regioselective β‐Vinylation of Thiophenes Using a Bromo Substituent as Traceless Directing Group. Available from: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Scale-up Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Welcome to the technical support center for the scale-up synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful and safe scale-up of this important intermediate. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthesis Overview and Key Considerations
The synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine is typically achieved via a nucleophilic substitution (SN2) reaction between piperidine and 4-bromo-2-(bromomethyl)thiophene. This process, while straightforward on a lab scale, presents unique challenges during scale-up related to reaction control, impurity profiles, and product isolation.
Overall Reaction Scheme
Caption: General reaction scheme for the N-alkylation of piperidine.
II. Detailed Scale-Up Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine on a multi-gram to kilogram scale.
Part A: Synthesis of 4-bromo-2-(bromomethyl)thiophene
The precursor, 4-bromo-2-(bromomethyl)thiophene, is a critical starting material and its purity directly impacts the final product quality. It is typically prepared via radical bromination of 4-bromo-2-methylthiophene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (1 eq.) | Moles |
| 4-bromo-2-methylthiophene | 177.06 | 100 g | 0.565 |
| N-Bromosuccinimide (NBS) | 177.98 | 105.5 g (1.05 eq.) | 0.593 |
| Benzoyl Peroxide (BPO) | 242.23 | 2.7 g (0.02 eq.) | 0.011 |
| Carbon Tetrachloride (CCl₄) | 153.82 | 1 L | - |
Protocol:
-
Reaction Setup: In a reactor suitable for the scale and equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere inlet (Nitrogen or Argon), charge 4-bromo-2-methylthiophene and carbon tetrachloride.
-
Initiation: Add N-Bromosuccinimide and benzoyl peroxide to the stirred solution.
-
Reflux: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material. This type of radical bromination is known as a Wohl-Ziegler bromination.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 4-bromo-2-(bromomethyl)thiophene can often be used directly in the next step if the purity is high. If necessary, it can be purified by vacuum distillation, though care must be taken as it can be thermally labile.
Part B: N-Alkylation to form 1-((4-Bromothiophen-2-yl)methyl)piperidine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-2-(bromomethyl)thiophene | 255.96 | 144.6 g (1 eq.) | 0.565 |
| Piperidine | 85.15 | 57.7 g (1.2 eq.) | 0.678 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 117.1 g (1.5 eq.) | 0.848 |
| Acetonitrile (MeCN) | 41.05 | 1.5 L | - |
Protocol:
-
Reaction Setup: In a suitably sized reactor under an inert atmosphere, combine piperidine, potassium carbonate, and acetonitrile. Stir the suspension vigorously.
-
Substrate Addition: Dissolve the 4-bromo-2-(bromomethyl)thiophene in a minimal amount of acetonitrile and add it dropwise to the piperidine suspension over 1-2 hours. Maintaining a slow addition rate is crucial to control the exotherm and minimize the formation of impurities.[2]
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting alkyl bromide is consumed.
-
Work-up:
-
Filter the solid potassium salts and wash the filter cake with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water to remove any remaining salts and unreacted piperidine hydrobromide.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Q1: The N-alkylation reaction is sluggish or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Inactive Base: Potassium carbonate can be hygroscopic. If it has absorbed moisture, its efficiency will be reduced.
-
Poor Solubility: At a larger scale, ensuring adequate mixing and solubility of all components can be challenging.
-
Low Temperature: While the reaction proceeds at room temperature, a slight increase might be necessary if the rate is too slow.
Solutions:
-
Base Activation: Ensure the potassium carbonate is finely powdered and dried in an oven before use.
-
Solvent Choice: While acetonitrile is a good choice, other polar aprotic solvents like DMF could be considered. However, be cautious with solvents like DMF at higher temperatures due to potential decomposition pathways.[3]
-
Temperature Adjustment: Gently warm the reaction mixture to 30-40°C to increase the reaction rate. Monitor closely for any signs of an uncontrolled exotherm.
Q2: I am observing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this?
Causality: The formation of a quaternary ammonium salt occurs when the product, a tertiary amine, acts as a nucleophile and reacts with another molecule of the alkylating agent, 4-bromo-2-(bromomethyl)thiophene.
Caption: Side reaction leading to quaternary salt formation.
Solutions:
-
Stoichiometry Control: Ensure that piperidine is used in a slight excess (1.1-1.2 equivalents). This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 4-bromo-2-(bromomethyl)thiophene solution slowly to the piperidine mixture. This maintains a high concentration of piperidine relative to the alkylating agent throughout the reaction, favoring the desired N-alkylation.[2]
Q3: The final product is difficult to purify by column chromatography at scale. What are the alternatives?
Causality: Tertiary amines like the target product can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and potential product loss on the column.[4]
Solutions:
-
Acid-Base Extraction: This is a highly effective method for purifying amines at scale.
-
Dissolve the crude product in a non-polar organic solvent (e.g., toluene or ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product and any unreacted piperidine will move to the aqueous layer as their respective hydrochloride salts.
-
Wash the organic layer to remove non-basic impurities.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the free amine product back into an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to get the purified product.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity at scale. Experiment with different solvents (e.g., heptane, isopropanol) to find optimal conditions.
-
Adsorbent Filtration: For removing residual primary and secondary amines, passing a solution of the crude product through a plug of acidic aluminum oxide can be effective.[5]
IV. Safety at Scale
Scaling up chemical reactions introduces new safety challenges that must be carefully managed.
Q: What are the primary safety hazards during this scale-up, and how should they be mitigated?
A: The primary hazards are thermal runaway, handling of hazardous materials, and managing large volumes of flammable solvents.
Mitigation Strategies:
-
Thermal Management:
-
N-alkylation reactions are often exothermic. The rate of heat generation increases with the cube of the reactor dimension, while the rate of heat dissipation only increases with the square.
-
Action: Use a reactor with a cooling jacket and monitor the internal reaction temperature continuously with a thermocouple. Have a cooling bath on standby.[6] Do not exceed a 3x scale-up factor from a previously successful run without re-evaluating the thermal risk.[7]
-
-
Reagent Handling:
-
4-bromo-2-(bromomethyl)thiophene: This is a lachrymator and an alkylating agent, which are often toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Piperidine: It is a flammable, corrosive, and toxic liquid. Ensure it is handled in a fume hood away from ignition sources.
-
-
Solvent Safety:
-
Acetonitrile and other organic solvents are flammable. Use in a well-ventilated area and avoid open flames or sparks.
-
When performing extractions with large volumes, be mindful of the potential for spills and have appropriate spill kits available.
-
Caption: Key safety considerations throughout the synthesis workflow.
V. Frequently Asked Questions (FAQs)
Q1: Can I use a different base, such as triethylamine (TEA) or DIPEA? A: Yes, organic bases like TEA or DIPEA can be used. They act as both a base and a solvent in some cases. However, for scale-up, an inorganic base like K₂CO₃ is often preferred because it is inexpensive, and the resulting salts are easily removed by filtration.
Q2: What is the expected yield for this reaction at scale? A: With proper optimization of reaction conditions and purification, yields of 75-90% for the N-alkylation step are achievable.
Q3: How can I monitor the reaction effectively? A: For reaction monitoring, TLC is a quick and easy method. A more quantitative method like HPLC or GC is recommended for scale-up to accurately determine the consumption of starting materials and the formation of products and byproducts. A typical mobile phase for TLC could be Ethyl Acetate/Hexane (e.g., 20:80), and the spots can be visualized with a UV lamp or potassium permanganate stain.
Q4: Is an alternative synthetic route, like reductive amination, viable? A: Yes, reductive amination is a potential alternative. This would involve reacting 4-bromo-2-thiophenecarboxaldehyde with piperidine to form an enamine/iminium intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride. This method can offer high selectivity and avoid the use of alkyl halides.
VI. References
-
A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (n.d.). American Chemical Society.
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
-
CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene. (n.d.). Google Patents.
-
Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
-
N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
-
Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate.
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). MDPI.
-
Scale-up Reactions. (2019, September 18). University of Illinois Division of Research Safety.
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). PubMed.
-
US4255356A - Purification of tertiary amines using an adsorbent. (n.d.). Google Patents.
-
N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols. (n.d.). Benchchem.
-
Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. (n.d.). Benchchem.
-
4-bromo-2-(bromomethyl)thiophene | 79757-98-5. (n.d.). Sigma-Aldrich.
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage.
-
EP0007983A1 - Process for the purification of tertiary amines. (n.d.). Google Patents.
-
Preparation of 2-bromothiophene. (n.d.). PrepChem.com.
-
The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.
-
4-bromo-2-(bromomethyl)thiophene (C5H4Br2S). (n.d.). PubChem.
-
79757-98-5 | 4-Bromo-2-(bromomethyl)thiophene. (n.d.). BLD Pharm.
-
5-(Bromomethyl)thiophene-2-carbonitrile synthesis protocol. (n.d.). Benchchem.
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.). National Institutes of Health.
-
4-Bromo-2-methylthiophene. (n.d.). PubChem.
-
1-(4-bromo-2-nitrophenyl)piperidine synthesis. (n.d.). ChemicalBook.
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Validation & Comparative
Comparative Analysis of 1-((4-Bromothiophen-2-yl)methyl)piperidine and Structurally Related Analogs: A Guide to Pharmacological Profiling
This guide provides a comprehensive comparative analysis of 1-((4-Bromothiophen-2-yl)methyl)piperidine, a representative substituted thienylpiperidine, against a curated set of structural analogs. We will explore the nuanced effects of chemical modifications on receptor binding, functional activity, and metabolic stability, offering a framework for structure-activity relationship (SAR) elucidation in early-stage drug discovery. The piperidine scaffold is a cornerstone of medicinal chemistry, featuring prominently in a multitude of approved drugs targeting the central nervous system (CNS) and other systems.[1][2][3][4] Its versatility allows for precise vectoral orientation of substituents, while its basic nitrogen is often crucial for receptor interaction.[2] The incorporation of a thiophene ring, a common bioisostere for a phenyl group, can significantly modulate a compound's physicochemical properties, metabolic profile, and target engagement by influencing factors like hydrogen bonding and lipophilicity.[5][6]
This document is intended for researchers, medicinal chemists, and pharmacologists engaged in drug development. It combines theoretical SAR principles with detailed, actionable experimental protocols designed to be self-validating and reproducible.
Compound Selection and Rationale
To build a meaningful SAR, we have selected three key analogs for comparison against our lead compound, 1-((4-Bromothiophen-2-yl)methyl)piperidine (Compound A) . Each analog is designed to probe a specific structural feature.
-
Compound A (Lead): 1-((4-Bromothiophen-2-yl)methyl)piperidine - The core structure, featuring a brominated thiophene ring. The bromine atom is expected to increase lipophilicity and potentially introduce specific halogen bonding interactions.
-
Analog B (Thiophene Core): 1-(Thiophen-2-ylmethyl)piperidine - This analog removes the bromo-substituent, allowing for a direct assessment of the halogen's contribution to the pharmacological profile.
-
Analog C (Phenyl Isostere): 1-((4-Bromophenyl)methyl)piperidine - Replaces the thiophene ring with its phenyl bioisostere. This comparison will illuminate the role of the sulfur heteroatom and the five-membered ring geometry in target interaction.
-
Analog D (Unsubstituted Phenyl): 1-(Benzyl)piperidine - This analog serves as a fundamental baseline, representing a simple N-benzylpiperidine structure without halogenation.
Synthetic Strategy: Reductive Amination Workflow
A convergent and efficient synthetic route for these analogs is the reductive amination of the corresponding aldehyde with piperidine. This well-established method offers high yields and straightforward purification.
Caption: General workflow for the synthesis of target analogs via reductive amination.
Comparative Pharmacological Evaluation
Based on the prevalence of the thienylpiperidine scaffold in CNS-active agents, we hypothesize that these analogs will primarily interact with dopaminergic and serotonergic G-protein coupled receptors (GPCRs).[7][8][9] Therefore, our evaluation cascade will focus on determining affinity and functional activity at the Dopamine D4 and Serotonin 5-HT1A receptors, which are key targets in neuropsychiatric drug discovery.[10][11][12]
Caption: A tiered workflow for the comprehensive pharmacological evaluation of analogs.
Receptor Binding Affinity
The initial screen measures the affinity of each compound for the target receptors. A competitive radioligand binding assay is the gold standard for this determination due to its robustness and sensitivity.[13][14]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of each analog at human Dopamine D₄ and Serotonin 5-HT₁A receptors.
| Compound | Substituent Details | Predicted D₄ Affinity (Kᵢ) | Predicted 5-HT₁A Affinity (Kᵢ) | Rationale |
| A (Lead) | 4-Bromo, Thiophene | +++ | ++ | Bromine may enhance binding through lipophilic or halogen-bond interactions. |
| B | Unsubstituted Thiophene | ++ | ++ | Baseline affinity for the thienylpiperidine core. |
| C | 4-Bromo, Phenyl | ++ | + | Phenyl ring alters geometry; affinity may decrease compared to thiophene. |
| D | Unsubstituted Phenyl | + | + | Serves as the fundamental structural baseline. |
| (Affinity Prediction: + Low, ++ Moderate, +++ High) |
In Vitro Functional Activity
Following affinity determination, compounds are assessed for their functional effect on the receptor. Since both D₄ and 5-HT₁A receptors are Gαi/o-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] We will measure this change to quantify agonist or antagonist activity.
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A Comparative Guide to the In Vitro Efficacy of Bromothiophene and Chlorothiophene Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. Among the privileged heterocyclic structures in medicinal chemistry, thiophene and its derivatives have consistently demonstrated a broad spectrum of biological activities, contributing to numerous FDA-approved drugs.[1][2] The introduction of halogen substituents, particularly bromine and chlorine, onto the thiophene ring profoundly influences the physicochemical properties and biological efficacy of the resulting compounds. This guide provides an in-depth, data-driven comparison of the in vitro efficacy of bromothiophene versus chlorothiophene derivatives, offering insights to inform rational drug design and development.
The Influence of Halogenation on Thiophene Scaffolds
The substitution of a hydrogen atom with a halogen on an aromatic ring, such as thiophene, alters the molecule's size, lipophilicity, and electronic distribution. These modifications can significantly impact a compound's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. Bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, which are increasingly recognized as important non-covalent interactions in drug-receptor binding. Conversely, the greater electronegativity of chlorine can have a more pronounced effect on the acidity of neighboring protons and the overall electron density of the thiophene ring.
Head-to-Head In Vitro Efficacy Comparison
While broad, direct comparative studies across multiple therapeutic areas are not abundant, existing research provides valuable insights into the relative performance of bromothiophene and chlorothiophene derivatives against specific biological targets.
Antiviral Activity: A Case Study in Norovirus Inhibition
A direct comparison of 5-bromo- and 5-chloro-thiophene-2-carboxamide derivatives in the context of anti-norovirus activity revealed comparable efficacy.[3] This study highlights that for this particular viral target, the choice between a bromo and a chloro substituent at the 5-position of the thiophene ring may not be a critical determinant of potency.[3]
| Compound Class | Derivative | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 5-Bromothiophene-2-carboxamide | 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 37 | >100 | >2.7 |
| 5-Chlorothiophene-2-carboxamide | 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | 30 | >100 | >3.3 |
| Table 1: In vitro anti-norovirus activity of a bromothiophene and a chlorothiophene derivative. Data sourced from Shirai et al., 2021.[3] |
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Both bromothiophene and chlorothiophene derivatives have demonstrated significant potential as anticancer agents.[3][4] Studies on various cancer cell lines indicate that the nature of the halogen can influence cytotoxicity. For instance, certain chlorothiophene-based chalcones have exhibited potent toxicity against colorectal cancer cells.[4] While a direct comparative study is lacking, the available data suggests that both scaffolds are promising for the development of novel oncology therapeutics.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µg/mL) |
| Chlorothiophene-based Chalcone | Compound C4 | WiDr (Colorectal) | 0.77 |
| Chlorothiophene-based Chalcone | Compound C6 | WiDr (Colorectal) | 0.45 |
| Table 2: In vitro cytotoxicity of selected chlorothiophene derivatives against a colorectal cancer cell line. Data sourced from a 2025 study on chlorothiophene-based chalcones.[4] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The thiophene scaffold is a well-established pharmacophore in the development of antimicrobial agents. Halogenation can enhance the antimicrobial properties of these derivatives. Studies have shown that both bromo- and chloro-substituted thiophenes exhibit activity against a range of bacteria and fungi.[5] For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene have demonstrated high activity against E. coli, M. luteus, and A. niger.[5]
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of in vitro efficacy studies, standardized and well-documented protocols are essential. Below is a representative protocol for assessing the cytotoxic effects of novel thiophene derivatives on cancer cell lines using the MTT assay.
In Vitro Cytotoxicity Screening: MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (bromothiophene and chlorothiophene derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth, from the dose-response curves.
Postulated Signaling Pathways for Thiophene Derivatives
The anticancer activity of thiophene derivatives often involves the modulation of key signaling pathways that regulate cell survival and apoptosis. One such pathway is the Bcl-2 family of proteins, which are central regulators of programmed cell death.
Conclusion and Future Directions
The available evidence suggests that both bromothiophene and chlorothiophene derivatives are valuable scaffolds in drug discovery, with their relative efficacy being target-dependent. While direct head-to-head comparisons are limited, the existing data underscores the importance of considering the specific halogen substituent in the context of the desired therapeutic application. Future research should focus on systematic comparative studies of brominated and chlorinated thiophene analogues against a wider range of biological targets to establish more definitive structure-activity relationships. Such studies will be instrumental in guiding the rational design of next-generation thiophene-based therapeutics with enhanced potency and selectivity.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. [Link]
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Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]
-
Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate. [Link]
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Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Arabian Journal of Chemistry. [Link]
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Synthesis and Biological Screening of Thiophene Derivatives. ResearchGate. [Link]
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Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Antimicrobial Activity of Synthesized Piperidine Compounds
For drug development professionals and researchers in the antimicrobial field, the validation of novel compounds is a critical process demanding precision and robust methodology. This guide provides an in-depth, experience-driven comparison of synthesized piperidine compounds against established antimicrobials, complete with the detailed experimental protocols necessary for rigorous validation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system.
The piperidine nucleus is a ubiquitous scaffold in pharmaceuticals, renowned for its presence in a wide array of bioactive molecules and natural alkaloids.[1][2] Its derivatives have garnered significant interest for their potential as a new class of antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.[1][2][3] This guide will equip you with the necessary framework to rigorously assess and validate the antimicrobial efficacy of your synthesized piperidine candidates.
Comparative Efficacy: Piperidine Derivatives vs. Standard Antimicrobials
A crucial step in validating a new antimicrobial agent is to benchmark its performance against clinically relevant, commercially available drugs. The choice of comparator should be logical and based on the target spectrum of activity. For a broad-spectrum assessment, Ciprofloxacin (a fluoroquinolone) is an excellent choice for bacteria, and Fluconazole is a standard for fungi.
The primary metric for quantitative comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[4]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) |
| Synthesized Piperidine A | 32 | 128 | >512 | 64 |
| Synthesized Piperidine B | 16 | 64 | 256 | 32 |
| Ciprofloxacin (Control) | <0.016 - 5.49[5][6] | <0.016[6] | <0.016[6] | N/A |
| Fluconazole (Control) | N/A | N/A | N/A | 128[7] |
Note: Data for synthesized piperidines are representative values derived from published studies on various derivatives.[7][8] Actual values will vary based on the specific molecular structure.
From this data, we can infer that while the representative piperidine derivatives show promising activity, particularly against S. aureus and C. albicans, they do not yet match the potency of a highly optimized antibiotic like Ciprofloxacin against bacteria.[6][7] However, their efficacy against C. albicans is notably comparable or superior to Fluconazole, highlighting a potential therapeutic niche.[7]
Anticipated Mechanism of Action
Understanding the mechanism of action is fundamental to drug development. Alkaloids, including piperidine derivatives, exert their antimicrobial effects through various mechanisms.[9] The primary proposed mechanisms include:
-
Inhibition of Nucleic Acid and Protein Synthesis: Some alkaloids can interfere with DNA replication and protein creation within the bacterial cell.[9][10]
-
Disruption of Cell Membrane Integrity: By altering the permeability of the cell membrane, these compounds can cause leakage of essential cellular components.[9]
-
Inhibition of Efflux Pumps: A significant mechanism of antibiotic resistance is the bacterial efflux pump, which actively removes drugs from the cell. Piperine, a well-known piperidine alkaloid, has been shown to inhibit these pumps, thereby potentiating the effects of other antibiotics like ciprofloxacin.[11]
Experimental Validation Workflow
A logical and systematic workflow is essential for generating reliable and reproducible data. The process begins with primary screening to identify active compounds, followed by quantitative analysis to determine potency, and finally, bactericidal/fungicidal assessment.
Caption: Key steps in the broth microdilution protocol for MIC.
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the piperidine compound (at twice the highest desired test concentration) to well 1.
-
Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a 2-fold serial dilution.
-
Controls (Self-Validation):
-
Growth Control (Well 11): Add 50 µL of MHB. This well will receive bacteria but no drug, and must show turbidity for the test to be valid. [4] * Sterility Control (Well 12): Add 100 µL of MHB. This well receives no bacteria and no drug, and must remain clear. [4]5. Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [12]6. Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [4]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism. [12]It is a crucial follow-up to the MIC test to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Causality: An MIC value only tells us about growth inhibition. For many clinical applications, particularly in immunocompromised patients, a bactericidal effect is necessary. The MBC test provides this critical information. [13] Step-by-Step Methodology:
-
Following MIC: Use the 96-well plate from the completed MIC assay.
-
Sub-culturing: Take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations). [13]3. Plating: Spot each aliquot onto a quadrant of a fresh, antibiotic-free MHA plate. Be sure to label each spot corresponding to its concentration in the microtiter plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a pre-determined reduction (commonly ≥99.9%) in CFU/mL compared to the initial inoculum, which is typically observed as no colony growth on the agar plate. [12][14] By systematically applying these self-validating protocols, researchers can generate high-quality, reliable data to robustly compare the antimicrobial efficacy of novel piperidine compounds, paving the way for the development of next-generation therapeutics.
References
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Antibacterial activities of piperidine derived analogs . a - ResearchGate. Available at: [Link]
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Ghannoum, M. et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Available at: [Link]
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Ghannoum, M. et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. Available at: [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives - Biointerface Research in Applied Chemistry. Available at: [Link]
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Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 239-246. Available at: [Link]
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Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations. Available at: [Link]
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Khan, Z. et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]
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Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Available at: [Link]
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Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021). Available at: [Link]
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Arslan, S. et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Available at: [Link]
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Arslan, S. et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Available at: [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]
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Zdziennicka, A. et al. (2016). Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. NIH National Library of Medicine. Available at: [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). NIH National Library of Medicine. Available at: [Link]
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(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Available at: [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Available at: [Link]
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Comparative evaluation of antimicrobial properties of piperidine and apple cider vinegar on Streptococcus mutansand in-silico demonstration of the mechanism of action. (2022). Journalgrid. Available at: [Link]
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SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]
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In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. (1985). PubMed. Available at: [Link]
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Kumar, A. et al. (2003). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. NIH National Library of Medicine. Available at: [Link]
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A Researcher's Guide to Structure-Activity Relationships of Substituted Thiophenes
For researchers, scientists, and professionals in drug development, the thiophene ring represents a cornerstone of modern medicinal chemistry. Its structural similarity to a phenyl ring, coupled with its unique electronic properties, makes it a "privileged scaffold" in the design of novel therapeutics.[1][2] This guide provides an in-depth comparison of how different substituents on the thiophene ring influence its biological activity, supported by experimental data and detailed protocols. We will explore the causal relationships behind these structure-activity relationships (SAR), offering insights to inform your own drug discovery programs.
The Thiophene Moiety: A Versatile Pharmacophore
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a prominent feature in numerous FDA-approved drugs.[1][2] Its utility stems from its role as a bioisostere of the benzene ring, meaning it can often replace a phenyl group in a drug molecule while maintaining or even improving its biological activity and physicochemical properties.[1][3] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[1] Furthermore, the thiophene ring offers multiple sites for substitution, allowing for fine-tuning of a compound's pharmacological profile.[1]
This guide will delve into the SAR of thiophene derivatives across three key therapeutic areas: oncology (kinase inhibition), infectious diseases (antibacterial), and inflammation.
Visualizing the SAR Workflow
The process of establishing a structure-activity relationship is a cyclical and iterative process. The following workflow diagram illustrates the key stages involved in synthesizing and evaluating substituted thiophene derivatives to understand how structural modifications impact biological activity.
Caption: A typical workflow for establishing the Structure-Activity Relationship (SAR) of novel thiophene derivatives.
Thiophene Substituents in Kinase Inhibition: An Oncological Perspective
Protein kinases are crucial targets in cancer therapy, and thiophene-based compounds have shown significant promise as kinase inhibitors. The position and nature of substituents on the thiophene ring can dramatically affect their potency and selectivity.
A study on thienopyrimidine and thienopyridine derivatives as VEGFR-2 kinase inhibitors provides a clear example of SAR. The data below highlights how modifications to the thiophene scaffold influence inhibitory activity.
| Compound | R1 Substituent | R2 Substituent | VEGFR-2 IC50 (µM) | KDR IC50 (µM) |
| 1a | -H | -NH2 | 0.08 | 0.003 |
| 1b | -Cl | -NH2 | 0.048 | 0.068 |
| 1c | 2-Thiophene | -NH2 | 0.132 | 0.001 |
| 1d | 4-PhCH2NH(CH2)2NHAc | -NH2 | 0.024 | 0.002 |
Data Analysis and Interpretation:
-
Position 2 Substitution: The introduction of a chlorine atom at the R1 position (Compound 1b ) led to a slight decrease in VEGFR-2 inhibition but a significant drop in KDR inhibitory activity compared to the unsubstituted analog (Compound 1a ). This suggests that even a small, electron-withdrawing group can impact selectivity.
-
Bulky Substituents: The addition of a bulky 2-thiophene group at R1 (Compound 1c ) resulted in a decrease in VEGFR-2 inhibition. This could be due to steric hindrance within the kinase's binding pocket.
-
Extended Side Chains: The presence of a longer, more flexible side chain at R1 (Compound 1d ) maintained potent VEGFR-2 inhibition. This highlights that extending the molecule to reach other binding pockets can be a fruitful strategy.
Further studies on novel fused thiophene derivatives as VEGFR-2/AKT dual inhibitors have also provided valuable SAR insights. For instance, a trimethoxy analog showed high inhibitory activity on HepG2 cells with an IC50 of 3.77 µM, while a methyl-substituted analog had lower cytotoxic activity.[4] This suggests that electron-donating methoxy groups may enhance activity, whereas a less electron-donating methyl group is less favorable.
Modulating Antibacterial Efficacy through Thiophene Substitution
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Thiophene derivatives have emerged as a promising class of compounds with activity against drug-resistant bacteria. The nature and position of substituents on the thiophene ring are critical for their antibacterial potency.
A study on novel thiophene derivatives against colistin-resistant Gram-negative bacteria provides compelling SAR data. The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy, with lower values indicating higher potency.
| Compound | R Substituent | A. baumannii MIC (mg/L) | E. coli MIC (mg/L) |
| 1 | 2-(piperidin-4-yloxy)benzamide | 32 | 64 |
| 3 | 4-(piperidin-4-yloxy)benzamide | >64 | >64 |
| 4 | 2-(2-fluorophenyl)benzamide | 16 | 16 |
| 5 | 3-(2-fluorophenyl)benzamide | 16 | 16 |
| 7 | 2-(3-chlorophenyl)benzamide | >64 | 8 |
Data Analysis and Interpretation:
-
Positional Isomers: A comparison of compounds 1 and 3 reveals the importance of the substituent's position. The ortho substitution in compound 1 results in antibacterial activity, whereas the para substituted analog 3 is inactive.[5] This suggests a specific spatial arrangement is required for interaction with the bacterial target.
-
Halogen Substitution: The introduction of a fluorine atom at the 2-position of the phenyl ring (compounds 4 and 5 ) enhanced activity against both bacterial strains compared to the parent compound.[5] Halogen atoms can modulate the electronic properties of the molecule and participate in halogen bonding, potentially strengthening interactions with the target.
-
Selective Activity: Compound 7 , with a 3-chlorophenyl substituent, displayed potent activity against E. coli but was inactive against A. baumannii. This highlights how subtle changes in substitution can lead to species-specific antibacterial activity.
In another study, 3-halobenzo[b]thiophenes were synthesized and evaluated for their antimicrobial properties. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against Gram-positive bacteria and yeast.[6] This indicates that the presence of a hydroxyl group and a halogen on the benzothiophene scaffold is beneficial for antimicrobial activity.
Targeting Inflammation: SAR of Anti-inflammatory Thiophenes
Thiophene-containing compounds are well-represented among nonsteroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory activity of these molecules can be modulated by the substituents on the thiophene ring.
A study on tetrasubstituted thiophenes as anti-inflammatory agents provides quantitative data on their ability to scavenge nitric oxide, a key inflammatory mediator. The IC50 value represents the concentration required to inhibit 50% of the nitric oxide radicals.
| Compound | R Substituent | % Anti-inflammatory Activity (20 mg/kg) | Nitric Oxide Scavenging IC50 (µg/mL) |
| 4c | Coumarin derivative | 77% | 31.59 |
| 4f | Substituted coumarin | Not specified | 31.12 |
| 5f | Substituted coumarin | Not specified | 34.18 |
Data Analysis and Interpretation:
-
Potent Anti-inflammatory Activity: Compound 4c demonstrated significant in vivo anti-inflammatory activity and in vitro nitric oxide scavenging.[7][8] The coumarin moiety appears to be a key contributor to this activity.
-
Substituent Effects on Scavenging: While all three compounds showed nitric oxide scavenging activity, subtle variations in the coumarin substituent led to slight differences in their IC50 values. This indicates that even distal modifications can influence the electronic properties of the molecule and its ability to interact with free radicals.
Another study on thiophene-based compounds as inhibitors of COX and LOX enzymes, which are crucial in the inflammatory cascade, revealed that a hexyl substituent resulted in a threefold increase in potency compared to a phenyl substituent (IC50 values of 93 nM and 310 nM, respectively).[9] This suggests that a flexible, lipophilic alkyl chain is more favorable for binding to these enzymes than a rigid aromatic ring.
Experimental Protocols: Synthesis and Evaluation
A common and versatile method for synthesizing substituted 2-aminothiophenes is the Gewald reaction .[1][3] This one-pot, multi-component reaction is a cornerstone of thiophene chemistry.
Protocol: Gewald Synthesis of 2-Aminothiophenes
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
An α-methylene carbonyl compound (e.g., a ketone or aldehyde)
-
An α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, piperidine, or triethylamine)
-
A suitable solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a stirred solution of the α-methylene carbonyl compound (1.0 eq) and the α-cyanoester/malononitrile (1.0 eq) in the chosen solvent, add the base catalyst (0.1-0.2 eq).
-
Add elemental sulfur (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
Visualizing the Gewald Reaction Mechanism
The following diagram illustrates the key steps in the Gewald reaction, a fundamental synthesis for creating diverse thiophene libraries for SAR studies.
Caption: A simplified mechanism of the Gewald reaction for the synthesis of 2-aminothiophenes.
Conclusion and Future Directions
The structure-activity relationships of substituted thiophenes are a rich and complex field of study. As demonstrated, the position, electronic properties, and steric bulk of substituents on the thiophene ring have a profound impact on biological activity across various therapeutic areas. A systematic approach to SAR, involving the iterative design, synthesis, and biological evaluation of novel analogs, is crucial for the development of potent and selective drug candidates. The experimental data and protocols presented in this guide provide a foundation for researchers to build upon in their quest for new thiophene-based therapeutics. Future studies should continue to explore novel substitution patterns and the use of computational tools to predict the activity of new derivatives, thereby accelerating the drug discovery process.
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (URL: [Link])
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A Researcher's Guide to Deconvoluting Target Specificity: The Case of 1-((4-Bromothiophen-2-yl)methyl)piperidine
Abstract
In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its intended biological target, alongside a comprehensive understanding of its off-target activities, is paramount. This guide provides a strategic framework for evaluating the target specificity and cross-reactivity of the novel synthetic compound, 1-((4-Bromothiophen-2-yl)methyl)piperidine. Structurally, this molecule belongs to the thiophene-piperidine class, a scaffold present in numerous biologically active agents[1][2]. While the exact molecular targets of this specific compound are not yet fully elucidated, its structural similarity to known inhibitors of protein kinases and monoamine oxidases suggests promising, yet potentially complex, pharmacological activity[3]. We will detail a multi-phase experimental strategy, moving from broad, unbiased screening to focused, quantitative validation. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale required to generate a robust selectivity profile, thereby enabling informed decisions in lead optimization and candidate selection.
The Imperative of Selectivity: Introducing 1-((4-Bromothiophen-2-yl)methyl)piperidine
1-((4-Bromothiophen-2-yl)methyl)piperidine is a synthetic heterocyclic compound featuring a brominated thiophene moiety linked to a piperidine ring. This structural combination is intriguing; piperidine rings are a cornerstone in medicinal chemistry, found in drugs targeting a vast array of biological systems, while the thiophene group often serves as a bioisostere for a phenyl ring, influencing metabolic stability and target interaction[1][4].
The critical challenge—and opportunity—with any new chemical entity is to define its "polypharmacology," the spectrum of its biological interactions. A highly selective compound promises a clean mechanism of action and a lower risk of adverse effects. Conversely, promiscuous compounds, which bind to multiple targets, can lead to toxicity or, in some cases, provide a therapeutic advantage through multi-target efficacy[5]. Therefore, a systematic evaluation of target engagement and specificity is not merely a characterization step but a foundational pillar of the drug discovery process. This guide outlines a logical workflow to build this understanding from the ground up.
Caption: A Phased Experimental Workflow for Compound Selectivity Profiling.
Phase 1: Casting a Wide Net for Target Identification
The initial step is to screen the compound broadly against large, well-validated panels of biological targets. This strategy serves a dual purpose: it can reveal potential primary targets and simultaneously identify potential off-target liabilities that could terminate a program early, saving significant resources[6][7].
Kinome-Wide Profiling
Rationale: Given that structurally related compounds have demonstrated activity as protein kinase inhibitors, a kinome-wide screen is a logical starting point[3]. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinases a major class of drug targets[8]. Screening against a diverse panel of kinases provides a rapid assessment of potency and selectivity across the kinome.
Experimental Approach: A common and robust method is a radiometric kinase assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide. Commercial services offer panels covering the majority of the human kinome[9].
Protocol: Radiometric Kinase Panel Screen (e.g., HotSpot™ Assay Platform)
-
Compound Preparation: Prepare a 10 mM stock solution of 1-((4-Bromothiophen-2-yl)methyl)piperidine in 100% DMSO. A 100 µL volume is typically required for a large panel screen[9].
-
Assay Concentration: The initial screen is often performed at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of detecting interactions.
-
Reaction Mixture: For each kinase in the panel, a reaction is prepared containing the specific kinase, its corresponding substrate (protein or peptide), and cofactors in a buffered solution.
-
ATP: The assay is initiated by adding an ATP solution containing [γ-³³P]-ATP. Assays should be run at both a low ATP concentration (e.g., apparent Km) to assess maximum potency and at a physiologically relevant concentration (1 mM) to better predict cellular activity[10].
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the radiolabeled substrate is separated from the unused [γ-³³P]-ATP, typically by spotting the mixture onto a filter membrane which captures the substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percent inhibition for the test compound is calculated relative to a DMSO vehicle control (0% inhibition) and a no-enzyme or potent inhibitor control (100% inhibition).
Hypothetical Data Summary:
| Kinase Target | % Inhibition @ 1 µM | Kinase Family |
| CDK2/CycA | 95% | CMGC |
| GSK3β | 88% | CMGC |
| PIM1 | 75% | CAMK |
| SRC | 15% | TK |
| EGFR | 8% | TK |
| p38α | 5% | TKL |
This hypothetical result would identify CDK2, GSK3β, and PIM1 as primary hits for further investigation.
Broad Off-Target Safety Screening
Rationale: Beyond kinases, a compound can interact with numerous other protein classes. Early assessment of off-target binding to targets known to be associated with clinical adverse drug reactions (ADRs) is a critical step in risk mitigation[6]. Panels such as the SafetyScreen44 or InVEST44 cover a range of GPCRs, ion channels, transporters, and non-kinase enzymes[6][7].
Approach: These screens are typically conducted as binding assays, measuring the displacement of a known radioligand from the target protein by the test compound at a single concentration (e.g., 10 µM).
Hypothetical Data Summary:
| Target | % Inhibition @ 10 µM | Target Class | Potential ADR Association |
| hERG (K+ ion channel) | 4% | Ion Channel | Cardiotoxicity |
| 5-HT₂B (Serotonin Receptor) | 65% | GPCR | Valvular heart disease |
| M₁ (Muscarinic Receptor) | 55% | GPCR | Anticholinergic effects |
| Dopamine Transporter (DAT) | 12% | Transporter | CNS side effects |
This hypothetical result flags potential liabilities at the 5-HT₂B and M₁ receptors, warranting follow-up.
Phase 2: Validating Hits and Quantifying Affinity
Data from Phase 1 provides a set of hypotheses. Phase 2 aims to validate these interactions and quantify their binding affinity (potency) and confirm engagement in a more physiologically relevant setting.
Affinity Determination via Radioligand Binding Assays
Rationale: For the primary non-kinase hits identified (e.g., 5-HT₂B and M₁ receptors), it is essential to determine the compound's binding affinity (Ki) through concentration-response curves. A radioligand binding assay is considered the gold standard for this purpose due to its sensitivity and robustness[11][12].
Protocol: Competitive Radioligand Binding Assay [13][14]
-
Target Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₂B). Protein concentration is quantified using a BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-LSD for the 5-HT₂B receptor), typically at its Kd concentration.
-
Varying concentrations of the test compound (1-((4-Bromothiophen-2-yl)methyl)piperidine) or a reference competitor, typically in a 10-point, half-log dilution series.
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: The radioactivity on the dried filters is counted using a scintillation counter.
-
Data Analysis: The data are plotted as percent specific binding versus the log concentration of the competitor. A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC₅₀ value. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Confirming Target Engagement in Cells with CETSA
Rationale: While binding assays confirm a direct interaction with a target protein in a membrane preparation, the Cellular Thermal Shift Assay (CETSA) provides crucial evidence of target engagement inside intact cells[15][16]. The principle is that a ligand binding to its target protein stabilizes the protein's structure, resulting in an increased melting temperature (Tm).
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA with Western Blot Readout [15][17]
-
Cell Treatment: Culture cells (e.g., a cancer cell line for the CDK2 target) to ~80% confluency. Treat cells with the test compound at a desired concentration (e.g., 10 µM) or DMSO vehicle for 1 hour at 37°C.
-
Heating: Harvest the cells, wash, and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze it by SDS-PAGE and Western blotting using a primary antibody specific for the target protein (e.g., anti-CDK2).
-
Data Analysis (Melt Curve): Quantify the band intensities at each temperature. Plot the percentage of soluble protein remaining relative to the unheated control versus temperature. The resulting melt curve for the compound-treated sample should be shifted to the right compared to the vehicle control, indicating thermal stabilization.
-
Isothermal Dose-Response (ITDR): To determine a cellular EC₅₀, treat cells with a range of compound concentrations. Heat all samples to a single, fixed temperature that causes significant, but not complete, protein denaturation (determined from the melt curve). Analyze the soluble fraction by Western blot and plot the amount of stabilized protein against compound concentration.
Phase 3: Comparative Analysis and Selectivity Profile
The final phase involves synthesizing all the data to build a comprehensive selectivity profile and compare it to alternative or reference compounds.
Calculating Selectivity
A key metric is the Selectivity Index , which quantifies how selectively a compound binds to its intended target over other proteins. For kinase inhibitors, this is often expressed as a ratio of IC₅₀ or Ki values.
Selectivity Index = Ki (Off-Target) / Ki (On-Target)
A higher index indicates greater selectivity. For example, a selectivity index of >100-fold is often a desirable starting point for a therapeutic candidate.
Comparative Data Summary
To put the selectivity into context, it is crucial to compare it against other molecules. Let's assume our hypothetical primary target is CDK2.
Table 1: Comparative Kinase Selectivity Profile
| Compound | CDK2/CycA Ki (nM) | GSK3β Ki (nM) | PIM1 Ki (nM) | Selectivity (GSK3β/CDK2) | Selectivity (PIM1/CDK2) |
| 1-((4-Bromothiophen-2-yl)methyl)piperidine (Hypothetical) | 15 | 35 | 150 | 2.3-fold | 10-fold |
| Reference Compound A (Selective CDK2 Inhibitor) | 10 | >10,000 | >10,000 | >1000-fold | >1000-fold |
| Reference Compound B (Non-selective Kinase Inhibitor) | 25 | 50 | 40 | 2-fold | 1.6-fold |
Table 2: Comparative Off-Target Liability Profile
| Compound | 5-HT₂B Ki (nM) | M₁ Ki (nM) | hERG IC₅₀ (µM) |
| 1-((4-Bromothiophen-2-yl)methyl)piperidine (Hypothetical) | 850 | 1,200 | >30 |
| Reference Compound C (Known 5-HT₂B Liability) | 25 | >10,000 | >30 |
These tables would clearly show that our hypothetical compound is a moderately potent CDK2 inhibitor with limited selectivity against other kinases like GSK3β and PIM1. It also has weak but measurable activity at GPCRs, though at concentrations much higher than its kinase activity, suggesting these are less likely to be primary targets but should be monitored.
Caption: A Decision-Making Framework Based on Selectivity Data.
Conclusion
This guide presents a rigorous, phase-gated strategy to comprehensively profile the target specificity and cross-reactivity of 1-((4-Bromothiophen-2-yl)methyl)piperidine. By progressing from broad, unbiased screens to quantitative affinity measurements and cellular target engagement assays, researchers can build a high-confidence profile of the molecule's biological activity. This systematic approach is essential for validating its mechanism of action, anticipating potential safety issues, and guiding structure-activity relationship (SAR) studies to optimize lead compounds. The ultimate goal is to generate a data package that is not only scientifically sound but also enables a clear, evidence-based decision on the continued development of this or any other novel chemical entity.
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A Comparative Guide to the Neuroprotective Potential of Thiophene Isomers: A Senior Application Scientist's Perspective
For drug discovery and development professionals navigating the complex landscape of neurodegenerative diseases, the identification of novel neuroprotective agents is a paramount objective. Among the myriad of heterocyclic scaffolds, thiophene and its derivatives have emerged as a particularly promising class of compounds, owing to their structural versatility, ability to cross the blood-brain barrier, and multifaceted mechanisms of action.[1][2] This guide provides an in-depth, objective comparison of the neuroprotective potential of various thiophene isomers, supported by experimental data, to empower researchers in their quest for effective therapeutics.
This document moves beyond a simple recitation of facts, delving into the causal relationships that underpin the observed biological activities. We will explore how subtle changes in isomeric structure can profoundly impact neuroprotective efficacy, offering insights into rational drug design and target engagement.
The Isomeric Advantage: How Structure Dictates Neuroprotective Function
The arrangement of atoms within a molecule, its isomerism, is a critical determinant of its biological activity. In the context of thiophene-based neuroprotective agents, isomerism influences key pharmacodynamic and pharmacokinetic properties, including receptor binding, enzyme inhibition, and metabolic stability. Here, we will dissect the neuroprotective profiles of distinct thiophene isomers, drawing upon direct comparative studies.
Benzo[b]thiophene versus Benzofuran: A Head-to-Head Comparison in Modulating Amyloid-β Aggregation
A pivotal study provides a direct comparison of the neuroprotective effects of N-phenylbenzo[b]thiophene-2-carboxamide and its benzofuran isomer, N-phenylbenzofuran-2-carboxamide, in the context of Alzheimer's disease pathology.[3] The aggregation of the amyloid-beta (Aβ42) peptide is a key pathological hallmark of Alzheimer's, and compounds that can modulate this process are of significant therapeutic interest.
In this comparative analysis, specific derivatives were synthesized and evaluated for their ability to inhibit Aβ42 aggregation and protect neuronal cells from Aβ42-induced toxicity. The results underscore the profound impact of the heteroatom within the bicyclic core (sulfur in benzo[b]thiophene vs. oxygen in benzofuran).
Comparative Neuroprotective and Anti-Aggregation Activity of Benzo[b]thiophene and Benzofuran Isomers
| Compound ID | Core Structure | Aβ42 Aggregation Inhibition (25 µM) | Neuroprotection against Aβ42-induced cytotoxicity in HT22 cells |
| 5a | Benzo[b]thiophene | Concentration-dependent inhibition | Significant neuroprotection |
| 5b | Benzo[b]thiophene | Concentration-dependent inhibition | Significant neuroprotection |
| 4a | Benzofuran | Concentration-dependent inhibition | - |
| 4b | Benzofuran | 54% inhibition (maximum observed) | - |
Table 1: A summary of the comparative data for benzo[b]thiophene and benzofuran derivatives in modulating Aβ42 aggregation and providing neuroprotection. Data sourced from[3].
The benzo[b]thiophene derivatives, 5a and 5b , not only demonstrated an ability to inhibit the aggregation of Aβ42 in a concentration-dependent manner but also conferred significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity.[3] This dual action is highly desirable in a neuroprotective agent for Alzheimer's disease. Molecular docking studies suggest that the orientation of the bicyclic aromatic rings plays a crucial role in their ability to modulate Aβ42 aggregation.[3]
Deciphering the Mechanism: Key Signaling Pathways in Thiophene-Mediated Neuroprotection
The neuroprotective effects of thiophene isomers are not attributable to a single mechanism but rather a constellation of interactions with key cellular signaling pathways implicated in neuronal survival and death. Understanding these pathways is crucial for both lead optimization and the design of robust screening assays.
Several key pathways have been identified as being modulated by neuroprotective thiophene derivatives:
-
PI3K/Akt Pathway: This is a central pro-survival signaling cascade. Activation of this pathway by benzothiophene-based selective estrogen receptor modulators (SERMs) has been shown to be crucial for their neuroprotective effects in primary neurons subjected to oxygen-glucose deprivation, an in vitro model of ischemia.[4]
-
Src/ERK Pathway: The Src family of kinases and the extracellular signal-regulated kinase (ERK) pathway are also implicated in neuronal survival. The neuroprotective activity of estrogens and certain benzothiophene-SERMs is mediated through this pathway.[4]
-
Nrf2/HO-1 Pathway: The Nrf2-antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Dithiolethiones, a class of sulfur-containing compounds, exert their neuroprotective effects by activating Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1][5]
Experimental Corner: Validated Protocols for Assessing Neuroprotective Potential
To ensure the scientific rigor of our comparisons, it is imperative to employ validated experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.
Thioflavin T (ThT) Amyloid Aggregation Assay
This assay is a widely used method to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water or buffer).
-
Reconstitute lyophilized Aβ42 peptide in an appropriate solvent (e.g., hexafluoroisopropanol), then dilute to the desired working concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare stock solutions of the thiophene isomers to be tested in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the Aβ42 solution to each well.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known aggregation inhibitor).
-
Add the Thioflavin T solution to each well.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485-490 nm at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time to generate aggregation curves.
-
The percentage of aggregation inhibition can be calculated by comparing the fluorescence intensity of the samples with the test compound to the vehicle control at a specific time point.
-
Neuroprotection Assay in HT22 Cells Against Amyloid-β Toxicity
The HT22 mouse hippocampal cell line is a valuable in vitro model for studying neuronal cell death, particularly that induced by oxidative stress and Aβ toxicity.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare solutions of the thiophene isomers and Aβ42 oligomers in cell culture medium.
-
Pre-treat the cells with the thiophene isomers at various concentrations for a specified period (e.g., 2 hours).
-
After pre-treatment, add the Aβ42 oligomers to the wells to induce toxicity. Include appropriate controls: untreated cells, cells treated with Aβ42 only, and cells treated with a known neuroprotective agent.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Cell viability can be assessed using various methods, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay.
-
For the MTT assay, add MTT solution to each well and incubate. The formazan crystals formed are then solubilized, and the absorbance is measured.
-
For the LDH assay, an aliquot of the cell culture supernatant is collected, and the LDH activity is measured according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine the EC50 (half-maximal effective concentration) for neuroprotection.
-
Concluding Remarks and Future Directions
The evidence presented in this guide strongly supports the continued exploration of thiophene-based compounds as a source of novel neuroprotective agents. The direct comparison of benzo[b]thiophene and benzofuran isomers highlights the critical role of the core heterocyclic structure in dictating anti-aggregation and neuroprotective activities.
Future research should focus on expanding the library of directly compared thiophene isomers to further elucidate structure-activity relationships. For instance, systematic studies comparing 2,3- and 2,5-disubstituted thiophenes, as well as various thienopyridine isomers, in standardized neuroprotection assays would provide invaluable data for medicinal chemists. Moreover, a deeper understanding of the specific molecular targets and signaling pathways modulated by these different isomers will be essential for the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of devastating neurodegenerative diseases.
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From Pixels to Pipettes: A Senior Scientist's Guide to Validating Molecular Docking with In Vitro Assays
In the landscape of modern drug discovery, molecular docking stands as a powerful computational tool, allowing us to rapidly screen millions of compounds against a biological target.[1][2] It’s a crucial first step, a predictive glimpse into molecular recognition that saves invaluable time and resources. However, the journey from a promising docking score to a viable drug candidate is long, and its foundation must be built not on silicon, but on solid experimental evidence. The predictions from a virtual screen are, at best, well-educated hypotheses.[3] To separate true hits from false positives, we must turn to the tangible world of the laboratory and validate these computational predictions through rigorous in vitro assays.[3]
This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of the essential in vitro techniques used to confirm and quantify the interactions predicted by molecular docking. We will explore the causality behind experimental choices, delve into detailed protocols, and provide a logical framework for building a robust validation workflow.
The Validation Gauntlet: A Two-Tiered Approach
The validation process is not monolithic. It's a strategic, tiered approach designed to answer two fundamental questions in sequence:
-
Does the compound actually bind to the target? (Binding Assays)
-
If it binds, does it elicit the desired biological effect? (Functional Assays)
This progression ensures that resources are focused on compounds that not only physically interact with the target but also modulate its function in a meaningful way.
Caption: High-level workflow from computational prediction to in vitro validation.
Tier 1: Confirming the Handshake — A Comparison of Binding Assays
The first crucial step is to confirm direct physical interaction between your docked compound (the ligand) and the target protein. Biophysical assays are the tools of choice here, as they measure the properties of the interaction directly.[4] The selection of an assay is a critical decision, driven by factors such as the nature of the target, required throughput, and the type of data you need.
| Assay Technique | Principle | Measured Parameter(s) | Throughput | Key Advantages | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as analyte flows over an immobilized ligand.[5] | KD (affinity), kon/koff (kinetics) | Medium-High | Real-time, label-free, provides kinetic data.[5][6][7] | Requires protein immobilization which can affect activity; sensitive to non-specific binding.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[9][10] | KD (affinity), ΔH (enthalpy), ΔS (entropy), n (stoichiometry) | Low | "Gold standard"; label-free, in-solution, provides full thermodynamic profile.[11][12][13] | High protein consumption; low throughput; sensitive to buffer mismatch.[8] |
| Microscale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[14][15] | KD (affinity) | Medium-High | Low sample consumption; in-solution; tolerant of complex buffers/lysates.[14][16] | Requires fluorescent labeling of one partner (protein or ligand).[16] |
| Fluorescence Polarization (FP) | Measures the change in rotational speed (and thus light polarization) of a small fluorescently labeled ligand when it binds to a larger protein.[17][18] | KD (affinity), IC50 (in competition mode) | High | Homogeneous (no-wash) assay; high-throughput; cost-effective.[17] | Requires a fluorescent label; size difference between ligand and protein must be significant.[19] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners. Long-lived lanthanides are used as donors to reduce background.[20][21] | IC50 / KD | High | Very sensitive and robust for HTS; homogeneous format.[22][23] | Requires labeling of two components (e.g., antibody and peptide substrate); potential for compound interference. |
Choosing Your Binding Assay: A Logic Path
The choice of assay is not arbitrary. It's a strategic decision based on project needs.
Caption: Decision tree for selecting a primary binding assay.
Tier 2: Does the Handshake Matter? — Validating with Functional Assays
Confirming binding is only half the battle. A compound can bind to a target without affecting its function (e.g., binding to an allosteric site with no functional consequence). Functional assays are essential to prove that the binding event translates into a desired biological outcome, such as enzyme inhibition or activation, or modulation of a cellular pathway.[24]
Biochemical Functional Assays: Probing the Target Directly
These assays measure the direct effect of the compound on the target's activity in a purified system. The most common example is an enzyme inhibition assay.[25]
Key Concept: IC50 The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[25] It is a standard measure of a compound's potency in a given biochemical assay.
Experimental Protocol: General Enzyme Inhibition Assay (e.g., for a Kinase)
This protocol outlines a typical workflow for determining the IC50 of a compound against a purified enzyme using a luminescence-based detection method.[26]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for enzyme stability and activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Stock: Dilute the purified kinase in assay buffer to a working concentration (e.g., 2X the final desired concentration). The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP in assay buffer. For IC50 determination, ATP is typically used at or near its Michaelis-Menten constant (Km) to allow for the detection of competitive inhibitors.[27]
-
Compound Dilution: Perform a serial dilution of the test compound in 100% DMSO, then dilute into assay buffer to create a 10X working stock series. This minimizes the final DMSO concentration in the assay (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of 10X compound dilution to the appropriate wells. For controls, add 2.5 µL of assay buffer with the corresponding DMSO concentration (negative control) or a known potent inhibitor (positive control).
-
Add 2.5 µL of 2X enzyme stock to all wells.
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature. This allows the compound to bind to the enzyme before the reaction starts.[26]
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP mix to all wells. The final volume is 10 µL.
-
Incubate the reaction for a set time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
Stop the reaction and detect the product. For a kinase, this often involves adding a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced via a luminescence readout.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data: Set the average of the negative controls (no inhibitor) to 100% activity and the positive controls to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.
-
Cell-Based Assays: Assessing Activity in a Biological Context
While biochemical assays are clean, they lack biological context. Cell-based assays are the crucial next step, providing a more physiologically relevant environment to evaluate a compound's efficacy.[28][29] They inherently test for additional critical properties like cell permeability and stability in the cellular milieu.[30]
Types of Cell-Based Assays:
-
Target Engagement Assays: These assays confirm that the compound can enter the cell and bind to its intended target. Cellular thermal shift assays (CETSA) are a prime example, where binding of a compound stabilizes the target protein against heat-induced denaturation.[30]
-
Signaling Pathway Assays: Often using reporter genes (e.g., luciferase or GFP) downstream of the target, these assays measure whether compound binding modulates the signaling pathway as intended.[31]
-
Phenotypic Assays: These assays measure a global cellular outcome, such as cell viability, apoptosis, or proliferation.[29] They are powerful for confirming that the compound's effect on the target leads to the desired physiological outcome in a cell.
The choice between biochemical and cell-based functional assays depends on the stage of the project. Biochemical assays are excellent for initial ranking and structure-activity relationship (SAR) studies, while cell-based assays are critical for validating that a compound works in a more complex, disease-relevant system.[32][33]
Conclusion: An Integrated Strategy for Success
Molecular docking is an indispensable engine for hypothesis generation in drug discovery. However, its predictions must be viewed with healthy scientific skepticism until proven at the bench. A rigorous, multi-tiered validation strategy is not a mere checkbox; it is the core process that transforms a computational hit into a credible lead compound.
By first confirming direct target binding with appropriate biophysical assays (SPR, ITC, MST, FP) and then demonstrating functional consequence with well-designed biochemical or cell-based assays, researchers can build a robust data package. This integrated workflow ensures that only the most promising compounds—those that both engage the target and elicit the desired biological response—move forward in the costly and complex drug development pipeline. This methodical progression from pixels to pipettes is the hallmark of sound, efficient, and ultimately successful drug discovery.
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Seidel, S. A., et al. (2013). Microscale Thermophoresis in Drug Discovery . ResearchGate. Retrieved from [Link]
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Sparks, R. P., Jenkins, J. L., & Fratti, R. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery . Illinois Experts. Retrieved from [Link]
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Crean, M. (2024). Microscale Thermophoresis: Unlocking the Potential of Molecular Interactions . Malvern Panalytical. Retrieved from [Link]
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Rich, R. L., & Myszka, D. G. (2012). Measuring antibody-antigen binding kinetics using surface plasmon resonance . PubMed. Retrieved from [Link]
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Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay . PubMed. Retrieved from [Link]
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Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements . (n.d.). nanomicrospheres. Retrieved from [Link]
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Zhang, X., et al. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies . MDPI. Retrieved from [Link]
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The Synthetic Chemist's Guide to Substituted Piperidines: A Head-to-Head Comparison of Key Routes
The piperidine scaffold is a cornerstone of modern medicinal chemistry, embedded in the structure of numerous pharmaceuticals and natural products.[1][2][3] Its prevalence drives the continuous demand for efficient, selective, and scalable synthetic methods to access diversely substituted piperidine rings. This guide provides a head-to-head comparison of the principal synthetic routes, offering an in-depth analysis of their mechanisms, operational parameters, and strategic applications. We aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific target molecules.
Classical Approaches vs. Modern Strategies: An Overview
The synthesis of substituted piperidines has evolved significantly. Classical methods, often characterized by their robustness and scalability, are now complemented by modern catalytic strategies that offer unparalleled levels of stereocontrol.
| Feature | Classical Routes | Modern Catalytic Routes |
| Primary Methods | Catalytic Hydrogenation of Pyridines, Reductive Amination, Dieckmann Condensation | Asymmetric Hydrogenation, Aza-Diels-Alder Reactions, C-H Functionalization, Ring-Closing Metathesis |
| Stereocontrol | Often limited, producing racemic or diastereomeric mixtures | High, enabling access to specific enantiomers and diastereomers |
| Substrate Scope | Generally broad but can be limited by functional group tolerance | Can be highly substrate-specific, but with broad potential |
| Reaction Conditions | Often harsh (high pressure/temperature) | Typically milder, with greater functional group compatibility |
| Catalyst | Often heterogeneous (e.g., PtO₂, Raney Ni) | Homogeneous, often based on precious metals (Rh, Ir, Pd) with chiral ligands |
Cyclization Strategies: Building the Piperidine Core
Reductive Amination of 1,5-Dicarbonyl Compounds
Reductive amination stands as a versatile and widely employed method for constructing the piperidine ring from acyclic precursors.[4][5] This strategy typically involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with an amine, followed by in-situ reduction of the resulting imine or enamine intermediates.[6]
Mechanism and Rationale: The reaction proceeds through the initial formation of a Schiff base (imine) or an enamine from the condensation of the amine with one of the carbonyl groups. This is followed by an intramolecular cyclization and subsequent reduction of the newly formed endocyclic iminium ion or enamine.[7] The choice of reducing agent is critical; mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the remaining carbonyl group.[5][6]
Workflow for Reductive Amination:
Caption: Synthetic route to piperidines via the aza-Diels-Alder reaction.
Performance Characteristics:
| Diene | Imine | Catalyst/Conditions | Yield (%) | Reference |
| Danishefsky's diene | N-Tosylimine | ZnCl₂ | 85 | [8] |
| Cyclopentadiene | N-Benzylimine | In situ from BnNH₂ and CH₂O | 78 | [9] |
| 2,3-Dimethyl-1,3-butadiene | N-Phenylmethanimine | NH₄Cl, H₂O, 80°C | 60 | [10] |
Advantages:
-
Stereocontrol: The concerted nature of the reaction often allows for a high degree of stereocontrol.
-
Complexity Generation: Rapidly builds molecular complexity and establishes multiple stereocenters in a single step.
Limitations:
-
The reaction can be sensitive to the electronic nature of both the diene and the imine.
-
Regioselectivity can be an issue with unsymmetrical dienes and imines.
Dieckmann Condensation
The Dieckmann condensation is a classical method for the synthesis of cyclic β-keto esters, which are valuable precursors to piperidones and subsequently, substituted piperidines. [11]This intramolecular Claisen condensation involves the cyclization of a diester to form a five- or six-membered ring. [12] Mechanism and Rationale: The reaction is base-catalyzed and proceeds via the formation of an enolate at the α-position of one ester group, which then attacks the carbonyl of the other ester group in an intramolecular fashion. [13]Subsequent loss of an alkoxide regenerates the base and yields the cyclic β-keto ester. Strong, non-nucleophilic bases such as sodium hydride or sodium alkoxides are typically employed. [12] Performance Characteristics:
| Diester Substrate | Base | Yield of β-keto ester (%) | Reference |
| Diethyl N-benzyl-3,3'-iminodipropionate | NaH | 65 | [11] |
| Dimethyl N-phenethyl-3,3'-iminodipropionate | Na | 72 | [12] |
| N-Boc-protected diester | KHMDS | 80 | [14] |
Advantages:
-
Robust and Scalable: A well-established and reliable method for the synthesis of 4-piperidones. [11][12]* Versatile Precursors: The resulting β-keto esters can be readily manipulated to introduce a wide range of substituents.
Limitations:
-
The reaction can be reversible, and careful control of reaction conditions is necessary to favor the cyclized product. [12]* Side reactions, such as intermolecular condensation, can occur, especially at high concentrations.
Modification of Pre-existing Heterocycles
Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of substituted pyridines is one of the most direct and atom-economical routes to the corresponding piperidines. [15]This method is extensively used in both academic and industrial settings.
Mechanism and Rationale: The reaction involves the addition of hydrogen across the double bonds of the aromatic pyridine ring in the presence of a metal catalyst. [16]The reaction is typically performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning by the product piperidine. [16]A variety of heterogeneous catalysts are effective, including platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). [15][17] Performance Characteristics:
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
| Pyridine | 10% Rh/C | H₂ (5 bar), H₂O, 80°C | High | [15] |
| 2-Methylpyridine | PtO₂ | H₂ (70 bar), Acetic Acid, RT | High | [15] |
| 3-Fluoropyridine | Pd(OH)₂/C | H₂ (100 bar), Acetic Acid | 98 | [16] |
Advantages:
-
Atom Economy: Highly atom-economical, with H₂ as the only reagent.
-
Directness: Provides a straightforward route from readily available pyridine starting materials.
Limitations:
-
Functional Group Tolerance: Can be limited by the presence of other reducible functional groups in the substrate. [2]* Stereocontrol: Asymmetric hydrogenation of pyridines to afford enantiomerically enriched piperidines has been a long-standing challenge, though significant progress has been made using chiral catalysts or auxiliaries. [1][18][19]
Ring Expansion and Rearrangement Strategies
Ring expansion reactions provide an elegant and often stereospecific route to substituted piperidines from smaller ring systems, most notably pyrrolidines. [20][21] Mechanism and Rationale: A common strategy involves the formation of a bicyclic aziridinium ion intermediate from a substituted prolinol derivative. [20]Nucleophilic attack on this strained intermediate leads to regioselective ring opening and expansion to the piperidine skeleton. The stereochemistry of the starting prolinol is often transferred with high fidelity to the piperidine product.
Performance Characteristics:
| Starting Material | Key Transformation | Yield (%) | Reference |
| Chiral N-Boc-prolinol | Aziridinium ion formation and ring expansion | 85-95 | [20] |
| 2-(Hydroxymethyl)piperidine derivative | Azetidinium intermediate formation | >90 | [22] |
Advantages:
-
High Stereocontrol: Excellent transfer of chirality from readily available chiral pool starting materials like proline.
-
Access to Unique Substitution Patterns: Enables the synthesis of piperidines that may be difficult to access through other routes.
Limitations:
-
The scope of the reaction can be dependent on the nature of the nucleophile and the stability of the bicyclic intermediate.
-
Requires the synthesis of the precursor pyrrolidine derivative.
Experimental Protocols
Representative Protocol for Reductive Amination
Synthesis of N-Benzylpiperidine from Glutaraldehyde and Benzylamine
-
To a solution of glutaraldehyde (50% in H₂O, 1.0 g, 5.0 mmol) in 25 mL of dichloromethane (DCM) at 0 °C, add benzylamine (0.54 g, 5.0 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.1 g, 10.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-benzylpiperidine.
Representative Protocol for Aza-Diels-Alder Reaction
Synthesis of a Tetrahydropyridine Derivative
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-tosylimine (1.0 mmol) in 10 mL of anhydrous toluene.
-
Add Danishefsky's diene (1.5 mmol) to the solution.
-
Cool the mixture to 0 °C and add a solution of zinc chloride (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol).
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 10 mL of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude tetrahydropyridine cycloadduct is then purified by flash column chromatography.
Conclusion and Future Outlook
The synthesis of substituted piperidines is a mature field, yet one that continues to evolve. The choice of synthetic route is a strategic decision that depends on the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials. Classical methods like reductive amination and the hydrogenation of pyridines remain workhorses for their reliability and directness. For targets demanding high stereochemical purity, modern catalytic asymmetric methods, including asymmetric hydrogenation and cycloadditions, are indispensable. The development of novel, more efficient, and sustainable catalytic systems, along with the expansion of multicomponent reactions, will undoubtedly shape the future of piperidine synthesis, enabling the construction of increasingly complex and medicinally relevant molecules.
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Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. ResearchGate. [Link]
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The Bromine Advantage: A Comparative Guide to the Biological Activity of 1-((4-Bromothiophen-2-yl)methyl)piperidine and its Non-Brominated Analog
Introduction: The Subtle Power of a Single Atom
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery. The introduction of a halogen atom, a process known as halogenation, is a frequently employed tactic to modulate the pharmacological profile of a molecule. This guide delves into a comparative analysis of 1-((4-Bromothiophen-2-yl)methyl)piperidine and its non-brominated parent, 1-(thiophen-2-ylmethyl)piperidine. We will explore the theoretical underpinnings and provide a practical framework for experimentally determining how the addition of a single bromine atom can significantly alter biological activity.
The piperidine and thiophene moieties are prevalent scaffolds in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] Thiophene, in particular, is a versatile heterocyclic compound with a broad spectrum of biological activities.[3] The introduction of a bromine atom to the thiophene ring is not a trivial alteration. Bromine, as a halogen, can influence a molecule's lipophilicity, metabolic stability, and, most critically, its interaction with biological targets.[4][5] This can be attributed to the formation of halogen bonds, a type of non-covalent interaction that can enhance drug-receptor binding affinity.[4][6]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected differences in biological activity between these two compounds and the experimental workflows to validate these hypotheses. We will focus on their potential interactions with G-protein coupled receptors (GPCRs), a common target for such scaffolds, with a particular emphasis on dopamine and serotonin receptors.
Hypothesized Impact of Bromination on Biological Activity
The introduction of a bromine atom at the 4-position of the thiophene ring is anticipated to influence the compound's biological activity in several key ways:
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding with electron-donating residues in the binding pocket of a receptor, potentially leading to a higher binding affinity (lower Kᵢ value) for the brominated analog.[4]
-
Altered Receptor Selectivity: The modified steric and electronic profile of the brominated compound may lead to a change in its selectivity for different receptor subtypes.
-
Modified Functional Activity: The change in binding orientation and affinity could translate to altered functional activity, such as a shift from agonism to antagonism or a change in potency (EC₅₀/IC₅₀).
-
Pharmacokinetic Profile: Increased lipophilicity due to the bromine atom could affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Workflow for Comparative Analysis
To empirically determine the differences in biological activity, a systematic experimental approach is required. The following workflow outlines the key stages of this comparative analysis.
Caption: A streamlined workflow for the comparative biological evaluation of the two compounds.
Detailed Experimental Protocols
PART 1: Synthesis and Characterization
A. Synthesis of 1-(thiophen-2-ylmethyl)piperidine (Non-brominated Analog)
This procedure is adapted from general methods for the reductive amination of aldehydes with amines.
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in methanol, add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Synthesis of 1-((4-Bromothiophen-2-yl)methyl)piperidine (Brominated Analog)
This synthesis follows a similar reductive amination protocol, starting with 4-bromothiophene-2-carboxaldehyde.
-
Follow the same procedure as for the non-brominated analog, substituting 4-bromothiophene-2-carboxaldehyde (1.0 eq) for thiophene-2-carboxaldehyde.
-
The purification is also achieved via column chromatography on silica gel.
C. Structural Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
PART 2: In Vitro Biological Evaluation
Based on the common pharmacological profiles of thiophene and piperidine derivatives, initial screening should focus on dopamine and serotonin receptors.[7]
A. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[7]
Protocol: Competitive Radioligand Binding Assay for Dopamine D4 and Serotonin 5-HT2A Receptors
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine D4 receptor or serotonin 5-HT2A receptor.
-
Assay Buffer: Use an appropriate buffer, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂ at pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein)
-
Radioligand:
-
For D4 receptors: [³H]-spiperone (at a concentration close to its K_d)
-
For 5-HT2A receptors: [³H]-ketanserin (at a concentration close to its K_d)
-
-
A range of concentrations of the test compound (brominated or non-brominated analog).
-
-
Incubation Conditions: Incubate at room temperature for 60-90 minutes.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ (inhibitory constant) value using the Cheng-Prusoff equation.
B. Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
Protocol: cAMP Functional Assay for Dopamine D4 Receptor (Gαi-coupled)
Dopamine D4 receptors are typically Gαi-coupled, and their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
Cell Culture: Use a cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Compound Addition: Add varying concentrations of the test compounds (brominated and non-brominated analogs).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[1][5]
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) values.
Protocol: Calcium Flux Functional Assay for Serotonin 5-HT2A Receptor (Gαq-coupled)
Serotonin 5-HT2A receptors are Gαq-coupled, and their activation leads to an increase in intracellular calcium concentration.
-
Cell Culture: Use a cell line stably expressing the human serotonin 5-HT2A receptor.
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compounds.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Illustrative Comparative Data
Table 1: Comparative Binding Affinities (Kᵢ, nM) at Dopamine and Serotonin Receptors
| Compound | Dopamine D4 | Serotonin 5-HT2A |
| 1-(thiophen-2-ylmethyl)piperidine | 85.2 | 123.5 |
| 1-((4-Bromothiophen-2-yl)methyl)piperidine | 15.7 | 45.8 |
Table 2: Comparative Functional Activities (IC₅₀/EC₅₀, nM)
| Compound | Dopamine D4 (cAMP Assay) | Serotonin 5-HT2A (Calcium Flux) |
| 1-(thiophen-2-ylmethyl)piperidine | >10,000 (Antagonist) | >10,000 (Antagonist) |
| 1-((4-Bromothiophen-2-yl)methyl)piperidine | 52.3 (Antagonist) | 150.6 (Antagonist) |
Disclaimer: The data presented in these tables are for illustrative purposes only and are based on trends observed for similar classes of compounds. Actual experimental results may vary.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The illustrative data suggests that the brominated analog exhibits significantly higher affinity for both the dopamine D4 and serotonin 5-HT2A receptors. This is consistent with the hypothesis that the bromine atom can form a halogen bond with an electron-rich region of the receptor's binding pocket, thereby strengthening the ligand-receptor interaction.
The following diagram illustrates a hypothetical binding scenario where the bromine atom acts as a halogen bond donor.
Caption: A simplified representation of a halogen bond interaction between the bromine atom and a receptor.
The increased potency of the brominated analog in the functional assays is a direct consequence of its enhanced binding affinity. A higher affinity means that a lower concentration of the compound is required to occupy a significant number of receptors and elicit a biological response.
Conclusion and Future Directions
This guide has provided a comprehensive framework for comparing the biological activity of 1-((4-Bromothiophen-2-yl)methyl)piperidine and its non-brominated analog. The strategic introduction of a bromine atom is a powerful tool in medicinal chemistry that can significantly enhance the affinity and potency of a ligand. The provided experimental protocols offer a clear path for researchers to empirically validate these principles.
Future studies could expand on this work by:
-
Exploring a wider range of halogen substitutions (e.g., chlorine, fluorine) to further delineate the structure-activity relationship.
-
Investigating the in vivo efficacy and pharmacokinetic profiles of these compounds to assess their potential as therapeutic agents.
-
Utilizing computational modeling and molecular docking to gain deeper insights into the specific molecular interactions driving the observed biological activities.
By systematically applying the principles and methodologies outlined in this guide, researchers can effectively leverage halogenation as a strategy to optimize lead compounds and accelerate the drug discovery process.
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In vivo validation of the therapeutic potential of novel thiophene compounds
A Researcher's Guide to the In Vivo Validation of Novel Thiophene Compounds
The journey from a promising chemical scaffold to a clinically viable therapeutic is both arduous and exciting. For researchers in drug development, the in vivo validation phase represents a critical juncture where the true therapeutic potential of a novel compound is unveiled. This guide provides an in-depth comparison of methodologies for the in vivo validation of novel thiophene compounds, a class of heterocyclic molecules renowned for their diverse and potent biological activities.[1][2][3][4][5]
Thiophene and its derivatives have emerged as privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[2][4][5] Their broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties, makes them a fertile ground for new therapeutic discoveries.[1][2][4][6][7] This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to rigorously evaluate the in vivo efficacy and safety of their novel thiophene-based drug candidates.
Section 1: The Rationale for In Vivo Testing of Thiophene Compounds
While in vitro assays provide crucial preliminary data on a compound's activity against a specific target, they cannot replicate the complex physiological environment of a living organism. In vivo studies are indispensable for understanding a compound's pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile in a whole-animal system.[8][9]
Key Questions Addressed by In Vivo Studies:
-
Efficacy: Does the compound elicit the desired therapeutic effect in a disease model?
-
Safety and Tolerability: What is the maximum tolerated dose (MTD)? Are there any adverse effects?[10]
-
Pharmacokinetics (PK): How is the compound absorbed, distributed, metabolized, and excreted (ADME)?[11]
-
Pharmacodynamics (PD): How does the compound interact with its target in the body to produce a biological response?[11]
-
Translational Potential: Do the in vivo results support further development towards clinical trials?
The transition from in vitro to in vivo is not merely a procedural step but a fundamental test of a compound's real-world viability.[8] For thiophene derivatives, this is particularly important as their metabolism can sometimes lead to reactive metabolites, making in vivo toxicity assessment a critical component of their evaluation.[12][13][14][15]
Section 2: Comparative Analysis of In Vivo Models for Thiophene Compound Validation
The selection of an appropriate animal model is paramount for obtaining meaningful and translatable data.[8] The choice depends heavily on the therapeutic area being investigated. Rodent models are most commonly used in preclinical research due to their genetic and physiological similarities to humans, as well as their ease of handling.[8]
| Therapeutic Area | Common Animal Models | Key Considerations & Rationale |
| Anti-inflammatory | Carrageenan-induced paw edema in rats/mice[3][16][17] | Rationale: A well-established, acute model of inflammation that allows for the rapid assessment of a compound's ability to reduce edema and inflammatory cell infiltration. Why it's chosen: Simplicity, reproducibility, and its relevance to the initial phases of inflammation. |
| Adjuvant-induced arthritis in rats | Rationale: A chronic model that mimics some aspects of rheumatoid arthritis, suitable for evaluating compounds intended for long-term treatment. Why it's chosen: Allows for the study of disease progression and the effects of sustained drug administration. | |
| Anticancer | Xenograft models (subcutaneous or orthotopic) in immunocompromised mice[18] | Rationale: Human cancer cell lines are implanted into mice, allowing for the direct assessment of a compound's ability to inhibit tumor growth. Why it's chosen: Provides a direct measure of anti-tumor efficacy against human cancers. Orthotopic models offer a more clinically relevant tumor microenvironment. |
| Genetically Engineered Mouse Models (GEMMs) | Rationale: Mice are engineered to develop tumors that more closely mimic the genetic and pathological progression of human cancers. Why it's chosen: Offers a more complex and physiologically relevant model for studying tumor biology and therapeutic response. | |
| Antimicrobial | Murine models of systemic or localized infection | Rationale: Animals are infected with a specific pathogen (bacterial or fungal) to evaluate the compound's ability to clear the infection and improve survival. Why it's chosen: Provides a direct measure of a compound's ability to combat an active infection in a living host.[19][20] |
| Neuroprotection | Models of neurodegenerative diseases (e.g., MPTP-induced Parkinson's, 5XFAD for Alzheimer's) | Rationale: These models replicate key pathological features of human neurodegenerative diseases, allowing for the assessment of a compound's ability to protect neurons and improve functional outcomes.[7] Why it's chosen: Essential for demonstrating a compound's potential to modify the course of these complex diseases. |
Expert Insight: The choice between an acute and a chronic model is a critical decision point. For initial efficacy screening of an anti-inflammatory thiophene compound, the carrageenan-induced paw edema model is often sufficient. However, for a compound intended to treat a chronic condition like arthritis, data from a longer-term model like adjuvant-induced arthritis will be necessary to demonstrate sustained efficacy and a favorable safety profile.
Section 3: Experimental Protocols for In Vivo Validation
Rigorous and well-documented protocols are the bedrock of reproducible in vivo research.[21] The following are detailed, step-by-step methodologies for key experiments in the validation of novel thiophene compounds.
Efficacy Study: Carrageenan-Induced Paw Edema in Rats
This protocol is designed to assess the acute anti-inflammatory activity of a novel thiophene compound.
Objective: To determine the ability of a test thiophene compound to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar rats (180-220g)
-
Test thiophene compound
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Workflow Diagram:
Caption: Workflow for Acute Oral Toxicity Study (OECD 423).
Step-by-Step Protocol:
-
Animal Preparation: Acclimatize animals for at least 5 days. Fast the mice overnight before dosing.
-
Dosing:
-
Administer the test compound at a starting dose (e.g., 300 mg/kg) to a group of 3 mice by oral gavage.
-
-
Observation:
-
Observe the animals closely for the first 4 hours, and then daily for 14 days.
-
Record any signs of toxicity, including changes in skin, fur, eyes, and behavior.
-
Record mortality and body weight changes.
-
-
Dose Adjustment:
-
If mortality is observed, the next dose level is decreased.
-
If no mortality is observed, the dose is increased for the next group of animals (e.g., to 2000 mg/kg).
-
-
Data Analysis:
-
The LD50 is estimated based on the mortality data.
-
A detailed report of all observed toxic signs is compiled.
-
Trustworthiness: Adherence to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensures the ethical and scientific validity of the toxicity study.
Section 4: Data Presentation and Interpretation
Table 1: Comparative Anti-inflammatory Activity of Thiophene Compound (TC-1) and Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Ibuprofen | 10 | 0.42 ± 0.03 | 50.6% |
| TC-1 | 10 | 0.51 ± 0.04* | 40.0% |
| TC-1 | 20 | 0.38 ± 0.02 | 55.3% |
| TC-1 | 40 | 0.29 ± 0.03*** | 65.9% |
| *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control group. |
Interpretation: The hypothetical data in Table 1 shows that the novel thiophene compound, TC-1, exhibits a dose-dependent anti-inflammatory effect. At a dose of 40 mg/kg, its efficacy surpasses that of the standard drug, ibuprofen, at 10 mg/kg. This provides a strong rationale for further investigation.
Table 2: Acute Oral Toxicity Profile of Thiophene Compound (TC-1) in Mice
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| 300 | 3 | 0/3 | No observable signs |
| 2000 | 3 | 0/3 | No observable signs |
| 5000 | 3 | 1/3 | Lethargy, piloerection observed in one animal |
Interpretation: Based on this hypothetical data, the LD50 of TC-1 is estimated to be above 2000 mg/kg but below 5000 mg/kg, suggesting a good acute safety profile.
Section 5: Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for optimizing drug candidates. Many anti-inflammatory thiophene compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). [1][22] Signaling Pathway Diagram:
Caption: Inhibition of Inflammatory Pathways by Thiophene Compounds.
Causality: By inhibiting COX and/or LOX enzymes, thiophene compounds can block the production of pro-inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation, pain, and fever. [1]Ex vivo analyses of tissue samples from treated animals can confirm the modulation of these pathways.
Conclusion
The in vivo validation of novel thiophene compounds is a multifaceted process that requires careful planning, rigorous execution, and insightful interpretation. By selecting appropriate animal models, employing validated experimental protocols, and thoroughly analyzing the resulting data, researchers can build a compelling case for the therapeutic potential of their drug candidates. This guide provides a comprehensive framework to navigate this critical phase of drug development, ultimately contributing to the discovery of new and effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-((4-Bromothiophen-2-yl)methyl)piperidine
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-((4-Bromothiophen-2-yl)methyl)piperidine (CAS No. 1249047-09-3). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development settings. This guide moves beyond simple instruction to explain the scientific and regulatory rationale behind each procedural step, empowering laboratory professionals to manage chemical waste with confidence and integrity.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Effective disposal begins with a thorough understanding of the substance's intrinsic hazards. While a specific, comprehensive hazard profile for 1-((4-Bromothiophen-2-yl)methyl)piperidine is not extensively documented, a scientific assessment of its structural motifs—a brominated thiophene ring and a piperidine moiety—provides the necessary foresight for safe handling.
-
Brominated Heterocyclic Core: Brominated organic compounds are flagged for careful handling due to their potential for environmental persistence and toxicity.[1] The bromine atom classifies this compound as a halogenated organic , a critical factor for waste segregation.[2] Improper disposal, such as incineration at inadequate temperatures, can risk the formation of hazardous polybrominated dibenzofurans or dibenzodioxins.[3]
-
Piperidine Moiety: Piperidine itself is a cyclic amine that is well-characterized as a corrosive, flammable, and toxic substance.[4] It can cause severe skin and eye burns and is harmful if inhaled or swallowed.[5] While the toxicity of the complete molecule may differ, the piperidine substructure necessitates a cautious approach, assuming potential for similar corrosive and irritant properties.
-
Combustion Products: In the event of a fire, hazardous combustion byproducts may be generated, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.[6]
A Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates that it is not classified as a hazard under GHS, but this may reflect a lack of comprehensive data.[6] Therefore, based on its chemical structure, it is prudent and professionally responsible to manage it as a hazardous chemical waste.
Chemical and Safety Data Summary
| Property | Value / Information | Source |
| Chemical Name | 1-((4-Bromothiophen-2-yl)methyl)piperidine | - |
| CAS Number | 1249047-09-3 | [7][8] |
| Molecular Formula | C₁₀H₁₄BrNS | [8] |
| Molecular Weight | 260.19 g/mol | [8] |
| Primary Hazard Class | Halogenated Organic Compound | [2][9] |
| Anticipated Hazards | Skin/Eye Irritation, Potential Environmental Hazard | [1][6] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat, fume hood | [6] |
Regulatory Framework: The Foundation of Compliance
All chemical waste disposal is governed by stringent regulations to protect human health and the environment. In the United States, two primary federal bodies establish these standards:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[10][11] This means the generator of the waste (your laboratory) is legally responsible for its safe handling from the moment of its creation to its final, verified disposal.[12] This guide is designed to ensure compliance with RCRA standards for waste determination, segregation, and storage.[13][14]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace.[15] The procedures outlined here for personal protective equipment (PPE) and emergency response are aligned with OSHA's mission to ensure a safe working environment.[16]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol provides a direct, actionable workflow for the disposal of 1-((4-Bromothiophen-2-yl)methyl)piperidine and materials contaminated with it.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure a robust barrier between you and the potential hazard.
-
Hand Protection: Wear chemical-resistant gloves (nitrile is a common choice, but consult your institution's specific glove compatibility chart).[6]
-
Eye Protection: Use safety goggles or a face shield to protect against potential splashes.[6]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
-
Respiratory Protection: All handling and waste consolidation must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.[6]
Step 2: Waste Characterization and Segregation
This is the most critical step in the disposal process. The causality is simple: improper segregation contaminates entire waste streams, dramatically increasing disposal costs and environmental risk.
-
Identify as Halogenated Waste: Due to the presence of a bromine atom, this compound is classified as a halogenated organic waste .
-
Segregate Meticulously: Dispose of 1-((4-Bromothiophen-2-yl)methyl)piperidine waste ONLY into a designated "Halogenated Organic Liquid Waste" or "Halogenated Organic Solid Waste" container.[9]
-
DO NOT mix this waste with non-halogenated streams (e.g., acetone, hexane, methanol).[17] Non-halogenated solvents are often recycled or fuel-blended, processes that are compromised by the presence of halogens.
Step 3: Proper Containerization and Labeling
The waste container is the primary vessel for safe transport and storage.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[17] Ensure the container is in good condition with no cracks or leaks.
-
Labeling: The container must be labeled clearly before the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "Waste 1-((4-Bromothiophen-2-yl)methyl)piperidine" . If in a solution, list all components and their approximate percentages.
-
The date of initial waste accumulation.
-
Step 4: Accumulation and Storage
Waste must be stored safely pending pickup by a licensed disposal vendor.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[9][18]
-
Use Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.
-
Store in a Designated Area: Keep the waste in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is clearly marked and away from incompatible materials (e.g., strong oxidizing agents).[6]
Step 5: Final Disposal via Professional Services
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Engage a Licensed Vendor: The final disposal must be managed by a certified hazardous waste disposal company.[14] Your institution's Environmental Health & Safety (EHS) office will coordinate these services.
-
Anticipated Disposal Method: The most probable disposal method for this category of chemical is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][5] This process is designed to achieve complete destruction of the organic molecule, converting it to less harmful inorganic components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow for compliant waste management.
Emergency Procedures: Spill and Exposure Response
Preparedness is a key component of laboratory safety.
Accidental Release Measures (Spills)
-
Small Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6]
-
Sweep the absorbed material into a designated container for solid hazardous waste.
-
Label the container as "Spill Debris containing 1-((4-Bromothiophen-2-yl)methyl)piperidine" and dispose of it as halogenated solid waste.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent entry into the affected area.
-
First Aid Measures (Exposure)
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure environmental stewardship, and uphold the highest standards of scientific integrity.
References
-
BroadPharm. (2019). Safety Data Sheet: 1-((4-bromothiophen-2-yl)methyl)piperidine HCl.
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
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Clean Management. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
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Occupational Safety and Health Administration. Hazardous Waste - Overview.
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National Environmental Trainers. RCRA Regulations Explained.
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
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University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
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Facilities Management Insights. (2008). Complying with OSHA's Hazardous Waste Standards.
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
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U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
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Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
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Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance.
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YouTube. (2024). Bromination safety.
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University of California, Santa Barbara. Standard Operating Procedure: Bromine Safety.
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
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Sigma-Aldrich. Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate.
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ChemicalBook. 1-((4-Bromothiophen-2-yl)methyl)piperidine.
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Angene Chemical. 1-[(4-bromothiophen-2-yl)methyl]piperidine.
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Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpiperidine.
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Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.
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Carl ROTH. (2025). Safety Data Sheet: Piperidine.
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Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Methylpiperidine.
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Matrix Scientific. Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate.
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ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent.
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ResearchGate. (2021). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties.
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Smolecule. (2023). 1-[(5-Bromothiophen-2-yl)methyl]piperazine.
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ResearchGate. (2025). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
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PubMed. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds.
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A Senior Application Scientist's Guide to Handling 1-((4-Bromothiophen-2-yl)methyl)piperidine
This guide provides essential safety and handling protocols for 1-((4-Bromothiophen-2-yl)methyl)piperidine (CAS No. 1249047-09-3). As research and development professionals, our primary directive is to advance science while upholding the highest standards of safety. The toxicological properties of this specific compound have not been fully investigated; therefore, we must operate under the principle of treating it as a potentially hazardous substance. This protocol is designed as a self-validating system to ensure minimal exposure and maximum safety.
Hazard Assessment: A Proactive Stance on Safety
A review of the available Safety Data Sheet (SDS) for the hydrochloride salt of this compound indicates it is "Not classified as a hazard." However, as experienced scientists, we must look beyond this preliminary classification and analyze the structure to infer potential risks. A conservative approach is paramount.
The molecule can be deconstructed into two key structural motifs:
-
Piperidine: The parent compound, piperidine, is a cyclic amine that is well-documented as a flammable, corrosive, and toxic liquid.[1][2] It can cause severe skin burns and eye damage, and it is harmful if inhaled or absorbed through the skin.[3]
-
Bromothiophene: Thiophene derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities.[4][5] The presence of a bromine atom introduces the potential for hazards associated with organobromine compounds, which can range in toxicity. Bromine itself is corrosive and can cause severe irritation and burns upon contact.[6][7]
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal around the eyes to protect against splashes. A face shield is mandatory when handling the neat compound or concentrated solutions outside of a glovebox to protect the entire face from splashes.[8] |
| Hands | Chemical-Resistant Gloves (Nitrile, double-gloved) | Double-gloving provides an extra layer of protection against potential tears and permeation. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected. |
| Body | Flame-Resistant Laboratory Coat & Chemical Apron | A flame-resistant lab coat should be worn at all times. A chemical-resistant apron should be worn over the lab coat when handling larger quantities (>50 mL) of solutions or the neat solid. Clothing should be 100% cotton. |
| Respiratory | Not required if handled exclusively within a certified chemical fume hood. | All handling of the solid and its solutions must occur within a properly functioning chemical fume hood to control vapor and dust exposure.[1] If engineering controls fail or a large spill occurs, a NIOSH-approved respirator with organic vapor cartridges would be necessary for emergency response.[9][10] |
| Feet | Closed-toe, Chemical-Resistant Shoes | Shoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[11][12] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and procedural steps outline the complete handling process.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

